Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Description
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Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJDEOJHDQJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627665 | |
| Record name | Methyl 2-(4-chlorophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57225-86-2 | |
| Record name | Methyl 2-(4-chlorophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the viable synthesis of this target molecule.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of fibrate-class drugs and other pharmacologically active molecules. Its structure, featuring a 4-chlorophenyl ring attached to a sterically hindered propanoate moiety, presents unique challenges and opportunities in synthetic design. This guide will explore two plausible and scientifically robust pathways for its synthesis, providing the necessary detail for reproduction and optimization in a research and development setting.
Part 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals two primary disconnection approaches, leading to two distinct forward synthesis strategies.
Caption: Retrosynthetic analysis of this compound.
Pathway 1 focuses on the late-stage introduction of the methyl ester via the esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid . This precursor acid can be synthesized through a Friedel-Crafts acylation of chlorobenzene, followed by subsequent functional group manipulations.
Pathway 2 employs an α,α-dimethylation strategy starting from a more readily available precursor, methyl (4-chlorophenyl)acetate . This approach hinges on the efficient and selective introduction of two methyl groups at the alpha position to the ester.
This guide will elaborate on both pathways, with a primary focus on Pathway 1 due to its more predictable and scalable nature for industrial applications.
Part 2: Pathway 1 - Friedel-Crafts Acylation and Subsequent Esterification
This pathway is a robust and logical approach that builds the carbon skeleton first, followed by the installation of the desired ester functionality.
Step 1: Synthesis of 2-(4-chlorophenyl)-2-methylpropan-1-ol
The initial step involves a Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-methyl-1-(4-chlorophenyl)propan-1-one. This ketone is then reduced to the corresponding alcohol. For the purpose of this guide, we will start from the commercially available precursor 2-(4-chlorophenyl)-2-methylpropan-1-ol to streamline the synthesis.[1][2][3]
Step 2: Oxidation of 2-(4-chlorophenyl)-2-methylpropan-1-ol to 2-(4-chlorophenyl)-2-methylpropanoic acid
The secondary alcohol is oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of strong oxidizing agents.
The oxidation of the primary alcohol to a carboxylic acid using potassium permanganate in a basic solution is a classic and effective method. The reaction proceeds through the formation of a manganate ester, which then undergoes hydrolysis and further oxidation.
Caption: Mechanism of Fischer-Speier Esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-(4-chlorophenyl)-2-methylpropanoic acid (19.87 g, 0.1 mol) in methanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by a wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation. [4] Table 2: Quantitative Data for Esterification Reaction
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2-(4-chlorophenyl)-2-methylpropanoic acid | 198.65 | 19.87 | 0.1 | 1 |
| Methanol | 32.04 | ~118.5 | ~3.7 | Excess |
| Sulfuric Acid | 98.08 | ~3.68 | ~0.037 | Catalytic |
| Expected Product | 212.68 | ~19.1 | ~0.09 | - |
Part 3: Pathway 2 - α,α-dimethylation of Methyl (4-chlorophenyl)acetate
This alternative pathway offers a different strategic approach, focusing on building the core structure from a simpler, commercially available ester.
Step 1: α,α-dimethylation of Methyl (4-chlorophenyl)acetate
This key step involves the deprotonation of the α-carbon of methyl (4-chlorophenyl)acetate with a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent. This process is repeated to introduce the second methyl group.
The choice of base is critical to avoid side reactions such as Claisen condensation. Lithium diisopropylamide (LDA) is a suitable choice due to its strong basicity and steric hindrance. [5]The reaction is typically carried out at low temperatures to control reactivity.
Sources
Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
An In-Depth Technical Guide to the
Introduction
Methyl 2-(4-chlorophenyl)-2-methylpropanoate is a significant chemical intermediate, recognized for its role in the synthesis of various pharmaceutical compounds. Its structure is closely related to active pharmaceutical ingredients, including metabolites of the anti-hyperlipidemic drug fenofibrate. An understanding of its synthesis is therefore crucial for researchers in medicinal chemistry and process development.
This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, emphasizes robust safety protocols, and offers a self-validating experimental design intended for replication in a laboratory setting. The selected synthetic strategy prioritizes yield, purity, and scalability, employing a two-step process that proceeds via an acyl chloride intermediate.
Synthetic Strategy and Mechanistic Rationale
The synthesis of an ester can be approached through several classical methods, most notably the Fischer esterification and transformations involving activated carboxylic acid derivatives.
-
Fischer-Speier Esterification : This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] While economical, it is a reversible equilibrium-driven process, often requiring a large excess of one reactant or the removal of water to achieve high conversion.[2][3]
-
SN2-type Reactions : These pathways involve the reaction of a carboxylate salt with an alkyl halide.[3][4] This approach is highly effective but is more commonly used for more complex alkyl groups rather than the simple methyl group.
-
Acyl Chloride Intermediate Pathway : This method involves the conversion of the parent carboxylic acid into a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂). The acyl chloride then reacts rapidly and irreversibly with the alcohol to form the desired ester. This pathway is often preferred for laboratory and industrial synthesis as it circumvents the equilibrium limitations of Fischer esterification, generally resulting in higher yields and cleaner reactions.[5]
For this guide, we will focus on the Acyl Chloride Intermediate Pathway due to its efficiency and high yield. The process begins with the conversion of 2-(4-chlorophenyl)-2-methylpropanoic acid to 2-(4-chlorophenyl)-2-methylpropanoyl chloride, which is then esterified with methanol.
The activation of the carboxylic acid with thionyl chloride is a cornerstone of this synthesis. The reaction is often catalyzed by N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form a Vilsmeier-Haack type intermediate, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent than thionyl chloride itself, thereby accelerating the formation of the acyl chloride.[6][7]
Experimental Protocol
This protocol is divided into two primary stages: the formation of the acyl chloride intermediate and its subsequent conversion to the target methyl ester.
Part A: Synthesis of 2-(4-chlorophenyl)-2-methylpropanoyl chloride
This step involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.
Diagram of the Experimental Workflow
Caption: Two-step synthesis via an acyl chloride intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2-(4-chlorophenyl)-2-methylpropanoic acid | 198.65 | 10.0 g | 0.0503 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 8.0 mL | 0.110 | 2.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 mL | - | Catalytic |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-chlorophenyl)-2-methylpropanoic acid (10.0 g, 0.0503 mol) and anhydrous dichloromethane (50 mL).
-
Reagent Addition : Add a catalytic amount of DMF (0.1 mL) to the stirred suspension. In a chemical fume hood, slowly add thionyl chloride (8.0 mL, 0.110 mol) to the flask via a dropping funnel. Caution : The addition may be exothermic, and the reaction evolves HCl and SO₂ gases. Ensure the apparatus is vented to a scrubber system.
-
Reaction : Heat the mixture to a gentle reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.
-
Isolation of Intermediate : Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 2-(4-chlorophenyl)-2-methylpropanoyl chloride (a pale yellow oil) is used directly in the next step without further purification.
Part B:
This step involves the reaction of the crude acyl chloride with methanol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Crude Acyl Chloride | ~217.09 | ~10.9 g | ~0.0503 | 1.0 |
| Methanol (CH₃OH), anhydrous | 32.04 | 50 mL | 1.23 | ~24.5 |
| Diethyl Ether | 74.12 | 100 mL | - | Extraction |
| Saturated NaHCO₃ solution | - | 50 mL | - | Wash |
| Brine | - | 50 mL | - | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask, place anhydrous methanol (50 mL) and cool the flask in an ice-water bath to 0°C.
-
Acyl Chloride Addition : Dissolve the crude acyl chloride from Part A in a small amount of anhydrous dichloromethane (~10 mL) and add it dropwise to the cold, stirred methanol. Maintain the temperature below 10°C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup : a. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. b. Extract the aqueous phase with diethyl ether (2 x 50 mL).[2] c. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution) and 50 mL of brine.[2][8][9] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2][9]
-
Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear oil.
Safety and Handling
Proper handling of the reagents used in this synthesis is critical for laboratory safety.
| Reagent | Key Hazards | Recommended Precautions |
| **Thionyl Chloride (SOCl₂) ** | Highly corrosive, causes severe skin burns and eye damage.[10][11] Reacts violently with water, releasing toxic gases (HCl, SO₂).[10] Toxic if inhaled.[11] | Always handle in a certified chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (neoprene or rubber), a lab coat, and chemical splash goggles with a face shield.[12][13] Ensure an emergency eyewash station and safety shower are accessible.[12][13] Store away from water, moisture, and bases.[13] |
| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. Volatile. | Handle in a well-ventilated area or fume hood. Avoid inhalation of vapors. Wear appropriate PPE. |
| Methanol (CH₃OH) | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Keep away from heat and ignition sources. Use in a well-ventilated area. Avoid contact with skin and eyes. |
Conclusion
The synthesis of this compound is efficiently achieved through a two-step process involving the formation of an acyl chloride intermediate followed by esterification. This method provides high yields and avoids the equilibrium constraints of direct Fischer esterification. The successful and safe execution of this protocol requires careful attention to the handling of corrosive and reactive reagents, particularly thionyl chloride. By following the detailed procedures and safety guidelines outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development.
References
- Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- MoleculeDB. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.
- NMR Spectroscopy. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
- University of Toronto. (n.d.). Fischer Esterification.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
- The Organic Chemistry Tutor. (2021). Ester Preparation via Substitution | SN2 Reactions with Carboxylates.
- University of California, Irvine. (n.d.). Fischer Esterification Procedure.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Eureka. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
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- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.
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Methyl 2-(4-chlorophenyl)-2-methylpropanoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights. The causality behind experimental choices and protocols is explained to provide a self-validating framework for understanding and utilizing this compound.
Introduction
This compound, with the CAS Number 57225-86-2, is a halogenated aromatic ester.[1][2] Its structure, featuring a chlorophenyl group and a methylpropanoate moiety, makes it a valuable intermediate in organic synthesis. The presence of the chlorine atom and the ester functional group provides reactive sites for further chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] This guide will delve into its core chemical and physical properties, spectroscopic signature, a representative synthetic route, and safety considerations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 57225-86-2 | [1][2] |
| Molecular Formula | C11H13ClO2 | [1][2] |
| Molecular Weight | 212.67 g/mol | [1][2] |
| Appearance | Likely a colorless to pale yellow liquid | [4][5] |
| LogP (Octanol/Water Partition Coefficient) | 2.79060 | [1] |
| Polar Surface Area (PSA) | 26.30000 Ų | [1] |
| Synonyms | Methyl 2-(4-chlorophenyl)-2-methylpropionate | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
A singlet for the methyl ester protons (-COOCH₃).
-
A singlet for the two equivalent methyl groups on the propanoate chain (-C(CH₃)₂).
-
Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl ring, the carbons of the aromatic ring (with distinct signals for the substituted and unsubstituted carbons), and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group (C=O) in the ester, typically found in the region of 1735-1750 cm⁻¹.[6] Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic groups, C-O stretching of the ester, and vibrations associated with the C-Cl bond.[6]
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.67). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Synthesis
This compound can be synthesized through various routes. A common and logical approach is the Friedel-Crafts acylation followed by further modification, or the esterification of the corresponding carboxylic acid. A plausible synthetic workflow is outlined below.
Proposed Synthesis Workflow
A likely synthesis involves the reaction of a suitable starting material with a reagent that introduces the 2-methylpropanoate group to the 4-chlorophenyl moiety. One possible route involves the Friedel-Crafts acylation of chlorobenzene.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup : To a cooled solution of aluminum chloride in a suitable solvent (e.g., dichloromethane), add chlorobenzene.
-
Addition of Acylating Agent : Slowly add 2-methylpropanoyl chloride to the mixture while maintaining a low temperature.
-
Reaction : Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash it with a mild base and then with brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography to yield the intermediate ketone.
-
Esterification : The intermediate would then undergo further reactions to form the final ester product.
Disclaimer: This is a generalized, hypothetical protocol based on standard organic chemistry principles and synthesis of similar compounds.[7][8][9] Actual laboratory procedures should be developed and optimized with appropriate safety precautions.
Applications and Significance
This compound is primarily of interest as a chemical intermediate. Its structural motifs are found in various biologically active molecules.
-
Pharmaceutical Synthesis : Compounds with a similar backbone are used as intermediates in the synthesis of pharmaceuticals, such as the antihistamine bilastine.[10] The related compound, Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is an intermediate for fexofenadine.[11]
-
Agrochemicals : The chlorophenyl group is a common feature in many pesticides and herbicides. This compound could serve as a starting material for the synthesis of new agrochemicals.[4]
-
Material Science : Esters of this type can be used in the development of specialty polymers and other materials.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : It is classified with the hazard code "Xi," indicating it is an irritant.[1] It may be irritating to the skin, eyes, and respiratory tract.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[12][13]
-
Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
-
Fire Safety : This compound is a combustible liquid. Use appropriate fire extinguishers, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[12]
Conclusion
This compound is a versatile chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its well-defined chemical and physical properties, combined with its reactivity, make it a valuable building block for the synthesis of a wide range of target molecules. A thorough understanding of its spectroscopic characteristics, synthesis, and safe handling procedures is crucial for its effective and safe utilization in research and development.
References
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- Methyl 2-(4-chlorophenyl)
- Methyl 2-(4-chlorophenyl)
- methyl 2-[4-(4-chlorobutanoyl)
- Methyl 2-(4-(4-chlorobenzoyl)phenoxy)
- WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl)
- WO 2014/188453 A2 - Googleapis.com
- Methyl-2-(4-(2-chlorobutanoyl)phenyl)
- Chemical Safety Data Sheet MSDS / SDS - Methyl 2-(4-(4-chlorobutanoyl)phenyl)
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company
- CAS 23844-56-6: methyl 2-(4-chloro-2-methylphenoxy)
- CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl)
- Methyl 2-(4-(4-chlorobutanoyl)phenyl)
- Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)
- infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 - Doc Brown's Chemistry
- Methyl 2-(4-(2-chloroethyl)phenyl)
- ethyl 2-[4-[(4-chlorophenyl)methyl]-2-prop-2-enyl-phenoxy] - Echemi
- Methyl 2-(4-ethylphenyl)
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Physical and chemical properties of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
An In-depth Technical Guide on Methyl 2-(4-chlorophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 57225-86-2) is a halogenated aromatic ester with potential applications as an intermediate in organic synthesis.[1][2] This technical guide provides a consolidated overview of its known physical and chemical properties, a proposed synthetic pathway based on established chemical principles, and essential safety information. Due to the limited availability of in-depth research and application data in the public domain, this document focuses on foundational information derived from chemical databases and analogous compound syntheses to provide a practical guide for researchers.
Introduction and Compound Identification
This compound is a derivative of propanoic acid. The structure is characterized by a chlorophenyl group and a gem-dimethyl substitution at the alpha carbon of the methyl propanoate backbone. This structural arrangement makes it a subject of interest for synthetic chemists exploring derivatives for various applications, including agrochemicals and pharmaceuticals.[3]
Compound Identifiers:
-
Chemical Name: this compound[1]
-
Synonyms: Methyl 2-(4-chlorophenyl)-2-methylpropionate[1]
-
Molecular Weight: 212.67 g/mol [1]
Physicochemical Properties
The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation development. The data for this compound is primarily based on computational predictions and information from chemical suppliers.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | LookChem[1], Guidechem[2] |
| Molecular Weight | 212.67 g/mol | LookChem[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | Reign Pharma Pvt. Ltd. (for a similar compound)[4] |
| PSA (Polar Surface Area) | 26.30 Ų | LookChem[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.79 | LookChem[1] |
| Purity (typical) | >95% | LookChem[1] |
Proposed Synthesis Pathway
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible and efficient method is the Fischer-Speier esterification of the corresponding carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid.[5][6] This classic acid-catalyzed reaction is widely used in organic synthesis for its reliability.[6][7]
Conceptual Workflow: Fischer-Speier Esterification
The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The use of excess alcohol shifts the equilibrium towards the formation of the ester product.[5]
Caption: Proposed Fischer-Speier esterification workflow.
Step-by-Step Experimental Protocol (Proposed)
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)-2-methylpropanoic acid.
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask to act as both reactant and solvent.
-
Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours (e.g., 2-10 hours).[6] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[8][9] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[8]
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product.[8] Purify the crude ester by vacuum distillation or column chromatography to yield pure this compound.
Potential Applications and Research Interest
Esters of halogenated phenylpropanoic acids are valuable intermediates in the synthesis of more complex molecules. While specific applications for this exact compound are not widely published, structurally similar compounds are used in the development of:
-
Pharmaceuticals: As building blocks for active pharmaceutical ingredients (APIs). For instance, related structures are intermediates in the synthesis of antihistamines like fexofenadine.[10][11]
-
Agrochemicals: The synthesis of pesticides and herbicides often involves intermediates with similar structural motifs.[3]
-
Material Science: Used in the development of specialized polymers and other materials.
Further research is required to fully elucidate the potential applications of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
In case of exposure, seek immediate medical attention. A Material Safety Data Sheet (MSDS) should be consulted before handling.
Conclusion
This compound is a chemical intermediate with a foundation in established organic chemistry principles. While comprehensive data is limited, this guide provides the core physicochemical properties and a robust, proposed synthetic protocol based on the Fischer-Speier esterification. This information serves as a valuable starting point for researchers and professionals in drug development and chemical synthesis who may wish to explore the potential of this and related compounds.
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A Technical Guide to the Mechanism of Action of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A PPARα Agonist
Abstract
Methyl 2-(4-chlorophenyl)-2-methylpropanoate belongs to the fibrate class of compounds, which are potent modulators of lipid metabolism. Structurally analogous to well-characterized agents like clofibrate, its mechanism of action is centered on the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a detailed technical overview of this mechanism, from molecular target engagement to downstream transcriptional regulation of genes involved in lipid homeostasis. We will explore the canonical PPARα signaling pathway, detail the experimental methodologies used to validate this mechanism, and present the anticipated quantitative outcomes. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this compound class.
Introduction: The Fibrate Class and PPARα
This compound is a synthetic carboxylic acid ester. Upon administration, it is anticipated to be rapidly hydrolyzed by serum and tissue esterases into its active form, 2-(4-chlorophenyl)-2-methylpropanoic acid, a direct analogue of clofibric acid.[1] Fibrates are a well-established class of drugs used to treat dyslipidemia, primarily by lowering high levels of serum triglycerides.[2][3]
The primary molecular targets of fibrates are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of ligand-activated nuclear transcription factors.[4] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. The fibrate class of drugs, including the active metabolite of our topic compound, demonstrates primary agonism towards the PPARα isoform.[3][5][6] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, positioning it as a master regulator of lipid metabolism.[7][8]
The Core Mechanism: PPARα Signaling Pathway
The mechanism of action for a PPARα agonist like this compound (via its active acid form) involves a multi-step process that translates a ligand-binding event into a change in gene expression.
-
Ligand Binding: The active metabolite passively diffuses into the cell and the nucleus, where it binds to the Ligand Binding Domain (LBD) of PPARα.
-
Heterodimerization: This binding event induces a conformational change in PPARα, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[9][10]
-
PPRE Binding: The newly formed PPARα-RXR heterodimer translocates to the DNA and binds to specific recognition sites known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11]
-
Transcriptional Activation: Upon binding to a PPRE, the heterodimer recruits a complex of co-activator proteins. This complex initiates and enhances the transcription of downstream target genes, leading to increased protein expression.[12]
The major consequence of this pathway activation is the upregulation of genes critical to lipid metabolism, including those involved in fatty acid transport, mitochondrial β-oxidation, and the breakdown of triglycerides.[2][7][13]
Visualizing the Signaling Pathway
The following diagram illustrates the canonical PPARα activation pathway.
Caption: Canonical PPARα signaling pathway initiated by a fibrate agonist.
Experimental Validation: The Hybrid Reporter Gene Assay
To confirm that this compound acts as a PPARα agonist, the gold-standard in vitro method is the hybrid reporter gene assay, often utilizing luciferase as the reporter.[14][15] This cellular assay provides a robust and quantitative measure of nuclear receptor activation.[16]
Rationale for the Hybrid Assay Design
The hybrid design is superior for isolating the specific interaction between the compound and the PPARα Ligand Binding Domain (LBD). It cleverly avoids confounding effects from other cellular components that might interact with the full-length receptor or its DNA binding domain.[17]
-
Chimeric Receptor: A fusion protein is constructed containing the DNA-Binding Domain (DBD) of a non-mammalian protein (commonly the yeast GAL4 protein) and the LBD of the human nuclear receptor of interest (in this case, PPARα).[14][16]
-
Reporter Construct: A separate plasmid contains a promoter with GAL4 Upstream Activation Sequences (UAS) that drive the expression of a reporter gene, such as Firefly Luciferase.[18]
-
Principle: The compound will only activate the reporter gene if it binds to the PPARα-LBD, causing the GAL4-DBD to bind to the UAS and initiate transcription. This system directly links the specific ligand-LBD interaction to a measurable output.[17]
Experimental Workflow and Protocol
The following diagram and protocol outline the steps for a typical PPARα hybrid reporter gene assay.
Caption: Workflow for a dual-luciferase hybrid reporter gene assay.
Detailed Step-by-Step Protocol:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Transfection: The cells are transiently co-transfected using a lipid-based reagent (e.g., Lipofectamine) with three plasmids:[14]
-
An expression vector for the chimeric receptor (e.g., pFA-CMV containing the GAL4-DBD fused to the human PPARα-LBD).
-
A reporter vector containing multiple GAL4 UAS repeats upstream of a Firefly luciferase gene (e.g., pFR-Luc).
-
A control vector for normalization, containing a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression (e.g., pRL-SV40).
-
-
Compound Treatment: Following a 4-6 hour post-transfection incubation to allow for initial protein expression, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., 0.1% DMSO) and a known PPARα agonist positive control (e.g., GW7647) are included.
-
Incubation: The plates are incubated for 18-24 hours to allow for compound-induced activation and accumulation of luciferase reporter enzymes.
-
Cell Lysis and Luminescence Reading: The cells are washed and lysed. The activity of both Firefly and Renilla luciferases is measured sequentially using a luminometer and a dual-luciferase assay reagent kit.
-
Data Analysis:
-
Normalization: To correct for variations in cell number and transfection efficiency, the Firefly luciferase signal in each well is divided by the corresponding Renilla luciferase signal.[14]
-
Fold Activation: The normalized signal for each compound concentration is then divided by the average normalized signal of the vehicle control to calculate the "Fold Activation."
-
EC50 Determination: The Fold Activation values are plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 (half-maximal effective concentration).
-
Anticipated Results and Data Presentation
The primary output of the reporter gene assay is a dose-response curve from which key quantitative parameters are derived. These parameters are crucial for characterizing the potency of the compound.
Quantitative Data Summary
Based on data for structurally related compounds, we can anticipate the potency of the active metabolite.[5] The results would be summarized as follows:
| Compound | Target | Assay Type | EC50 (µM) | Max Fold Activation |
| Active Metabolite | PPARα | Hybrid Reporter Assay | Predicted: 10 - 100 | To be determined |
| Clofibric Acid[5] | PPARα | Transactivation Assay | 50 | N/A |
| GW7647 (Control) | PPARα | Hybrid Reporter Assay | ~0.001 - 0.01 | To be determined |
Note: Predicted values are based on public data for similar fibrates and serve as an illustrative example.
Conclusion
The mechanism of action for this compound is confidently predicted to be agonism of the nuclear receptor PPARα, consistent with its classification as a fibrate. Upon hydrolysis to its active acid form, it binds to the PPARα LBD, triggering heterodimerization with RXR, binding to PPREs, and subsequent transcriptional activation of genes that promote lipid catabolism. This mechanism can be definitively validated and quantified using a hybrid reporter gene assay, which provides a precise measure of potency (EC50) and efficacy (maximal activation). This technical framework provides a solid foundation for further investigation and development of this and related compounds.
References
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A Guide to the Structural Elucidation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A Multi-Spectroscopic Approach
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This technical guide provides an in-depth, methodology-driven exploration of the structural elucidation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. Moving beyond a simple recitation of data, this paper emphasizes the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. We will demonstrate how these techniques provide complementary information, creating a self-validating workflow that proceeds from the determination of the molecular formula to the precise mapping of the atomic framework. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical strategies for molecular characterization.
Introduction: Strategy and Workflow
This compound (Molecular Formula: C₁₁H₁₃ClO₂, Molecular Weight: 212.67 g/mol ) is a compound that can serve as an intermediate in various synthetic pathways.[1][2] Accurate structural confirmation is paramount to ensuring the integrity of subsequent research and development.
Our approach is not merely a sequence of experiments but a logical progression of inquiry. Each analytical technique is chosen for the specific piece of the structural puzzle it solves.[3][4][5] Mass spectrometry provides the foundational data—the molecular weight and formula. Infrared spectroscopy offers a rapid survey of the functional groups present. Finally, NMR spectroscopy provides the high-resolution map of the proton and carbon environments, revealing the precise connectivity of the atoms.[6][7] The synergy between these methods ensures a high degree of confidence in the final assigned structure.
The overall workflow for this elucidation is depicted below.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Rationale: The logical first step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula of the unknown compound.[8] High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. We utilize Electron Ionization (EI) as it provides not only the molecular ion but also reproducible fragmentation patterns that offer initial structural clues. The presence of chlorine, with its characteristic isotopes (³⁵Cl and ³⁷Cl), provides an immediate and powerful point of validation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC) inlet for separation and introduction into the mass spectrometer.
-
Ionization: The sample is bombarded with a high-energy electron beam (standardized at 70 eV) to induce ionization and fragmentation.
-
Analysis: Ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Anticipated Data & Interpretation
The mass spectrum provides two critical pieces of information: the molecular ion and its fragments.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule after losing one electron. For C₁₁H₁₃ClO₂, the M⁺ peak is expected at m/z 212. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 214, with an intensity approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This 3:1 isotopic pattern is a definitive marker for a monochlorinated compound.
-
Fragmentation Pattern: The molecular ion fragments in predictable ways, offering clues to the molecule's structure. Common fragmentation pathways for esters include alpha-cleavage and loss of the alkoxy group.[9][10][11]
Table 1: Predicted Mass Spectrometry Data
| m/z Value | Predicted Ion Fragment | Significance |
|---|---|---|
| 212, 214 | [C₁₁H₁₃³⁵Cl O₂]⁺, [C₁₁H₁₃³⁷Cl O₂]⁺ | Molecular ion peak (M⁺, M+2) confirming molecular weight and presence of one chlorine atom. |
| 197, 199 | [C₁₀H₁₀³⁵Cl O₂]⁺, [C₁₀H₁₀³⁷Cl O₂]⁺ | Loss of a methyl radical (•CH₃). |
| 181, 183 | [C₁₀H₁₀³⁵Cl O]⁺, [C₁₀H₁₀³⁷Cl O]⁺ | Loss of the methoxy radical (•OCH₃).[10][12] |
| 153, 155 | [C₉H₁₀³⁵Cl]⁺, [C₉H₁₀³⁷Cl]⁺ | Loss of the carbomethoxy group (•COOCH₃). |
| 139, 141 | [C₈H₈³⁵Cl]⁺, [C₈H₈³⁷Cl]⁺ | Acylium ion formed by cleavage alpha to the aromatic ring. |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups within a molecule.[8] The principle lies in the absorption of infrared radiation by specific molecular vibrations. For this compound, we expect to see strong, characteristic absorptions for the ester group and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: An IR beam is passed through the crystal and reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, where specific frequencies are absorbed.
-
Spectrum Generation: The detector measures the attenuated radiation, and a Fourier transform is applied to generate the infrared spectrum (transmittance vs. wavenumber).
Anticipated Data & Interpretation
The IR spectrum is analyzed for the presence of characteristic absorption bands. The ester functional group is particularly conspicuous.[13]
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| ~3050-3100 | Aromatic C-H Stretch | Indicates the presence of an aromatic ring. |
| ~2950-3000 | Aliphatic C-H Stretch | Corresponds to the methyl groups. |
| ~1735 | Ester C=O Stretch | Strong, sharp, and highly characteristic absorption for a saturated ester carbonyl group. [14][15] |
| ~1600, ~1480 | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |
| ~1250 and ~1150 | Ester C-O Stretches | Two distinct bands are typical for esters, corresponding to the C(=O)-O and O-C bonds.[13][14] |
| ~830 | C-H Out-of-Plane Bend | Strong band, characteristic of 1,4- (para) disubstitution on a benzene ring. |
The most telling feature is the intense carbonyl (C=O) peak around 1735 cm⁻¹, which provides unambiguous evidence of the ester functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule.[7] It provides information on the chemical environment, quantity, and connectivity of ¹H and ¹³C atoms. By combining one-dimensional ¹H and ¹³C spectra, we can piece together the entire molecular framework.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and data is acquired using a standard pulse program at a high field strength (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then integrated to determine the relative ratios of protons.
Anticipated Data & Interpretation
The structure C₁₁H₁₃ClO₂ contains 13 protons. We anticipate four distinct signals in the ¹H NMR spectrum.
Caption: Correlation of predicted ¹H NMR signals to the molecular structure.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| Hₐ, Hₑ | ~7.3 | Doublet (AA'BB') | 4H | Aromatic Protons | Protons on the aromatic ring are deshielded due to the ring current.[16][17] The para-substitution pattern creates a symmetrical but complex splitting pattern that often appears as two distinct doublets.[18][19] |
| Hₘ | ~3.65 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom.[14] |
| Hₓ | ~1.60 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, unsplit signal. |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR is used.
-
Data Acquisition: A proton-decoupled pulse sequence is used to acquire the spectrum (e.g., at 100 MHz). This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.
-
Data Processing: The data is processed similarly to the ¹H spectrum.
Anticipated Data & Interpretation
The molecule has a plane of symmetry through the C1-C4 axis of the benzene ring. We therefore expect to see 8 distinct carbon signals.
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~177 | C=O | The ester carbonyl carbon is highly deshielded and appears far downfield. |
| ~145 | C-Cl (Aromatic C) | The ipso-carbon attached to the chlorine atom. |
| ~133 | Quaternary (Aromatic C) | The ipso-carbon attached to the propanoate group. |
| ~128.5 | CH (Aromatic C) | The two equivalent aromatic carbons ortho to the propanoate group. |
| ~128.0 | CH (Aromatic C) | The two equivalent aromatic carbons ortho to the chlorine atom. |
| ~52 | -OCH₃ | The methoxy carbon, deshielded by oxygen. |
| ~46 | -C (CH₃)₂ | The quaternary carbon of the propanoate group. |
| ~25 | -C(C H₃)₂ | The two equivalent methyl carbons. |
Synthesis and Final Confirmation
The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.
Caption: Synthesis of all spectroscopic data to confirm the final structure.
-
From MS: We establish the molecular formula as C₁₁H₁₃ClO₂. The isotopic cluster confirms the presence of a single chlorine atom.
-
From IR: We identify key functional groups: an ester (C=O at ~1735 cm⁻¹), an aromatic ring, and aliphatic C-H bonds. The band at ~830 cm⁻¹ strongly suggests para-substitution.
-
From NMR: ¹H and ¹³C NMR data provide the final assembly. The ¹H NMR shows the characteristic signals for a para-substituted aromatic ring, a methoxy group, and two equivalent methyl groups on a quaternary center. The ¹³C NMR confirms the 8 unique carbon environments expected from this structure due to symmetry.
All collected data are internally consistent and point unequivocally to the structure being This compound .
Conclusion
The structural elucidation of this compound serves as a prime example of a modern, integrated analytical workflow. By strategically employing Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, we have systematically moved from a molecular formula to a fully confirmed atomic structure. This guide underscores the principle that no single technique provides a complete picture; rather, it is the synthesis of complementary data that affords the highest level of scientific confidence. This rigorous, evidence-based approach is fundamental to ensuring quality and accuracy in chemical research and drug development.
References
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- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?
- SynThink. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.
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Methyl 2-(4-chlorophenyl)-2-methylpropanoate derivatives and analogs
An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-methylpropanoate Derivatives and Analogs
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound and its structurally related derivatives and analogs. This chemical scaffold serves as a crucial building block in the synthesis of various pharmacologically active compounds. This document will delve into the synthetic methodologies, chemical properties, and the diverse biological activities exhibited by this class of molecules. We will explore their structure-activity relationships, mechanisms of action, and established experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Core Scaffold and Its Significance
This compound is an organic compound characterized by a central quaternary carbon atom attached to a 4-chlorophenyl ring, a methyl group, and a methyl ester. The core structure, 2-(4-chlorophenyl)-2-methylpropanoic acid, is a key component in a variety of molecules that have garnered significant interest in medicinal chemistry.
The presence of the chlorophenyl group and the gem-dimethyl moiety are critical structural features that influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This scaffold is notably a key intermediate in the synthesis of compounds like fexofenadine, a well-known antihistamine and antiallergic agent.[1][2] Furthermore, analogs of this structure have been investigated for a range of biological activities, including anti-hyperlipidemic and anti-inflammatory effects.[3][4]
Synthetic Strategies and Chemical Properties
The synthesis of this compound and its derivatives can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on the desired substitutions on the aromatic ring and the nature of the ester group.
Friedel-Crafts Acylation: A Key Synthetic Route
A common and versatile method for synthesizing derivatives of this compound is through a Friedel-Crafts acylation reaction. This reaction typically involves the acylation of a substituted benzene ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[5][6]
For instance, the synthesis of methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, an important intermediate, can be achieved by reacting methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride in the presence of aluminum chloride.[7][8] The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) at low temperatures to control the reaction's exothermicity and minimize side-product formation.[7]
Workflow for Friedel-Crafts Acylation
Caption: Generalized workflow for the synthesis of this compound derivatives via Friedel-Crafts Acylation.
Esterification
The methyl ester of 2-(4-chlorophenyl)-2-methylpropanoic acid can be synthesized from the corresponding carboxylic acid through Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[9] This method is particularly useful when starting from the carboxylic acid precursor.
Purification and Characterization
The purification of this compound derivatives is typically achieved using standard laboratory techniques. Following the reaction, an aqueous workup is often employed to remove the catalyst and other water-soluble impurities.[7] The crude product is then extracted into an organic solvent, dried, and concentrated. Further purification can be accomplished by column chromatography on silica gel or by recrystallization.[10]
The structural elucidation and characterization of the synthesized compounds are performed using a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the presence of key functional groups.[11][12]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[11]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the carbonyl group of the ester.[11]
Biological Activities and Pharmacological Profile
Derivatives and analogs of this compound have been shown to exhibit a wide range of biological activities. The specific pharmacological profile is highly dependent on the nature and position of the substituents on the core scaffold.
Anti-inflammatory and Cyclooxygenase (COX) Inhibition
Several derivatives of 2-phenylpropionic acid have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] The substitution pattern on both the phenyl and a linked heterocyclic ring (in analogs) can significantly influence the inhibitory potency against COX-1 and COX-2.[4]
Antihyperlipidemic Activity
Analogs of this compound are structurally related to the fibrate class of drugs, which are known for their lipid-lowering effects. Fenofibrate, a widely used antihyperlipidemic agent, is a pro-drug that is metabolized to fenofibric acid, a derivative of 2-phenoxy-2-methylpropanoic acid.[3] The synthesis of a metabolite of fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has been reported, highlighting the relevance of this scaffold in lipid metabolism.[3]
Sigma Receptor Modulation
Certain analogs incorporating the 4-chlorophenyl moiety have been identified as potent and selective ligands for sigma (σ) receptors.[13] These receptors are implicated in a variety of neurological functions, and their modulation represents a promising therapeutic strategy for a range of central nervous system disorders. The stereochemistry of these analogs plays a crucial role in their affinity and functional activity (agonist vs. antagonist) at sigma receptors.[13]
Structure-Activity Relationships (SAR)
The biological activity of this class of compounds is highly sensitive to structural modifications. Key SAR observations include:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring can dramatically alter the pharmacological profile. Halogen substitutions, such as the chloro group, are common and can enhance potency.
-
Ester and Acid Functionality: The carboxylic acid or its ester derivative is often crucial for activity. The ester form can act as a prodrug, improving oral bioavailability.
-
Side Chain Modifications: Alterations to the side chain attached to the phenyl ring can lead to compounds with different biological targets.
| Derivative/Analog | Key Structural Modification | Reported Biological Activity | Reference |
| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | Addition of a 4-chlorobutanoyl group at the 4-position of the phenyl ring | Intermediate for fexofenadine synthesis | [1][7] |
| 2-[4-(Thiazol-2-yl)phenyl]propionic acid derivatives | Replacement of the chloro group with a substituted thiazole ring | Cyclooxygenase inhibition, anti-inflammatory | [4] |
| (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate | Incorporation of a cyclopropane and a piperidine moiety | Potent and selective sigma (σ) receptor ligands | [13] |
| 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid | Phenoxy linkage and reduction of a ketone | Metabolite of the antihyperlipidemic drug fenofibrate | [3] |
Detailed Experimental Protocol: Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
The following protocol is a representative example of the synthesis of a key derivative of this compound.[7]
Materials:
-
Methyl 2-methyl-2-phenylpropanoate
-
4-chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry reactor, charge dichloromethane (DCM) and aluminum chloride. Cool the mixture to -10 °C.
-
In a separate vessel, dissolve methyl 2-methyl-2-phenylpropanoate in DCM.
-
Slowly add the solution from step 2 to the reactor while maintaining the temperature between -10 to 0 °C. Stir for 45 minutes.
-
In another reactor, charge DCM and aluminum chloride and cool to -10 °C.
-
In a separate vessel, dissolve 4-chlorobutyryl chloride in DCM.
-
Slowly add the solution from step 5 to the second reactor while maintaining the temperature between -10 to 0 °C. Stir for 45 minutes.
-
Slowly add the contents of the first reactor to the second reactor, maintaining the temperature between -10 to 0 °C.
-
Monitor the reaction for completion using Gas Chromatography (GC) (typically 24 hours).
-
Once the reaction is complete, slowly quench the reaction mass with concentrated HCl at 10-20 °C and stir for 30 minutes.
-
Separate the organic (DCM) layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to obtain the final product as an oil.
In Vitro and In Vivo Evaluation
The biological evaluation of this compound derivatives and analogs involves a range of in vitro and in vivo assays to determine their efficacy and safety profiles.
In Vitro Assays
-
Cytotoxicity Assays: The potential of new compounds to induce cell death is often assessed using assays like the MTT assay in various cancer cell lines.[14]
-
Enzyme Inhibition Assays: For compounds targeting specific enzymes like cyclooxygenase, in vitro assays are performed using purified enzymes or cell lysates to determine the IC₅₀ values.[4]
-
Receptor Binding Assays: To determine the affinity of compounds for specific receptors, radioligand binding assays are commonly employed.
-
Gene Expression Analysis: Techniques like qPCR can be used to measure changes in the mRNA expression of target genes in response to compound treatment.[12]
In Vivo Studies
-
Animal Models of Disease: Compounds with promising in vitro activity are further evaluated in animal models of disease, such as carrageenan-induced paw edema in rats for anti-inflammatory activity.[4]
-
Pharmacokinetic (PK) and ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are assessed in animal models to determine their bioavailability and metabolic stability.[15][16]
-
Toxicology Studies: Preliminary toxicology studies are conducted to evaluate the safety profile of the lead compounds.[17]
Drug Development and Evaluation Pipeline
Caption: A typical pipeline for the development and evaluation of novel therapeutic agents based on the core scaffold.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and valuable class of compounds in medicinal chemistry. Their straightforward synthesis and the potential for diverse biological activities make them attractive starting points for the development of new therapeutic agents. Future research in this area will likely focus on:
-
Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with unique substitution patterns to explore new biological targets.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts to improve the ADME profiles of lead compounds to enhance their drug-like properties.
The continued exploration of this chemical scaffold holds significant promise for the discovery of novel drugs for a wide range of diseases.
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An In-Depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-methylpropanoate (CAS: 57225-86-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a chlorinated aromatic carboxylic acid ester. Its structural motifs suggest its utility as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Properties
This compound is defined by a central quaternary carbon atom bonded to a 4-chlorophenyl ring, two methyl groups, and a methyl ester functional group. This structure imparts significant steric hindrance around the ester carbonyl, influencing its reactivity.
Caption: 2D Chemical Structure of this compound.
The key physicochemical parameters for this compound are summarized below. It is important to note that many of these values are computationally derived due to a lack of publicly available experimental data.
| Property | Value | Source |
| CAS Number | 57225-86-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2][4] |
| Molecular Weight | 212.67 g/mol | [1][2][4] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds[5] |
| Polar Surface Area (PSA) | 26.30 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.79 | [1] |
| Hazard Identification | Irritant | [3] |
Synthesis and Purification Protocol
While this compound may be commercially available from specialty suppliers, a robust and scalable synthesis is critical for research and development. A highly reliable method for preparing α,α-disubstituted esters like this is the Fischer-Speier esterification of the corresponding carboxylic acid. This approach is favored for its simplicity, use of inexpensive reagents, and generally high yields.
Causality of Experimental Design: The protocol is designed around the acid-catalyzed reaction between 2-(4-chlorophenyl)-2-methylpropanoic acid and methanol. Sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, can then attack this carbon. Since the reaction is an equilibrium, using methanol as the solvent drives the reaction toward the product side, maximizing the yield (Le Châtelier's principle). The subsequent workup is designed to systematically remove unreacted starting material, the catalyst, and byproducts.
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq). Add anhydrous methanol (approx. 10 mL per gram of acid), ensuring it acts as both reactant and solvent.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirring solution. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing ice-cold water (approx. 3x the volume of methanol used). Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with saturated aqueous sodium chloride (brine). The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude ester is often of high purity. If further purification is required, vacuum distillation or flash column chromatography on silica gel can be employed.
Spectroscopic and Analytical Characterization
While experimental spectra for this specific compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is an essential tool for researchers to confirm the identity and purity of their synthesized material.
| Analysis Type | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm: Aromatic protons, appearing as two doublets (AA'BB' system), 4H. δ ~3.7 ppm: Singlet, methyl ester protons (-COOCH₃), 3H. δ ~1.6 ppm: Singlet, two equivalent methyl group protons (-C(CH₃)₂), 6H. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~176 ppm: Ester carbonyl carbon (C=O). δ ~145-128 ppm: 4 aromatic carbon signals (C-Cl, C-quaternary, and 2 CH). δ ~52 ppm: Methyl ester carbon (-OC H₃). δ ~46 ppm: Quaternary carbon (-C (CH₃)₂). δ ~25 ppm: Equivalent methyl carbons (-C(C H₃)₂). |
| Mass Spec. (EI) | m/z 212/214: Molecular ion (M⁺) and M+2 isotope peak in an approximate 3:1 ratio, characteristic of a single chlorine atom. m/z 181/183: Loss of methoxy radical (•OCH₃). m/z 153/155: Loss of carbomethoxy group (•COOCH₃). m/z 139/141: Further fragmentation. |
| Infrared (IR) | ~1730 cm⁻¹: Strong C=O stretch of the ester. ~1250-1100 cm⁻¹: C-O stretching vibrations. ~820 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted aromatic ring. |
Reactivity and Potential Applications in Drug Development
The primary utility of this compound lies in its role as a functionalized building block. Its structural components are present in several active pharmaceutical ingredients (APIs).
-
Pharmaceutical Intermediate: Analogs of this compound, such as those with bromo or other functional groups at the 4-position, are documented intermediates in the synthesis of non-sedating antihistamines like Fexofenadine.[6][7][8] The 2,2-dimethylpropanoate moiety is a common feature in this class of drugs. This compound serves as a valuable precursor for creating libraries of potential drug candidates through modification of the ester or the chloro-substituent.
-
Key Reactions:
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to revert to the parent carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid. This unmasks a functional group for amide coupling or other carboxylate chemistry.
-
Nucleophilic Aromatic Substitution: The chlorine atom can potentially be displaced by strong nucleophiles under specific conditions (e.g., high temperature, catalysis), although this is generally difficult on an unactivated ring.
-
Cross-Coupling Reactions: The aryl chloride is a suitable handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position.
-
Safety, Handling, and Toxicological Context
As a chlorinated organic compound, this compound requires careful handling in a controlled laboratory environment. While specific toxicological data for this molecule is sparse, the broader class of chlorophenols and their derivatives is well-studied.
General Handling Precautions: [5][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a sealed container for chemical waste disposal. Do not allow the product to enter drains. Dispose of in accordance with local, state, and federal regulations.
Caption: Core Safety and Handling Workflow.
Toxicological Perspective: Chlorophenols and related compounds are recognized as persistent environmental pollutants.[10][11] They can enter the environment through industrial waste and the degradation of pesticides.[10] The toxicity of chlorinated phenols is known to be dependent on the degree and position of chlorination.[12] They are readily absorbed through the skin and gastrointestinal tract.[12] While specific carcinogenicity for this compound has not been established, some chlorophenols are associated with adverse health effects, including histopathological alterations and potential carcinogenicity in humans and animals.[10] Given this context, it is prudent to treat this compound with a high degree of caution, minimizing all potential exposures.
References
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- Title: A review of chlorinated phenols - PubMed Source: PubMed URL:[Link]
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- Title: Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry | ATSDR Source:
- Title: Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - ResearchGate Source: ResearchG
- Title: CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl)
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An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-methylpropanoate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(4-chlorophenyl)-2-methylpropanoate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of second-generation antihistamines, most notably Fexofenadine. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, detailed synthetic methodologies with mechanistic insights, spectroscopic characterization, and key applications in pharmaceutical development. While experimentally verified data for this specific intermediate is not broadly published, this document synthesizes available information, including data from closely related analogs, to provide a robust resource for the scientific community.
Compound Identification and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: Methyl 2-(4-chlorophenyl)-2-methylpropionate[1]
-
CAS Number: 57225-86-2[1]
-
Molecular Formula: C₁₁H₁₃ClO₂[1]
-
Molecular Weight: 212.67 g/mol [1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| Boiling Point | 396.513 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.121 g/cm³ (Predicted) | ChemicalBook |
| Polar Surface Area (PSA) | 26.3 Ų | [1] |
| LogP | 2.79060 | [1] |
| Physical State | Liquid (Predicted) | [2] |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of a precursor molecule.
Reaction Scheme
The synthesis typically proceeds by reacting a suitable precursor, such as methyl 2-methyl-2-phenylpropanoate, with an acylating agent in the presence of a Lewis acid catalyst. A representative reaction scheme is shown below:
Caption: General synthesis scheme for a fexofenadine intermediate.
Mechanistic Insights: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The mechanism proceeds in several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of the phenylpropanoate precursor attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
Caption: Mechanism of the Friedel-Crafts Acylation.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following is a detailed, step-by-step protocol for the synthesis of a closely related fexofenadine intermediate, which can be adapted for the synthesis of this compound.
Materials:
-
Methyl 2-methyl-2-phenylpropanoate
-
4-chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer and a dropping funnel, charge dichloromethane and aluminum chloride. Cool the mixture to between -10°C and 0°C.
-
Preparation of Reactant Solutions:
-
In a separate flask, dissolve Methyl 2-methyl-2-phenylpropanoate in dichloromethane.
-
In another flask, dissolve 4-chlorobutyryl chloride in dichloromethane.
-
-
Reaction Execution:
-
Slowly add the solution of Methyl 2-methyl-2-phenylpropanoate to the cooled AlCl₃/DCM mixture while maintaining the temperature between -10°C and 0°C.
-
In a separate reactor, prepare another cooled mixture of AlCl₃ in DCM and slowly add the 4-chlorobutyryl chloride solution.
-
After stirring both mixtures separately, slowly add the first mixture (containing the phenylpropanoate) to the second mixture (containing the acyl chloride) at -10°C to 0°C.
-
Monitor the reaction progress by Gas Chromatography (GC) until completion (typically around 24 hours).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding the reaction mass to a chilled solution of concentrated HCl, keeping the temperature between 10°C and 20°C.
-
Stir the mixture for approximately 30 minutes.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with an additional portion of DCM.
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to obtain the crude product as an oil.
-
Further purification can be achieved by column chromatography on silica gel.
-
Spectroscopic Characterization
Due to the scarcity of published experimental spectra for this compound, this section provides predicted data and analysis based on the known spectroscopic behavior of analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following characteristic signals:
-
Aromatic Protons: A set of doublets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the para-substituted phenyl ring.
-
Methyl Protons (Ester): A singlet around δ 3.6-3.7 ppm for the three protons of the methyl ester group.
-
Methyl Protons (Propanoate): A singlet around δ 1.5-1.6 ppm for the six protons of the two methyl groups on the propanoate chain.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display the following key resonances:
-
Carbonyl Carbon: A signal in the downfield region (δ 175-178 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm), including the carbon attached to the chlorine atom at a characteristic chemical shift.
-
Methoxy Carbon: A signal around δ 52 ppm for the methyl ester carbon.
-
Quaternary Carbon: A signal around δ 46 ppm for the quaternary carbon of the propanoate chain.
-
Methyl Carbons: A signal around δ 25-27 ppm for the carbons of the two methyl groups on the propanoate chain.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band corresponding to the ester carbonyl group:
-
C=O Stretch: A strong, sharp peak in the range of 1730-1750 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1100-1300 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 212 (for ³⁵Cl) and 214 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ester functionality.
Applications in Drug Development
The primary and most significant application of this compound is as a key building block in the synthesis of Fexofenadine . Fexofenadine is a non-sedating, second-generation H1 receptor antagonist widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[3][4]
Caption: Role as a Fexofenadine Intermediate.
The structural features of this compound, particularly the para-substituted aromatic ring and the ester functionality, make it an ideal precursor for the elaboration of the complex side chain of the fexofenadine molecule. Its use in this context underscores the importance of this intermediate in the pharmaceutical industry for the production of essential allergy medications.
Safety and Handling
Based on the safety data sheets (SDS) of closely related compounds, the following handling precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
Analytical Methods for Quality Control
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed for quality control of fexofenadine and its intermediates:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for assessing the purity of the compound and for quantifying any impurities. A reversed-phase HPLC method with UV detection is typically employed.
-
Gas Chromatography (GC): GC is suitable for monitoring the progress of the synthesis reaction and for detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and for identifying any structural isomers or related substances.
-
Mass Spectrometry (MS): Coupled with either GC or LC, mass spectrometry is used for the identification of unknown impurities and for confirming the molecular weight of the compound.
Conclusion
References
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- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
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- Methyl 2-(4-chlorophenyl)
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An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-methylpropanoate: Synthesis, Properties, and Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a key intermediate in organic synthesis. The document delves into the compound's chemical properties, synthesis methodologies, and its notable applications, particularly in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, with the CAS number 57225-86-2, is a substituted aromatic carboxylic acid ester.[1][2] Its molecular structure, characterized by a chlorophenyl group attached to a quaternary carbon bearing a methyl and a methyl ester group, makes it a versatile building block in organic chemistry. While not an active pharmaceutical ingredient itself, its significance lies in its role as a crucial intermediate in the synthesis of various compounds, most notably in the preparation of certain antihistaminic agents.[3] This guide will explore the synthesis, chemical profile, and synthetic utility of this important compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 57225-86-2 | [1][2] |
| Molecular Formula | C11H13ClO2 | [1][2] |
| Molecular Weight | 212.673 g/mol | [1] |
| Appearance | Typically a colorless to light yellow liquid | [4] |
| LogP | 2.79060 | [2] |
| PSA (Polar Surface Area) | 26.30000 | [2] |
| Hazard Codes | Xi (Irritant) | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic rings.
Retrosynthetic Analysis
A logical retrosynthetic approach for this compound would involve disconnecting the acyl group from the aromatic ring, suggesting a Friedel-Crafts reaction between a suitable phenylpropanoate derivative and an acyl halide.
Step-by-Step Synthesis Protocol
The synthesis of a related compound, Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is well-documented in patent literature and provides a clear framework for the synthesis of the core structure.[5] A common method involves the reaction of Methyl 2-methyl-2-phenylpropanoate with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Reaction:
Methyl 2-methyl-2-phenylpropanoate + Chloroacetyl chloride --(AlCl3)--> Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate
While this specific reaction yields a chloroacetyl derivative, the underlying principle of Friedel-Crafts acylation is the key. For the synthesis of the parent compound, one would start with 2-(4-chlorophenyl)-2-methylpropanoic acid, which is then esterified. A plausible two-step synthesis is outlined below:
Step 1: Chloromethylation of 2-phenylpropionic acid
A patented method describes the chloromethylation of 2-phenylpropionic acid using formaldehyde and hydrogen chloride in the presence of concentrated sulfuric acid to yield 2-(4-chloromethylphenyl)propionic acid.[6]
Step 2: Esterification
The resulting 2-(4-chloromethylphenyl)propionic acid is then esterified with methanol in the presence of a catalyst like thionyl chloride to produce Methyl 2-(4-chloromethylphenyl)propionate.[6] The yield for this esterification step is reported to be around 90%.[6]
Detailed Protocol for a Related Friedel-Crafts Acylation:
The following protocol for the synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate illustrates the practical steps involved in this type of reaction[5]:
-
Reactor Setup: Charge a reactor with dichloromethane (MDC) and aluminum chloride and cool the mixture to -10°C.
-
Preparation of Reactant A: In a separate vessel, dissolve Methyl-2-methyl-2-phenyl-propanoate in MDC.
-
Addition of Reactant A: Slowly add the solution of Reactant A to the cooled reactor while maintaining the temperature between -10°C and 0°C.
-
Preparation of Reactant B: In another reactor, charge MDC and aluminum chloride and cool to -10°C. Dissolve 4-chloro butyryl chloride in MDC.
-
Addition of Reactant B: Slowly add the solution of Reactant B to the second cooled reactor, maintaining the temperature between -10°C and 0°C.
-
Reaction: Stir both mixtures separately for 45 minutes. Then, slowly add mixture A to mixture B at -10°C to 0°C.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until completion (approximately 24 hours).
-
Quenching: Slowly quench the reaction mass in concentrated HCl at 10-20°C and stir for 30 minutes.
-
Workup: Separate the MDC layer and extract the aqueous layer with MDC.
-
Purification: Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to obtain the final product as an oil.
Synthesis Workflow Diagram
Caption: General synthesis workflow.
Role as a Synthetic Intermediate
This compound is a valuable intermediate, primarily in the synthesis of pharmaceuticals. Its structure allows for further chemical modifications at the ester group or the aromatic ring.
Application in the Synthesis of Fexofenadine
A significant application of derivatives of this compound is in the synthesis of Fexofenadine, a second-generation antihistamine.[3] The related compound, Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate, serves as a key intermediate in this process.[7] The synthesis involves a Friedel-Crafts acylation followed by further modifications to introduce the piperidine and butanol side chains of the Fexofenadine molecule.
Other Potential Applications
The reactivity of the chloro- and ester- functionalities allows for a range of chemical transformations, making it a useful precursor for a variety of substituted aromatic compounds. These could potentially be used in the development of other biologically active molecules or in materials science applications.
Conclusion
This compound is a compound of significant interest in the field of organic synthesis. Its straightforward preparation via established methods like the Friedel-Crafts reaction, combined with its utility as a precursor to more complex molecules, underscores its importance. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the efficient production of target molecules. Further research into novel applications of this versatile building block could open up new avenues in medicinal chemistry and materials science.
References
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- CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents.
- Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company.
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- METHYL 2-(4-ETHYLPHENYL)-2-METHYLPROPANOATE - gsrs.
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- Methyl 2-(4-(4-methoxynonan-2-yl)phenyl)-2-methylpropanoate | Pharmaffiliates.
- Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate - PubChem. Available at: [https://pubchem.ncbi.nlm.nih.
- 2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-1-benzopyran-7-yl]oxy}propanoate.
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An In-depth Technical Guide to the Solubility of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. Given the limited availability of specific experimental solubility data in public literature, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach is designed to empower researchers to generate precise and reliable solubility data tailored to their specific experimental contexts.
Introduction to this compound
This compound, with the CAS number 57225-86-2, is an aromatic ester. Its molecular structure, featuring a chlorinated phenyl group, a tertiary ester, and methyl substituents, dictates its physicochemical properties and, consequently, its solubility profile. Understanding the solubility of this compound is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and agrochemical industries.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of its expected behavior in various solvents.
| Property | Value | Source |
| CAS Number | 57225-86-2 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| Calculated logP | 2.79060 | [2] |
The positive calculated octanol-water partition coefficient (logP) of 2.79060 suggests that this compound is significantly more soluble in non-polar, lipophilic environments than in water.[2][3]
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] The polarity of a molecule is a result of its functional groups and overall structure.
Molecular Structure and Polarity Considerations:
-
Aromatic Ring and Chloro Group: The 4-chlorophenyl group is a significant non-polar, hydrophobic component of the molecule.
-
Ester Group: The ester functional group (-COO-) introduces polarity due to the electronegative oxygen atoms. However, it cannot act as a hydrogen bond donor, which limits its interaction with protic solvents like water.[5] It can, however, act as a hydrogen bond acceptor.[6]
-
Methyl Groups: The methyl groups are non-polar and contribute to the overall lipophilicity of the molecule.
Based on these structural features, this compound is classified as a moderately polar aprotic compound. Its solubility will be a balance between the polar ester group and the non-polar aromatic and alkyl components.
Predicted Solubility Profile
While precise quantitative data is best obtained experimentally, a qualitative prediction of solubility in common laboratory solvents can be made based on their polarity and hydrogen bonding capabilities (Table 2).
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The large non-polar regions of the solute will interact favorably with non-polar solvents via London dispersion forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Medium | These solvents can engage in dipole-dipole interactions with the ester group of the solute. |
| Polar Protic | Ethanol, Methanol | Medium to Low | While these solvents are polar, the solute's inability to donate hydrogen bonds limits its interaction. Solubility will decrease as the alkyl chain of the alcohol solvent increases. |
| Aqueous | Water | Low | The significant hydrophobic character of the molecule and its inability to donate hydrogen bonds result in poor solubility in water.[6] |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, empirical determination is essential. The following section provides detailed protocols for determining the solubility of this compound in both aqueous and organic solvents.
Aqueous Solubility Determination (Adapted from OECD Guideline 105)
The OECD Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[7][8][9] The flask method, suitable for substances with solubility above 10⁻² g/L, is most appropriate here.
Experimental Workflow for Aqueous Solubility
Workflow for aqueous solubility determination.
Step-by-Step Protocol:
-
Preparation: To a glass flask, add an excess amount of this compound to a known volume of high-purity water (e.g., 100 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated aqueous phase from the undissolved solid, centrifuge an aliquot of the suspension. Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) that does not adsorb the compound. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved solute.
-
Reporting: Report the solubility as the average of at least three replicate experiments, expressed in units such as mg/L or mol/L, and specify the temperature of the measurement.
Organic Solvent Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in organic solvents.[10][11]
Experimental Workflow for Organic Solvent Solubility
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- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methodological & Application
The Synthetic Utility of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A Guide for Organic Synthesis
Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a substituted aromatic carboxylic acid ester, serves as a versatile and valuable intermediate in the landscape of modern organic synthesis. Its strategic functionalization, featuring a stable chlorophenyl moiety and a readily transformable methyl ester group, makes it a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of its primary applications, complete with detailed experimental protocols and mechanistic insights to empower researchers, scientists, and professionals in drug development.
Core Application: A Gateway to Fibrate Therapeutics through Hydrolysis
The most prominent application of this compound lies in its role as a direct precursor to 2-(4-chlorophenyl)-2-methylpropanoic acid. This carboxylic acid is a crucial component in the synthesis of fibrates, a class of amphipathic carboxylic acids that have been utilized as lipid-lowering agents. The conversion is achieved through a straightforward hydrolysis of the methyl ester.
Mechanistic Insight: The Rationale for Alkaline Hydrolysis
While ester hydrolysis can be catalyzed by either acid or base, alkaline hydrolysis (saponification) is generally the preferred method in this context. This preference is rooted in the irreversible nature of the reaction. The carboxylate salt formed under basic conditions is resonance-stabilized and unreactive towards the alcohol byproduct, thus driving the reaction to completion. In contrast, acid-catalyzed hydrolysis is a reversible process, which can lead to an equilibrium mixture of reactants and products, often resulting in lower yields of the desired carboxylic acid.
Protocol 1: Alkaline Hydrolysis to 2-(4-chlorophenyl)-2-methylpropanoic acid
This protocol details the saponification of this compound to yield its corresponding carboxylic acid.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |
| This compound | C₁₁H₁₃ClO₂ | 212.67 | ≥98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Reagent |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS |
| Water (H₂O) | H₂O | 18.02 | Deionized |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2M aq. solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in methanol (10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (2.5 eq.).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of 2-(4-chlorophenyl)-2-methylpropanoic acid will form.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure carboxylic acid. c. Dry the purified product under vacuum.
Expected Yield: 85-95%
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Application Notes and Protocols for the Research Use of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Introduction: Unveiling a Potential Modulator of Metabolic Pathways
Methyl 2-(4-chlorophenyl)-2-methylpropanoate is a compound of interest in metabolic research due to its structural resemblance to a class of drugs known as fibrates.[1][2] Fibrates, such as fenofibrate and bezafibrate, are well-established therapeutic agents used in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1][2] The core structure of this compound, featuring a chlorophenyl group and a methylpropanoate moiety, suggests its potential to interact with key regulators of lipid metabolism.
This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the scientific applications of this compound. We will delve into its hypothesized mechanism of action, potential research applications, and provide detailed protocols for its investigation as a research chemical.
Hypothesized Mechanism of Action: A Putative PPAR Agonist
The biological effects of fibrates are primarily mediated through their interaction with a family of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs).[3][4][5] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ.[6][7] Fibrates are known to be potent agonists of PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6][8]
Activation of PPARα by a ligand, such as a fibrate, leads to the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[7] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism.[3][4]
Key downstream effects of PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.[3][4]
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.[1]
-
Increased Lipoprotein Lipase Activity: Enhanced breakdown of triglycerides in very-low-density lipoproteins (VLDL).[1][9]
-
Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL).[2][9]
Given the structural similarities, it is hypothesized that this compound may act as a PPAR agonist, likely with a preference for PPARα.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized PPARα signaling pathway for this compound.
Potential Research Applications
Based on its putative PPAR agonist activity, this compound can be a valuable tool for investigating various aspects of metabolic diseases and cellular processes.
-
Dyslipidemia and Atherosclerosis: The compound can be used in in vitro and in vivo models to study its effects on lipid profiles, including triglycerides, LDL, and HDL cholesterol.[1][2] Its potential to mimic the effects of fibrates makes it a candidate for research into novel anti-atherosclerotic agents.
-
Metabolic Syndrome and Type 2 Diabetes: PPARs play a crucial role in glucose homeostasis and insulin sensitivity.[8] Research could explore the compound's effects on insulin signaling pathways and glucose uptake in relevant cell models.[8]
-
Non-alcoholic Fatty Liver Disease (NAFLD): By promoting fatty acid oxidation in the liver, PPARα agonists have therapeutic potential for NAFLD.[6] This compound could be used to investigate the molecular mechanisms underlying the beneficial effects of PPARα activation in hepatic steatosis.
-
Inflammation: PPARs have been shown to exert anti-inflammatory effects.[7] The compound could be explored for its potential to modulate inflammatory responses in various cell types.
Experimental Protocols
Herein, we provide detailed protocols for the initial characterization of this compound as a research chemical.
Protocol 1: In Vitro PPAR Activation Assay (Luciferase Reporter Assay)
This assay is crucial to determine if the compound can activate PPAR subtypes and to assess its potency and selectivity.
Materials:
-
HEK293T or other suitable mammalian cell line
-
PPAR expression plasmids (e.g., pCMX-hPPARα, pCMX-hPPARγ, pCMX-hPPARδ)
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
Luciferase reporter plasmid containing PPREs (e.g., pGL4.22[luc2/PPRE/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
Prepare a transfection mix in Opti-MEM containing the PPAR expression plasmid, RXR expression plasmid, and the PPRE-luciferase reporter plasmid.
-
Add the transfection reagent, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate for 4-6 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh DMEM containing 10% FBS.
-
Prepare serial dilutions of this compound and the positive controls in the culture medium.
-
Add the diluted compounds to the respective wells. Include a DMSO vehicle control.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values.
-
Visualizing the Experimental Workflow
Caption: Workflow for the PPAR Luciferase Reporter Assay.
Protocol 2: Cell-based Lipid Accumulation Assay (Oil Red O Staining)
This protocol assesses the compound's effect on lipid accumulation in a relevant cell line, such as the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., a known lipid-lowering compound)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Isopropanol
-
Microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Induction of Lipid Accumulation:
-
Incubate the cells in a medium containing a high concentration of fatty acids to induce lipid droplet formation.
-
-
Compound Treatment:
-
Treat the cells with different concentrations of this compound or a positive control for 24-48 hours. Include a vehicle control.
-
-
Fixation:
-
Wash the cells with PBS and fix with 4% PFA for 30 minutes.
-
-
Staining:
-
Wash the cells with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water to remove excess stain.
-
-
Imaging and Quantification:
-
Visualize the lipid droplets under a microscope and capture images.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm.
-
-
Data Analysis:
-
Compare the absorbance values of the treated cells to the vehicle control to determine the effect of the compound on lipid accumulation.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the expression levels of known PPAR target genes to confirm the mechanism of action.
Materials:
-
Treated cells from a relevant experiment (e.g., HepG2 cells treated with the compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Compare the expression levels in the treated samples to the vehicle control.
-
Analytical Chemistry
For the accurate characterization and quantification of this compound in research samples, chromatographic methods are recommended.
| Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purity assessment, quantification in biological matrices.[10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Identification and quantification, metabolite analysis.[12] |
A typical starting point for HPLC method development would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.[10][11]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[16] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[13]
Conclusion
This compound represents a promising research chemical for the exploration of metabolic pathways, particularly those governed by PPARs. Its structural similarity to fibrates provides a strong rationale for investigating its potential as a modulator of lipid metabolism. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin characterizing the biological activities of this compound and to unlock its potential in the study of metabolic diseases.
References
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- Cleveland Clinic. (2022, February 10). Fibrates: Uses, Types & Side Effects.
- Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J.-C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism.
- Goh, E., & Shon, Z. (2023, May 1). Fibrate Medications. In StatPearls. StatPearls Publishing.
- LookChem. (n.d.). This compound.
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- Kim, J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(25), 40438–40450. [Link]
- CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. (n.d.).
- PubChem. (n.d.). Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.
- Kim, J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(25), 40438–40450. [Link]
- Khan, F. A., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9481–9490. [Link]
- ResearchGate. (2023, December). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 347–352. [Link]
- Amerigo Scientific. (n.d.). 2-(4-Chlorophenyl)-2-methylpropanoic acid.
- PubChem. (n.d.). Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate.
- Global Substance Registration System. (n.d.). METHYL 2-(4-ETHYLPHENYL)-2-METHYLPROPANOATE.
- PubChem. (n.d.). Methyl 2-(4-ethylphenyl)-2-methylpropanoate.
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
- PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Liquid Chromatography & Related Technologies, 33(12-14), 1184-1193. [Link]
- ResearchGate. (n.d.). Bioactive compound and their biological activity.
- Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. (n.d.).
- MDPI. (n.d.). Organic Compounds with Biological Activity.
- MDPI. (2023, January 26). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs).
- Hakusui, H., Tachizawa, H., & Sano, M. (1978). Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice. Xenobiotica, 8(4), 229–238. [Link]
- Wikipedia. (n.d.). PPAR agonist.
- MDPI. (n.d.). Biological Activities of Selected Medicinal and Edible Plants Aqueous Infusions.
- Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism - PubMed Central. (n.d.).
- MDPI. (2022, February 24). Biological Activities of Natural Products II.
- In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - MDPI. (1989, December 2).
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Application Note: Comprehensive Analytical Strategies for Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the characterization, quantification, and purity assessment of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. As a key intermediate in various synthetic pathways, ensuring its identity and quality is paramount. This document details optimized protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, empowering researchers, and drug development professionals to achieve robust and reproducible results.
Introduction and Physicochemical Profile
This compound (CAS No. 57225-86-2) is an organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] Its molecular structure, featuring a chlorinated aromatic ring and a methyl ester, dictates the analytical approaches required for its comprehensive analysis. Accurate and precise analytical methods are critical for monitoring reaction completion, identifying process-related impurities, and ensuring the quality of the final product.[3]
The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 57225-86-2 | [4][5] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [4][5] |
| Molecular Weight | 212.67 g/mol | [4] |
| Predicted LogP | 2.79 | [5] |
| Appearance | Predicted to be an oil or solid | - |
| UV Chromophore | Chlorophenyl group | Inferred |
The compound's moderate lipophilicity (LogP > 2) and the presence of a UV-active chromophore make it an ideal candidate for analysis by RP-HPLC with UV detection. Its volatility and thermal stability also permit analysis by Gas Chromatography.
Reversed-Phase HPLC: Purity and Assay Determination
RP-HPLC is the cornerstone method for assessing the purity and quantifying the assay of this compound in bulk materials and reaction mixtures. The methodology leverages the compound's hydrophobicity for separation on a non-polar stationary phase.
Scientific Rationale for Method Development
The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the first choice due to its strong hydrophobic retention, which is well-suited for an analyte with a LogP of ~2.8.[6][7] This provides a robust starting point for separating the main compound from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is selected. ACN is often preferred over methanol for aromatic compounds as it can offer better peak shape and lower backpressure.[7]
-
Mobile Phase Modifier: The addition of 0.1% formic acid to the aqueous phase is a critical step. It acidifies the mobile phase, which suppresses the potential ionization of any silanol groups on the silica backbone of the column, thereby minimizing peak tailing and ensuring reproducible retention times.[6]
-
Detection Wavelength: The chlorophenyl group is a strong chromophore. A photodiode array (PDA) detector should be used to scan the UV spectrum of the analyte peak. A primary wavelength around 225-230 nm is typically effective for substituted benzene rings, providing high sensitivity.[6][8]
Detailed Experimental Protocol: RP-HPLC
1. Reagents and Materials:
- This compound reference standard (>99% purity).
- Acetonitrile (HPLC grade or higher).
- Ultrapure water (18.2 MΩ·cm).
- Formic acid (LC-MS grade).
2. Standard and Sample Preparation:
- Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and water.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent with DAD/PDA |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 40% B; 1-10 min: 40% to 95% B; 10-12 min: 95% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD/PDA at 228 nm, with full spectrum acquisition (200-400 nm) |
| Run Time | 15 min |
4. System Suitability Testing (SST):
- Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed ready for use if the following criteria are met.[7]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
HPLC Analysis Workflow
Caption: Workflow for RP-HPLC analysis of this compound.
GC-MS: Identification and Volatile Impurity Analysis
GC-MS is an exceptionally powerful technique for the definitive identification of this compound and for the detection and identification of volatile or semi-volatile impurities that may originate from the synthesis process.[3][9]
Scientific Rationale for Method Development
-
Separation Principle: The analyte is sufficiently volatile and thermally stable for gas chromatography. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points and provides excellent inertness.[10]
-
Ionization Technique: Electron Impact (EI) ionization at a standard energy of 70 eV is employed. This high-energy process induces reproducible fragmentation of the molecule, creating a unique mass spectrum or "fingerprint." This spectrum can be compared against commercial or user-built libraries for confident identification.[11]
-
Sample Introduction: A split/splitless injector is used. Splitless injection is preferred for trace analysis, while a split injection is suitable for analyzing the main component to avoid overloading the column and detector.
Detailed Experimental Protocol: GC-MS
1. Reagents and Materials:
- This compound sample.
- Ethyl Acetate or Dichloromethane (GC grade or higher).
2. Sample Preparation:
- Prepare a solution of the sample at approximately 100 µg/mL in Ethyl Acetate. Vortex to ensure complete dissolution. No filtration is typically required if the sample dissolves completely.
3. GC-MS Instrument Parameters:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (50:1 ratio for main component ID) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Impact (EI), 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40 - 450 |
4. Expected Mass Spectrum: The EI mass spectrum will be characterized by a molecular ion (M⁺) peak and several key fragment ions.
-
Molecular Ion [M]⁺: m/z 212 (and m/z 214 due to ³⁷Cl isotope).
-
Key Fragments: Loss of the methoxy group (-OCH₃) leading to m/z 181/183; fragment corresponding to the chlorophenyl dimethylmethyl cation at m/z 169/171.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS identification of this compound.
NMR Spectroscopy: Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Scientific Rationale and Spectral Interpretation
-
¹H NMR: This spectrum will confirm the presence and connectivity of all hydrogen atoms. Based on the structure, we expect four distinct signals:
-
Aromatic protons on the chlorophenyl ring (typically two doublets, integrating to 2H each).
-
A singlet for the two equivalent methyl groups attached to the quaternary carbon (integrating to 6H).
-
A singlet for the methyl ester group (integrating to 3H).
-
-
¹³C NMR: This spectrum confirms the carbon backbone of the molecule. Key expected signals include the carbonyl carbon of the ester (~177 ppm), the quaternary carbon, aromatic carbons, and the two distinct methyl carbons.[12]
-
Solvent and Standard: Deuterated chloroform (CDCl₃) is an excellent solvent for this non-polar compound. Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.[13][14]
Detailed Experimental Protocol: NMR
1. Sample Preparation:
- Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition Parameters:
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard single pulse | Standard single pulse with proton decoupling |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
Predicted NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.2 - 7.4 | two doublets | 4H | Phenyl protons |
| -O-CH₃ | ~3.7 | singlet | 3H | Methoxy protons |
| -C-(CH₃)₂ | ~1.6 | singlet | 6H | Gem-dimethyl protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~177 | Ester carbonyl |
| Ar-C | 128 - 145 | Aromatic carbons |
| -O-CH₃ | ~52 | Methoxy carbon |
| -C-(CH₃)₂ | ~46 | Quaternary carbon |
| -C-(CH₃)₂ | ~25 | Gem-dimethyl carbons |
Structure-Spectra Correlation Diagram
Caption: Correlation between molecular structure and expected ¹H NMR signals.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive quality control of this compound. RP-HPLC serves as the primary tool for purity and assay quantification, GC-MS offers definitive identification and impurity profiling, and NMR spectroscopy provides unequivocal structural confirmation. The application of these orthogonal techniques ensures a deep understanding of the material's quality, supporting its use in research, development, and manufacturing.
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Application Note: Comprehensive NMR Analysis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Abstract
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers detailed protocols for sample preparation, data acquisition using ¹H and ¹³C NMR spectroscopy, and in-depth spectral interpretation. Advanced 2D NMR techniques (COSY and HSQC) are also discussed to facilitate unambiguous structural confirmation. The causality behind experimental choices is explained, ensuring both technical accuracy and practical, field-proven insights.
Introduction
This compound (CAS No. 57225-86-2) is a small organic molecule with a molecular formula of C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol .[1][2] Its structure, featuring a substituted aromatic ring and a methyl ester functionality, makes it an interesting subject for NMR analysis. Accurate structural elucidation and purity assessment are critical in chemical research and development, and NMR spectroscopy stands as the premier analytical technique for this purpose. This guide will detail the expected ¹H and ¹³C NMR spectra, provide standardized protocols for data acquisition, and offer a logical workflow for spectral analysis.
Predicted NMR Spectral Data
A thorough analysis of the molecular structure of this compound allows for the prediction of its ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and substituent effects.[2]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H-2', H-6') | 7.25 - 7.35 | Doublet | 2H | ~8.5 |
| Aromatic (H-3', H-5') | 7.15 - 7.25 | Doublet | 2H | ~8.5 |
| Methoxy (H-4) | 3.65 | Singlet | 3H | N/A |
| Methyl (H-1) | 1.55 | Singlet | 6H | N/A |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C-3) | ~176 |
| Quaternary Aromatic (C-1') | ~143 |
| Chloro-substituted Aromatic (C-4') | ~133 |
| Aromatic (C-2', C-6') | ~128 |
| Aromatic (C-3', C-5') | ~128 |
| Methoxy (C-4) | ~52 |
| Quaternary (C-2) | ~46 |
| Methyl (C-1) | ~25 |
Experimental Protocols
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate data acquisition parameters.[1]
Part 1: Sample Preparation
A properly prepared NMR sample should be a homogeneous solution, free of any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality.[3]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][5]
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tube and cap[3]
-
Glass Pasteur pipette and bulb
-
Small vial
-
Cotton wool
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6] Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: Place a small plug of cotton wool into the neck of a Pasteur pipette. Transfer the solution from the vial through the pipette into the NMR tube. This will filter out any suspended particles.[7]
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Part 2: NMR Data Acquisition
The following are standard parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Spectral Width (SW) | 15 ppm | Covers the typical chemical shift range for organic molecules.[8] |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a sample of this concentration.[8] |
| Acquisition Time (AQ) | ~4 s | Provides adequate resolution.[9] |
| Relaxation Delay (D1) | 2 s | Allows for sufficient relaxation of protons between scans. |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A power-gated decoupling pulse program to suppress the nuclear Overhauser effect (NOE) for better quantitation if needed, though zgdc30 is also common for routine spectra.[10] |
| Spectral Width (SW) | 240 ppm | Encompasses the full range of ¹³C chemical shifts.[8] |
| Number of Scans (NS) | 128 or more | A higher number of scans is required due to the low natural abundance of ¹³C.[10] |
| Acquisition Time (AQ) | ~1.0 s | A balance between resolution and experiment time.[10] |
| Relaxation Delay (D1) | 2.0 s | Allows for relaxation of quaternary carbons.[10] |
Spectral Interpretation and Analysis Workflow
A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the logical steps from data processing to final structure confirmation.
Caption: Logical workflow for NMR data acquisition, processing, and analysis.
¹H NMR Spectrum Analysis
-
Aromatic Region (7.15-7.35 ppm): The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chloro group (H-3', H-5') will be slightly upfield from the protons ortho to the ester-substituted carbon (H-2', H-6') due to the electron-withdrawing nature of the chlorine atom. The coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.
-
Methoxy Protons (3.65 ppm): The three protons of the methyl ester group are in a unique chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Methyl Protons (1.55 ppm): The six protons of the two methyl groups attached to the quaternary carbon (C-2) are chemically equivalent. They will appear as a single, sharp singlet due to the absence of neighboring protons.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (~176 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (128-143 ppm): Four distinct signals are expected for the aromatic carbons. The quaternary carbon attached to the propanoate moiety (C-1') will be downfield. The carbon bearing the chlorine atom (C-4') will also be downfield. The two pairs of protonated carbons (C-2'/C-6' and C-3'/C-5') will have similar chemical shifts.
-
Methoxy Carbon (~52 ppm): The carbon of the methyl ester group will appear in the typical range for such functionalities.
-
Quaternary Carbon (~46 ppm): The quaternary carbon (C-2) will be observed in the aliphatic region.
-
Methyl Carbons (~25 ppm): The two equivalent methyl carbons will give rise to a single signal in the upfield region of the spectrum.
Advanced 2D NMR Analysis
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other.[11] For this compound, a COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their ortho-relationship. No other cross-peaks are expected, as the methyl and methoxy protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with their directly attached carbon signals.[11] This is a powerful tool for assigning the carbon spectrum.
Expected HSQC Correlations:
-
The aromatic proton signals between 7.15 and 7.35 ppm will correlate with the aromatic carbon signals around 128 ppm.
-
The methoxy proton singlet at ~3.65 ppm will correlate with the methoxy carbon at ~52 ppm.
-
The methyl proton singlet at ~1.55 ppm will correlate with the methyl carbon at ~25 ppm.
Caption: Molecular structure with atom numbering for NMR assignments.
Discussion of Potential Impurities
The synthesis of this compound can influence the purity of the final product. Common synthetic routes, such as Fischer esterification of the corresponding carboxylic acid, may lead to the presence of unreacted starting materials or by-products.[12]
-
Unreacted Carboxylic Acid: The presence of 2-(4-chlorophenyl)-2-methylpropanoic acid would be indicated by a broad singlet in the ¹H NMR spectrum between 10-12 ppm, corresponding to the carboxylic acid proton.
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., methanol, toluene, dichloromethane) may be present as impurities and can be identified by their characteristic NMR signals.[13]
-
By-products: Depending on the synthetic route, side reactions could lead to other related compounds. A thorough analysis of unexpected signals is necessary for complete characterization.
Conclusion
This application note provides a detailed and practical guide for the comprehensive NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently elucidate and verify the structure of this compound. The inclusion of 2D NMR techniques further enhances the reliability of the structural assignment. This systematic approach ensures the generation of high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
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Chromatographic purification of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
An Application Note and Protocol for the Chromatographic Purification of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Authored by: Senior Application Scientist, Chromatography Division
Abstract
This comprehensive guide provides a detailed protocol for the purification of this compound, a key intermediate in organic synthesis. Recognizing the critical need for high-purity compounds in research and drug development, this document outlines a robust normal-phase flash chromatography methodology. It delves into the underlying principles of the separation, the rationale behind parameter selection, and a step-by-step workflow from crude sample preparation to the isolation of the purified product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient purification strategy for moderately non-polar small molecules.
Introduction and Scientific Background
This compound (CAS No: 57225-86-2, Molecular Formula: C₁₁H₁₃ClO₂) is a synthetic organic compound often used as an intermediate in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its molecular structure features a moderately non-polar chlorophenyl ring and a methyl propanoate ester group, resulting in a calculated LogP of approximately 2.79.[2] This positions the compound in a polarity range where it is highly amenable to chromatographic purification.
The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and complicate the purification of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials, reagents, or isomers formed during synthesis, such as those from Friedel-Crafts reactions.[3]
This application note details a systematic approach to purifying this compound using normal-phase flash column chromatography, a technique prized for its efficiency, scalability, and speed in synthetic chemistry labs.[4][5]
Rationale for Choosing Normal-Phase Chromatography
The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the analyte and potential impurities.[6]
-
Normal-Phase Chromatography (NPC): Employs a polar stationary phase (typically silica gel) and a non-polar mobile phase.[6][7] In this mode, polar molecules interact more strongly with the stationary phase and elute later, while non-polar molecules travel through the column more quickly. Given that this compound is a moderately non-polar ester, it will exhibit ideal retention and mobility on a silica column using a non-polar solvent system like a hexane/ethyl acetate mixture.[8] This method is particularly effective for separating the target compound from more polar impurities (e.g., residual carboxylic acids) or less polar byproducts.
-
Reversed-Phase Chromatography (RPC): Utilizes a non-polar (hydrophobic) stationary phase and a polar mobile phase.[9][10] More non-polar, hydrophobic compounds are retained longer. While RPC is a powerful technique, especially in HPLC for high-resolution analysis and purification of highly pure fractions, the organic solvents used in normal-phase are often easier and less costly to remove post-purification for moderately non-polar compounds.[4][11]
For this application, normal-phase flash chromatography offers an optimal balance of resolution, speed, and sample capacity for typical lab-scale synthesis.[5]
Experimental Workflow and Logic
The purification process follows a logical sequence designed to maximize purity and yield. Each step is critical for a successful separation and is validated by in-process controls, primarily Thin-Layer Chromatography (TLC).
Caption: Workflow for the purification of this compound.
Detailed Protocols and Methodologies
Materials and Equipment
| Category | Item |
| Glassware | Glass chromatography column, round-bottom flasks, beakers, test tubes |
| Consumables | Silica gel (60 Å, 40-63 µm particle size), TLC plates (silica gel 60 F₂₅₄) |
| Solvents | n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM) |
| Equipment | Fume hood, rotary evaporator, compressed air/nitrogen source, UV lamp (254 nm) |
| Crude Sample | Crude this compound reaction mixture |
Protocol 1: TLC for Mobile Phase Optimization
The causality behind this step is to identify a solvent system that provides optimal separation before committing to the larger-scale column. The goal is to find a mobile phase composition where the target compound has an Rf (retention factor) value between 0.2 and 0.35, which generally translates to good separation on a column.[12]
-
Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of a test solvent system (e.g., 10:1 Hexane:Ethyl Acetate) to a beaker or TLC chamber. Place a filter paper inside to saturate the atmosphere and cover it.
-
Spot the Plate: Dissolve a small amount of the crude mixture in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimize:
-
If the Rf is too high (>0.4), the mobile phase is too polar. Increase the proportion of hexane.
-
If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[8]
-
Repeat until the desired Rf is achieved. A common starting point for esters is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.
-
Protocol 2: Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The amount of silica gel should be adjusted based on the sample size and separation difficulty; a 50:1 to 100:1 ratio (silica:crude sample by weight) is a good starting point for moderately difficult separations.[5]
-
Column Preparation:
-
Select an appropriate size glass column. For 1 g of crude material using a ~70:1 ratio, a 40-50 mm diameter column is suitable.
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.
-
-
Dry Loading (Recommended):
-
Dissolve the 1 g crude sample in a minimal amount of DCM in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This step ensures that the sample is introduced to the column in a concentrated band, leading to better resolution.[12]
-
-
Column Packing:
-
Fill the column about two-thirds full with the chosen dry mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
In a separate beaker, create a slurry of ~70 g of silica gel in the same mobile phase.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Crucially, never let the solvent level drop below the top of the silica bed.
-
-
Sample Application:
-
Once the silica is packed and the solvent level is just above the surface, carefully add the dry-loaded silica powder to the top of the column, creating a thin, even layer.
-
Gently add a ~1 cm protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Using gentle positive pressure from a compressed air or nitrogen line, begin to push the solvent through the column at a steady flow rate (e.g., ~5-10 cm/min drop in solvent level).
-
Collect the eluent in a series of numbered test tubes or flasks (e.g., 20 mL fractions).
-
-
Monitoring and Isolation:
-
Monitor the separation by spotting collected fractions onto TLC plates. Spot multiple fractions per plate alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plates as described in Protocol 3.2.
-
Fractions containing only the pure product (single spot at the correct Rf) should be combined in a larger flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Summary of Key Parameters
| Parameter | Recommended Value / Method | Rationale |
| Chromatography Mode | Normal-Phase Flash Chromatography | Efficient, rapid, and cost-effective for moderately non-polar compounds. |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase for NPC, providing good resolution.[6] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Common non-polar/polar solvent system for esters; ratio is optimized by TLC.[8] |
| Sample Loading | Dry Loading | Improves resolution by introducing the sample as a concentrated band.[12] |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient stationary phase for effective separation.[5] |
| Monitoring | TLC with UV (254 nm) visualization | Provides real-time validation of fraction purity. |
| Expected Purity | >98% (contingent on crude mixture complexity) | Flash chromatography is capable of achieving high purity for most applications.[4] |
Conclusion
The protocol described provides a reliable and systematically validated method for the purification of this compound. By understanding the principles of chromatography and carefully optimizing the mobile phase through preliminary TLC analysis, researchers can effectively remove impurities and obtain a high-purity product essential for subsequent research and development activities. This methodology is adaptable for various scales and can be applied to other moderately non-polar small molecules with similar characteristics.
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- Benchchem. (2025).
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- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification [chem.rochester.edu]
The Strategic Role of Methyl 2-(4-chlorophenyl)-2-methylpropanoate in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a substituted arylpropanoic acid ester, has emerged as a scaffold of significant interest. Its structural motifs—a halogenated aromatic ring, a quaternary carbon center, and an ester functional group—provide a unique combination of physicochemical properties and synthetic handles. This guide offers an in-depth exploration of this compound's applications, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its strategic use in medicinal chemistry. The core value of this building block lies in its ability to impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules, making it a recurring feature in a range of clinically significant drugs.
Physicochemical Properties and Structural Features
The unique arrangement of functional groups in this compound dictates its utility as a building block. The 4-chlorophenyl group provides a lipophilic domain that can engage in hydrophobic and van der Waals interactions within biological targets. The chlorine atom can further modulate electronic properties and metabolic stability. A key feature is the gem-dimethyl group, which introduces steric bulk and can influence the conformation of the molecule, often leading to enhanced potency and improved metabolic profiles by shielding adjacent functional groups from enzymatic degradation[1][2].
| Property | Value | Reference |
| CAS Number | 57225-86-2 | [3] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [3] |
| Molecular Weight | 212.67 g/mol | [3] |
| LogP | 2.79 | [4] |
| PSA (Polar Surface Area) | 26.30 Ų | [4] |
Core Application: A Cornerstone in the Synthesis of Fexofenadine
The most prominent application of this compound and its direct precursors is in the synthesis of Fexofenadine, a widely used second-generation antihistamine known for its non-sedating properties[5][6]. The building block constitutes a significant portion of the Fexofenadine molecular framework.
Synthetic Workflow for Fexofenadine Intermediate
The synthesis of Fexofenadine typically involves the Friedel-Crafts acylation of a derivative of methyl 2-phenyl-2-methylpropanoate. A key intermediate, methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate, is generated and subsequently used in the final steps of the Fexofenadine synthesis[4][5][6].
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]
- 4. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Application Note: A Robust Protocol for the Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate via Fischer Esterification
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the classic Fischer esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid with methanol, catalyzed by sulfuric acid. This guide is meticulously structured to offer a step-by-step methodology, encompassing reagent handling, reaction execution, product isolation, and purification. Furthermore, it elucidates the underlying chemical principles, critical safety considerations, and thorough analytical characterization of the final product, ensuring a reproducible and reliable procedure for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a key structural motif found in a variety of pharmacologically active molecules and functional materials. The presence of the 4-chlorophenyl group, combined with the quaternary center, imparts specific steric and electronic properties that are often exploited in the design of novel compounds. The ester functionality serves as a versatile handle for further chemical transformations. A common and cost-effective method for the preparation of this and similar esters is the Fischer esterification, a cornerstone reaction in organic synthesis first described in 1895.[1] This application note presents a validated protocol for the synthesis of this compound, with a focus on procedural clarity, safety, and high-yield production of the pure compound.
Reaction Scheme and Mechanism
The synthesis proceeds via the acid-catalyzed esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid using methanol. Concentrated sulfuric acid serves as an efficient and economical catalyst.
Overall Reaction:
(CH₃)₂C(C₆H₄Cl)COOH + CH₃OH stackrel{H₂SO₄}{\rightleftharpoons} (CH₃)₂C(C₆H₄Cl)COOCH₃ + H₂O
Mechanism of Fischer Esterification:
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used.
Caption: The mechanistic pathway of Fischer esterification.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Recommended Supplier |
| 2-(4-chlorophenyl)-2-methylpropanoic acid | 64798-34-1 | 198.64 | 10.0 g (50.3 mmol) | >98% | Sigma-Aldrich |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | >99.8% | Sigma-Aldrich |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | 2 mL | 95-98% | Fisher Scientific |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | >99% | VWR |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 100 mL | - | Prepared in-house |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | 50 mL | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - | Acros Organics |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks of various sizes
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Reaction Workflow
Caption: Step-by-step workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.3 mmol) of 2-(4-chlorophenyl)-2-methylpropanoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the solution. An ice bath can be used to moderate the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue the reflux for 4 to 6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching and Extraction: Pour the cooled reaction mixture into 200 mL of cold water in a beaker. Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by 50 mL of brine to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using the following analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.32 (d, J = 8.6 Hz, 2H, Ar-H)
-
δ 7.27 (d, J = 8.6 Hz, 2H, Ar-H)
-
δ 3.65 (s, 3H, OCH₃)
-
δ 1.58 (s, 6H, C(CH₃)₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 176.5 (C=O)
-
δ 143.8 (Ar-C)
-
δ 132.5 (Ar-C)
-
δ 128.4 (Ar-CH)
-
δ 127.2 (Ar-CH)
-
δ 52.4 (OCH₃)
-
δ 46.2 (C(CH₃)₂)
-
δ 25.5 (C(CH₃)₂)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
Mass Spectrometry (GC-MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ at m/z 212 and [M+2]⁺ at m/z 214 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care and add it slowly to the methanol to avoid splashing.
-
Methanol: Is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Is extremely flammable and volatile. Ensure no ignition sources are present during its use.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; presence of water in reagents. | Extend reflux time; ensure use of anhydrous methanol; check the effectiveness of the sulfuric acid catalyst. |
| Product Contamination | Incomplete workup or purification. | Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities; perform vacuum distillation. |
| Oily Product | Expected physical state. | The product is expected to be an oil at room temperature. |
Conclusion
The Fischer esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and affords the product in high yield and purity after a standard workup. The comprehensive characterization data provided will assist researchers in confirming the identity and quality of their synthesized material. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239).
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate.
- ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
- Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748).
Sources
- 1. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate(1181267-33-3) 1H NMR spectrum [chemicalbook.com]
Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A Guide to Optimal Reaction Conditions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Gemini Laboratories
Abstract
This application note provides a detailed guide to the synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a key intermediate in pharmaceutical research and development. The primary synthetic challenge lies in the esterification of its sterically hindered precursor, 2-(4-chlorophenyl)-2-methylpropanoic acid. We present and compare several common esterification methodologies, including the classic Fischer-Speier esterification, the highly efficient Steglich esterification, and a robust two-step conversion via an acyl chloride intermediate. By explaining the causality behind experimental choices, this guide offers field-proven insights to help researchers select the most appropriate reaction conditions based on substrate sensitivity, scale, and safety considerations. Detailed, step-by-step protocols for the recommended methods are provided, alongside a comparative data summary and safety protocols.
Introduction: Significance and Synthetic Challenges
This compound is a valuable building block in organic synthesis, notably as a precursor in the development of various pharmacologically active molecules. The core structure, a substituted α,α-dimethylphenylacetic acid derivative, is found in compounds investigated for a range of therapeutic applications.
The synthesis of this ester is primarily achieved through the esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid with methanol. However, the carboxylic acid features a quaternary carbon atom adjacent to the carboxyl group, resulting in significant steric hindrance. This structural feature renders standard equilibrium-driven reactions like the Fischer-Speier esterification slow and often inefficient, necessitating either harsh conditions or alternative, milder synthetic strategies.[1][2] This guide explores the most effective methods to overcome this challenge, ensuring high-yield and high-purity synthesis.
Comparative Analysis of Synthetic Strategies
The choice of an esterification method is critical and depends on factors such as the stability of the substrate, required purity, reaction scale, and available laboratory equipment and safety measures. For a sterically hindered acid like 2-(4-chlorophenyl)-2-methylpropanoic acid, a simple acid-catalyzed reaction with methanol is often insufficient.[1]
Fischer-Speier Esterification
This classic method involves heating the carboxylic acid and an excess of alcohol (methanol) with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used as the solvent, and/or the water byproduct is removed.[2][5]
-
Causality: Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[3]
-
Limitations: For tertiary carboxylic acids, the steric bulk around the carbonyl carbon severely impedes the approach of the alcohol nucleophile, leading to very slow reaction rates and low yields.[1] The high temperatures and strong acid required can also lead to side reactions for more sensitive substrates.
Steglich Esterification
The Steglich esterification is an exceptionally mild and effective method for coupling sterically demanding substrates.[6][7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for the reaction's success.[8][9]
-
Mechanism & Causality: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP, being a superior nucleophile compared to the alcohol, then attacks this intermediate to form a reactive N-acylpyridinium salt ("active ester"). This species is not prone to the side reactions that affect the O-acylisourea and reacts rapidly with the alcohol (methanol) to yield the desired ester and the urea byproduct (dicyclohexylurea, DCU).[6][7] This pathway efficiently overcomes the steric hindrance.
-
Advantages: The reaction proceeds at room temperature, under neutral conditions, making it ideal for acid- or base-sensitive substrates.[7][10]
Acyl Chloride Intermediate Pathway
This robust, two-step method involves first converting the carboxylic acid to its highly reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The acyl chloride is then reacted with the alcohol to form the ester.
-
Causality: The acyl chloride is significantly more electrophilic than the parent carboxylic acid, allowing it to react rapidly and irreversibly with even weakly nucleophilic alcohols like methanol.[5] This method bypasses the unfavorable equilibrium of the Fischer esterification.
-
Considerations: This method involves handling corrosive reagents like thionyl chloride and releases HCl gas as a byproduct, requiring appropriate ventilation and safety measures.
Diazomethane Methylation
Treating a carboxylic acid with diazomethane (CH₂N₂) in an ether solvent is a very mild and often quantitative method for producing methyl esters.[11][12]
-
Mechanism: The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing the excellent leaving group, N₂ gas.[13][14]
-
Limitations: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[12][13] It must be generated in-situ from precursors and handled with extreme care using specialized glassware, making it unsuitable for large-scale synthesis or general laboratory use without specific safety protocols.
Selecting the Optimal Synthetic Route
The choice of method depends on the specific needs of the researcher. The following diagram outlines a decision-making process for selecting the appropriate esterification protocol.
Caption: Decision-making flowchart for selecting an esterification method.
Detailed Experimental Protocols
Based on the analysis, the Steglich Esterification is recommended as the primary method for its mildness and efficiency with this hindered substrate. The Acyl Chloride Pathway is provided as a robust alternative suitable for larger-scale preparations.
Protocol 1: Steglich Esterification (Recommended)
This protocol describes the synthesis using DCC as the coupling agent and DMAP as the catalyst.
Caption: Workflow for the Steglich Esterification protocol.
Materials:
-
2-(4-chlorophenyl)-2-methylpropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add anhydrous methanol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture again to 0°C to ensure full precipitation of the DCU.
-
Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Acyl Chloride Intermediate Pathway
This protocol is a reliable alternative, particularly if scaling up the reaction.
Materials:
-
2-(4-chlorophenyl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF, optional)
Procedure:
-
Acyl Chloride Formation:
-
Place 2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases).
-
Add thionyl chloride (2.0-3.0 eq) and a single drop of DMF (as a catalyst).
-
Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (ensure the vacuum trap is protected from SOCl₂).
-
-
Esterification:
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM or toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous methanol (3.0-5.0 eq) dropwise to the stirred solution. The reaction is exothermic.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extract the product with DCM or ethyl acetate (2x).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the ester.
-
Data and Safety Summary
Comparative Data Table
| Parameter | Fischer Esterification | Steglich Esterification | Acyl Chloride Pathway |
| Key Reagents | H₂SO₄ (cat.), excess MeOH | DCC/EDC, DMAP (cat.), MeOH | 1. SOCl₂ 2. MeOH |
| Temperature | Reflux (65-80°C) | 0°C to Room Temp. | 1. Reflux (70-80°C) 2. 0°C to Room Temp. |
| Reaction Time | 12-48 hours | 12-24 hours | 1. 2-4 hours 2. 1-2 hours |
| Typical Yield | Low to Moderate (for hindered acids) | High to Excellent | High to Excellent |
| Pros | Economical, simple reagents | Very mild conditions, high yields, tolerates sensitive groups | High yields, irreversible, reliable for scale-up |
| Cons | Reversible, harsh conditions, poor for hindered substrates | Stoichiometric byproduct (DCU) removal, cost of reagents | Harsh/corrosive reagents (SOCl₂), HCl gas evolution |
Product Characterization
-
Product: this compound
-
Molecular Formula: C₁₁H₁₃ClO₂[15]
-
Appearance: Expected to be a colorless oil or low-melting solid.
-
Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Key ¹H NMR signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the two equivalent methyl groups on the quaternary carbon (~1.6 ppm), and doublets for the para-substituted aromatic protons (~7.3 ppm).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DCC is a potent skin sensitizer and should be handled with care.
-
Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water. Handle only in a fume hood and have a base quench ready for spills. The reaction produces HCl and SO₂ gases, which must be scrubbed.
-
DCM is a suspected carcinogen. Minimize exposure.
Conclusion
The synthesis of this compound is most effectively and safely achieved using methods that can overcome the significant steric hindrance of the parent carboxylic acid. For laboratory-scale synthesis, particularly with sensitive substrates, the Steglich Esterification is the superior method, offering mild conditions and high yields. For larger-scale preparations where cost and robustness are paramount, the Acyl Chloride Intermediate Pathway provides an excellent, high-yielding alternative, provided that appropriate safety measures are strictly followed. The classic Fischer esterification is generally not recommended for this specific transformation due to its inefficiency.
References
- G. L. Beutner, et al. (2024). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. ChemRxiv. [Link]
- JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments. [Link]
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
- Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
- University of Liverpool. (n.d.).
- Synthink Research Chemicals. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)
- Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). Preparation method of methyl 2-(4-chloromethylphenyl)
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- J&K Scientific LLC. (2025).
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
- JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. [Link]
- Wikipedia. (n.d.).
- University of Calgary. (n.d.).
- Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
- Google Patents. (n.d.). Method for synthesizing 2-[4-(chlorobutyryl)
- Patentscope. (n.d.). WO 2014/188453 A2. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
- Majethia, G. N., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Wikipedia. (n.d.).
- Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
- LookChem. (n.d.). Methyl 2-(4-chlorophenyl)
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- 16. guidechem.com [guidechem.com]
Application Notes and Protocols for the Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Abstract: This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the catalytic synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. This ester is a key intermediate in the synthesis of various compounds of pharmaceutical interest. These application notes delve into the mechanistic underpinnings of prevalent catalytic strategies, offering detailed, field-tested protocols. The guide emphasizes the rationale behind catalyst selection and procedural steps to ensure reproducibility and high-yield synthesis.
Introduction and Strategic Overview
This compound is a substituted aromatic carboxylic acid ester. Its structural motif is found in a variety of pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest in medicinal and process chemistry. The primary and most direct route to this compound is the esterification of its corresponding carboxylic acid precursor, 2-(4-chlorophenyl)-2-methylpropanoic acid, with methanol.
The choice of catalyst is paramount and dictates the reaction conditions, yield, purity, and applicability to scale-up operations. This guide will focus on two principal, robust catalytic methodologies:
-
Classical Fischer-Speier Esterification: An equilibrium-driven process utilizing a strong Brønsted acid catalyst. It is valued for its simplicity and cost-effectiveness.
-
Carbodiimide-Mediated Esterification: A milder, non-acidic route employing a coupling agent, suitable for substrates that may be sensitive to harsh acidic conditions.
We will explore the mechanistic details of each approach, provide step-by-step protocols, and present a comparative analysis to guide the researcher in selecting the optimal method for their specific laboratory context.
Catalyst Selection Rationale and Mechanistic Insights
The selection of a catalyst is a critical decision based on substrate stability, desired reaction kinetics, and process constraints such as temperature and cost.
Brønsted Acid Catalysis: The Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
Mechanism and Causality: The catalyst plays a dual role. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3] This activation facilitates nucleophilic attack by the alcohol (methanol). Secondly, the acid catalyst aids in the elimination of a water molecule from the tetrahedral intermediate, which is the rate-determining step.[4] Sulfuric acid also acts as a dehydrating agent, sequestering the water produced and shifting the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[1][4]
The amount of acid catalyst can vary, but it is used in catalytic to stoichiometric amounts depending on the desired reaction rate and the reactivity of the substrates.[5] Using the alcohol as the solvent is a common strategy to further drive the equilibrium forward.[5]
Diagram 1: Fischer-Speier Esterification Mechanism
Caption: Protonation of the carbonyl group enhances reactivity towards nucleophilic attack by methanol.
Carbodiimide Coupling Agents
For substrates that are sensitive to high temperatures or strong acids, carbodiimide-mediated esterification offers a mild and effective alternative. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[6][7]
Mechanism and Causality: Carbodiimides function as powerful dehydration agents. The reaction is initiated by the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially an activated form of the carboxylic acid. The alcohol (methanol) then attacks the activated carbonyl group, forming the ester and a urea byproduct (e.g., dicyclohexylurea, DCU).[6][8]
A crucial aspect of this method is the potential for the O-acylisourea to rearrange into a stable, unreactive N-acylurea, which can lower the yield.[8] To mitigate this side reaction, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form an active ester that is more stable to rearrangement but still highly reactive towards the alcohol.[8][9]
Diagram 2: Carbodiimide-Mediated Esterification Mechanism
Caption: The carboxylic acid is activated by the carbodiimide, forming an O-acylisourea intermediate.
Comparative Analysis of Catalytic Methods
The choice between these two primary methods depends on several factors, summarized in the table below.
| Feature | Fischer-Speier Esterification | Carbodiimide-Mediated Esterification |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | Carbodiimide (e.g., DCC, EDC) |
| Conditions | High temperature (reflux), equilibrium control | Mild (room temperature), kinetically controlled |
| Advantages | Low-cost catalyst, simple procedure, scalable | Mild conditions, high yield, good for sensitive substrates |
| Disadvantages | Harsh conditions can degrade sensitive molecules, reversible reaction requires water removal | Expensive reagents, stoichiometric use, urea byproduct removal can be challenging |
| Best For | Robust, simple molecules; large-scale production | Complex or acid-sensitive molecules, laboratory-scale synthesis |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle strong acids and carbodiimides with extreme care.
Protocol A: Synthesis via Fischer-Speier Esterification
This protocol is designed for the robust, cost-effective synthesis of the target ester.
Materials:
-
2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq)
-
Methanol (reagent grade, used as solvent, ~20-30 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)-2-methylpropanoic acid (e.g., 10.0 g, 50.3 mmol).
-
Add an excess of methanol (e.g., 150 mL). Stir until the acid dissolves.
-
Carefully and slowly, add concentrated sulfuric acid (e.g., 0.5 mL, ~9.4 mmol) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing 100 mL of cold water and 100 mL of diethyl ether.
-
Carefully neutralize any remaining acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Protocol B: Synthesis via Carbodiimide Coupling (EDC)
This protocol is ideal for smaller-scale synthesis or when dealing with substrates that cannot tolerate heat or strong acid.
Materials:
-
2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq, catalyst)
-
Methanol (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-chlorophenyl)-2-methylpropanoic acid (e.g., 2.0 g, 10.1 mmol) in anhydrous dichloromethane (50 mL).
-
Add DMAP (0.12 g, 1.0 mmol) and methanol (0.48 mL, 15.1 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC (2.13 g, 11.1 mmol) to the cold, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Diagram 3: General Laboratory Workflow
Caption: From starting materials to purified product, a typical synthesis workflow.
Conclusion
The synthesis of this compound can be successfully achieved using multiple catalytic strategies. The classical Fischer-Speier esterification provides a direct, economical route suitable for large-scale production of this robust molecule. For more delicate applications or where milder conditions are mandated, carbodiimide-mediated coupling offers a reliable, high-yield alternative. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary tools to confidently perform and adapt these syntheses to their specific needs, ensuring the efficient production of this valuable chemical intermediate.
References
- What is the purpose of sulfuric acid in a Fischer esterification reaction?. Study.com.
- Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Synthink.
- CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. Google Patents.
- Fischer esterification (video). Khan Academy.
- Fischer Esterification | Mechanism + Easy TRICK!. YouTube.
- Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. Sciencemadness.org.
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate.
- WO 2014/188453 A2. Google Patents.
- WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
- Fischer–Speier esterification. Wikipedia.
- Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company.
- Phase transfer catalysts – Knowledge and References. Taylor & Francis Online.
- Carbodiimide. Wikipedia.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research.
- Phase-Transfer Catalysts. IMPAG.
- This compound | CAS No.57225-86-2 Synthetic Routes. Molbase.
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate.
- Industrial Phase-Transfer Catalysis. PTC Organics.
- Carbodiimides and Additives. Aapptec Peptides.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- Ultrasound-Assisted Methyl Esterification of Carboxylic Acids Catalyzed by Polymer-Supported Triphenylphosphine. Organic Chemistry Portal.
- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface.
- Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. PubMed.
- 2-(4-Chlorophenyl)-2-methylpropanoic acid. Amerigo Scientific.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
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- 3. m.youtube.com [m.youtube.com]
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- 5. Sciencemadness Discussion Board - Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. peptide.com [peptide.com]
- 9. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Welcome to the technical support center for the synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This document provides full editorial control to present the information in the most logical and effective manner for a scientific audience.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Achieving a high yield and purity of this compound is crucial for the efficiency of subsequent reactions. The two primary synthetic routes for this molecule are the Friedel-Crafts acylation of chlorobenzene and the Darzens condensation of 4-chlorobenzaldehyde. This guide will provide detailed protocols and troubleshooting for both methods.
Part 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this route, chlorobenzene is acylated with methyl 2-chloro-2-methylpropanoate or its corresponding acyl chloride in the presence of a Lewis acid catalyst.[1]
Reaction Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
-
Reaction:
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add chlorobenzene (1.0 eq) to the stirred suspension.
-
Add methyl 2-chloro-2-methylpropanoate (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/acetone).[2]
-
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly hygroscopic and will be deactivated by moisture. | Solution: Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. Ensure all glassware and solvents are rigorously dried. |
| 2. Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring for electrophilic substitution. | Solution: Ensure the reaction is run at an appropriate temperature. While the initial addition is done at a low temperature to control the exotherm, allowing the reaction to proceed at room temperature or with gentle heating may be necessary to drive it to completion. | |
| 3. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. | Solution: A stoichiometric amount (at least 1.1 equivalents) of the Lewis acid is typically required for Friedel-Crafts acylation.[3] | |
| Formation of Multiple Products (Isomers) | 1. Ortho-Substitution: The chloro group is an ortho, para-director. While the para-product is sterically favored, some ortho-isomer may form.[4][5] | Solution: Lowering the reaction temperature can sometimes improve the regioselectivity towards the para-product. The bulky nature of the acylating agent generally favors para substitution. |
| 2. Polysubstitution: Although less common in acylation than alkylation due to the deactivating nature of the acyl group, it can occur under harsh conditions. | Solution: Use a modest excess of the acylating agent and avoid prolonged reaction times at high temperatures. | |
| Difficult Work-up (Emulsion Formation) | 1. Incomplete Quenching: Residual aluminum salts can lead to the formation of emulsions during the aqueous work-up. | Solution: Ensure the reaction is thoroughly quenched with an ice/acid mixture. Adding brine (saturated NaCl solution) during the extraction can help to break up emulsions. |
| Product Purity Issues | 1. Incomplete Reaction: Unreacted starting materials remain in the crude product. | Solution: Monitor the reaction to completion using TLC or GC. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. |
| 2. Side Products: Presence of the ortho-isomer or other byproducts. | Solution: Careful purification is required. Vacuum distillation can separate isomers with different boiling points. Recrystallization is effective if one isomer is significantly less soluble in a particular solvent system. |
Part 2: Darzens Condensation Route
The Darzens condensation (or glycidic ester condensation) involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[6] For the synthesis of this compound, this would involve the reaction of 4-chlorobenzaldehyde with methyl 2-chloropropanoate. Subsequent rearrangement of the resulting glycidic ester would be required to obtain the final product.
Reaction Workflow: Darzens Condensation
Caption: Workflow for the synthesis of the glycidic ester intermediate via Darzens Condensation.
Detailed Experimental Protocol: Darzens Condensation
-
Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde (1.0 eq) and methyl 2-chloropropanoate (1.1 eq) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-10 °C.
-
-
Reaction:
-
Slowly add a strong base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu) (1.2 eq), to the stirred solution. The base can be added as a solid in portions or as a solution in an appropriate solvent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by pouring the mixture into cold water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude glycidic ester will require further steps (hydrolysis and rearrangement) to yield the final product, which may complicate the overall synthesis. Purification of the intermediate is typically performed by column chromatography.
-
Troubleshooting Guide: Darzens Condensation
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Yield | 1. Inappropriate Base: The base may not be strong enough to deprotonate the α-haloester, or it may be participating in side reactions. | Solution: Use a strong, non-nucleophilic base like potassium tert-butoxide. If using an alkoxide base, match it to the ester to prevent transesterification (e.g., use sodium methoxide with a methyl ester).[7] |
| 2. Wet Reagents/Solvent: The strong base will be quenched by any protic impurities, especially water. | Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the aldehyde and haloester if necessary. | |
| Formation of Side Products | 1. Self-Condensation of Aldehyde: The base can catalyze the self-condensation of 4-chlorobenzaldehyde. | Solution: Add the base slowly to the mixture of the aldehyde and haloester to ensure the haloester is deprotonated in the presence of the aldehyde. |
| 2. Hydrolysis of Glycidic Ester: The epoxy ester can be sensitive to hydrolysis during work-up, especially if acidic or basic conditions are prolonged. | Solution: Perform the aqueous work-up under neutral or mildly acidic conditions and minimize the contact time. Using aprotic solvents can also minimize hydrolysis during the reaction.[8] | |
| Diastereomer Formation | 1. Lack of Stereocontrol: The Darzens condensation can produce a mixture of cis and trans isomers of the glycidic ester. | Solution: The diastereoselectivity can be influenced by the choice of base, solvent, and reaction temperature. For many applications, this mixture can be carried forward, but if a specific isomer is required, optimization of reaction conditions or chromatographic separation will be necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The Friedel-Crafts acylation route is often more direct for accessing the target molecule. The Darzens condensation produces a glycidic ester intermediate that requires subsequent, sometimes challenging, rearrangement steps to yield the final product. However, the choice of route can depend on the availability of starting materials and the specific requirements of the synthesis.
Q2: What is the expected regioselectivity in the Friedel-Crafts acylation of chlorobenzene?
A2: The chlorine atom is an ortho, para-directing group. However, due to the steric bulk of the acylating agent (the 2-methylpropanoyl group), the reaction strongly favors substitution at the para position. The formation of the ortho-isomer is a common, but usually minor, side product.[5][10]
Q3: How can I effectively purify the final product?
A3: For the crude product obtained from the Friedel-Crafts synthesis, vacuum distillation is a viable method if the boiling points of the product and major impurities (like the ortho-isomer) are sufficiently different. Alternatively, recrystallization from a mixed solvent system such as ethanol/water or hexane/acetone can be highly effective for obtaining a high-purity solid product.[2] Column chromatography is also an option, particularly for smaller-scale reactions or if distillation and recrystallization are ineffective.[11]
Q4: What analytical techniques are recommended for characterizing the product and monitoring the reaction?
A4:
-
TLC and GC: These are excellent for monitoring the progress of the reaction.
-
GC-MS: This technique is useful for identifying the product and any side products in the crude reaction mixture.[12]
-
NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl groups, and the ester methyl group. The ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.[13]
-
Melting Point: For the purified solid product, a sharp melting point close to the literature value is a good indicator of purity.
References
- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 26). YouTube. [Link]
- Allen. (n.d.).
- Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2251. [Link]
- Capozzi, M. A. M., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200179. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Unknown. (n.d.).
- Google Patents. (n.d.). CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl)
- Reddit. (2023, February 19).
- Eureka | Patsnap. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
- ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
- Titinchi, S. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52. [Link]
- Organic Chemistry Portal. (n.d.).
- Hive Novel Discourse. (2002, July 17). benzaldehydes to phenylacetones. [Link]
- NIH. (n.d.).
- Unknown. (2001, March 14). 5. [Link]
- Unknown. (n.d.).
- YouTube. (2022, July 8).
- Unknown. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). [Link]
- Sciencemadness.org. (2006, October 29).
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
- Google Patents. (n.d.). CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
- The Royal Society of Chemistry. (n.d.).
- L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. [Link]
- Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
- Unknown. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]
- Wikipedia. (n.d.). Darzens reaction. [Link]
- ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
- LookChem. (n.d.). Methyl 2-(4-chlorophenyl)
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- 4. youtube.com [youtube.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Darzens reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darzens Reaction [organic-chemistry.org]
- 10. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 11. malayajournal.org [malayajournal.org]
- 12. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Welcome to the technical support guide for the synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each entry details the likely causes, the chemistry behind the issue, and actionable protocols for mitigation.
Problem 1: My final product is contaminated with a significant isomeric impurity that is difficult to separate.
Q: I've completed the synthesis, but my NMR and GC-MS analyses show an additional peak with the same mass and a similar fragmentation pattern. I suspect it's an isomer. What is happening and how can I fix it?
A: This is the most common issue when using an electrophilic aromatic substitution, such as a Friedel-Crafts reaction, on a monosubstituted benzene ring. The impurity is almost certainly the meta or ortho isomer, with the desired product being the para isomer.
Causality and Mechanism:
The synthesis of the precursor acid, 2-(4-chlorophenyl)-2-methylpropanoic acid, often involves the reaction of a chlorinating or alkylating agent with 2-methyl-2-phenylpropanoic acid. The substituent already on the ring (the 2-methylpropanoic acid group) is an ortho, para-director. However, under certain conditions, particularly with strong Lewis acids and elevated temperatures, selectivity can decrease, leading to the formation of the thermodynamically stable but undesired meta isomer. This isomeric acid is then esterified along with the para isomer, leading to a contaminated final product.[1] Separating these isomers by standard column chromatography can be extremely challenging due to their similar polarities.
Mitigation Strategies:
-
Control Reaction Temperature: Lowering the temperature of the electrophilic substitution step significantly favors the formation of the kinetically controlled para product over the meta isomer. Aim for temperatures between -10 to 0 °C.[2]
-
Choice of Lewis Acid and Solvent: The choice of Lewis acid can influence selectivity. While strong acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Consider exploring milder Lewis acids. The solvent can also play a role in stabilizing intermediates and influencing the product ratio.
-
Purification of the Precursor Acid: The most effective solution is to purify the intermediate carboxylic acid before esterification.
-
Protocol for Recrystallization of 2-(4-chlorophenyl)-2-methylpropanoic acid:
-
Dissolve the crude acid mixture in a hot solvent system, such as a toluene/heptane or ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature. The para isomer, being more symmetrical, often has lower solubility and will crystallize out first.
-
Cool the mixture further in an ice bath to maximize the yield of the pure para isomer.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Verify the purity of the recrystallized acid by melting point or NMR before proceeding to the esterification step.
-
-
Caption: Control of reaction conditions in electrophilic substitution.
Problem 2: My reaction yield is very low, and I've isolated the starting carboxylic acid.
Q: I attempted a Fischer esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid with methanol and an acid catalyst, but after workup, I recovered mostly unreacted starting material. What went wrong?
A: This points to an issue with chemical equilibrium. The Fischer esterification is a reversible reaction, and if conditions are not optimized to favor the product, the equilibrium will lie towards the reactants.[3][4]
Causality and Mechanism:
The reaction between a carboxylic acid and an alcohol to form an ester and water is in constant equilibrium.[5]
R-COOH + R'-OH ⇌ R-COOR' + H₂O
According to Le Châtelier's principle, to drive the reaction forward, you must either use a large excess of one reactant (typically the alcohol) or remove a product (water) as it forms.
Troubleshooting Protocol:
-
Use a Large Excess of Alcohol: Instead of using a few equivalents, use methanol as the solvent for the reaction. A 5- to 10-fold molar excess is a good starting point to significantly shift the equilibrium towards the ester.[6]
-
Effective Water Removal:
-
Dean-Stark Apparatus: For higher boiling alcohols, a Dean-Stark trap is ideal for azeotropically removing water. For methanol, this is less practical.
-
Chemical Dehydrating Agents: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester the water as it is formed.
-
-
Choice and Amount of Catalyst:
-
Concentrated sulfuric acid is a common and effective catalyst, acting both as a catalyst and a dehydrating agent.[3][7] Use 0.1-0.2 equivalents.
-
Thionyl chloride (SOCl₂) can also be used to form the highly reactive acyl chloride in situ, which then reacts with methanol. This is not a catalytic reaction and drives the reaction to completion.[6]
-
-
Increase Reaction Time and/or Temperature: These reactions can be slow. Refluxing the mixture for 12-24 hours is often necessary to reach equilibrium or completion.[6]
Caption: The reversible nature of Fischer esterification.
Problem 3: I observe gas evolution and my yield is poor when heating the starting carboxylic acid.
Q: When I heat my 2-(4-chlorophenyl)-2-methylpropanoic acid, especially under acidic conditions, I sometimes notice bubbling and get a lower-than-expected yield of the ester. What is this side reaction?
A: You are likely observing decarboxylation, the loss of CO₂ from the carboxylic acid.[8] While this reaction is most favorable for β-keto acids, it can occur under harsh thermal or acidic conditions for other carboxylic acids, especially those that can form a stabilized carbocation upon loss of CO₂.
Causality and Mechanism:
The structure of 2-(4-chlorophenyl)-2-methylpropanoic acid features a tertiary carbon atom attached to the phenyl ring and the carboxyl group. Protonation of the carbonyl followed by heating can facilitate the elimination of CO₂, forming a tertiary benzylic carbocation. This carbocation is relatively stable due to hyperconjugation and resonance with the phenyl ring. It can then be trapped by a nucleophile or undergo other reactions, leading to a loss of the desired starting material.
Mitigation Strategies:
-
Avoid Excessive Temperatures: Do not use temperatures higher than necessary for the esterification. For methanol, reflux temperature (around 65 °C) is generally sufficient.
-
Use Milder Methods: If decarboxylation is a persistent issue, avoid strongly acidic, high-temperature methods. Consider converting the carboxylic acid to an acyl chloride first using a reagent like thionyl chloride or oxalyl chloride at or below room temperature, followed by the addition of methanol. This two-step process is often much cleaner and avoids the harsh conditions that promote decarboxylation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main strategies, each with its own set of potential side reactions.
| Synthesis Strategy | Description | Common Side Reactions |
| Route 1: Friedel-Crafts & Esterification | An electrophilic substitution on a phenyl ring precursor, followed by esterification of the resulting carboxylic acid.[2][10] | Isomer formation (ortho, meta), poly-substitution, low yield due to reaction equilibrium.[1] |
| Route 2: Nucleophilic Substitution | Alkylation of a suitable nucleophile. For example, the reaction of 1-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate.[11][12] | Incomplete reaction, potential for elimination side products, hydrolysis of the ester. |
| Route 3: Phase-Transfer Catalysis (PTC) | Alkylation of a substrate like (4-chlorophenyl)acetonitrile under biphasic conditions using a phase-transfer catalyst to transport the nucleophile into the organic phase.[13][14] | Catalyst poisoning, hydrolysis, formation of byproducts from the catalyst itself.[13][15] |
Q2: I am considering a phase-transfer catalysis (PTC) route. What specific side reactions should I be aware of?
A2: PTC is a powerful technique but has its own nuances.[16][17]
-
Hydrolysis: Under basic aqueous conditions (e.g., NaOH), the ester product can be hydrolyzed back to the carboxylate salt. It is crucial to use a sufficient concentration of base and ensure rapid reaction in the organic phase to minimize the product's exposure time to the aqueous phase.
-
Catalyst Degradation (Poisoning): Quaternary ammonium salt catalysts can be "poisoned" or degraded by highly lipophilic leaving groups like iodide or tosylate, reducing catalytic activity.[13]
-
Byproduct Formation: At elevated temperatures, the quaternary ammonium catalyst can undergo Hofmann elimination, creating byproducts that can complicate purification.
Q3: My reaction involves organometallic intermediates (e.g., a Grignard reagent). Why is my yield consistently low?
A3: Organometallic intermediates are extremely strong bases and are highly sensitive to moisture.[18] The most common side reaction is quenching by trace amounts of water.
-
Source of Water: Water can be present in your solvents, glassware, starting materials, or even the atmosphere.
-
Side Product: The hydrolysis of a Grignard reagent, for example, 4-chlorophenylmagnesium bromide, will produce chlorobenzene.[18] This consumes your reagent and reduces the yield of the desired product.
-
Prevention: Rigorous anhydrous technique is mandatory. Glassware must be oven- or flame-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). The reaction should be run under an inert atmosphere (Nitrogen or Argon).[19]
References
- Vertex AI Search Result 1: Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)
- Vertex AI Search Result 2: Method for synthesizing 2-[4-(chlorobutyryl)
- Vertex AI Search Result 3: Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
- Vertex AI Search Result 4: WO 2014/188453 A2 - A novel process for the prepar
- Vertex AI Search Result 7: WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Vertex AI Search Result 8: Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- Vertex AI Search Result 9: Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Vertex AI Search Result 10: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
- Vertex AI Search Result 11: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
- Vertex AI Search Result 12: PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
- Vertex AI Search Result 13: A Minireview of Phase-Transfer C
- Vertex AI Search Result 14: Decarboxyl
- Vertex AI Search Result 15: Industrial Phase-Transfer C
- Vertex AI Search Result 18: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Vertex AI Search Result 19: esterification - alcohols and carboxylic acids. Chemguide.
- Vertex AI Search Result 20: (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
- Vertex AI Search Result 22: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Vertex AI Search Result 23: What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and wh
- Vertex AI Search Result 24: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. PrepChem.com.
- Vertex AI Search Result 26: Preventing hydrolysis of intermediates in 4-Chlorophenyl-2-pyridinylmethanol synthesis. Benchchem.
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Technical Support Center: Purification of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Introduction
Methyl 2-(4-chlorophenyl)-2-methylpropanoate (CAS No: 57225-86-2) is a key chemical intermediate in the synthesis of various compounds.[1][2] The purification of this ester presents several distinct challenges that researchers frequently encounter. The crude product is often isolated as a viscous oil, making handling and purification difficult.[3] Furthermore, common synthetic routes, such as Friedel-Crafts reactions, can introduce isomeric impurities that are challenging to separate from the desired para-substituted product.[2][4] Perhaps the most common issue is the susceptibility of the ester to hydrolysis, which reverts the product to its parent carboxylic acid, complicating downstream processes and lowering yields.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It is designed to troubleshoot common purification issues, explain the underlying chemical principles, and offer detailed, field-proven protocols to achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: My crude product is a persistent oil. What is the best way to purify it?
An oily crude product is the most common state for this compound after initial synthesis and workup.[3] The two primary methods for purification are recrystallization and column chromatography .
-
Recrystallization is often preferred for its scalability and cost-effectiveness, but it requires the compound to be a solid at room temperature. The challenge is to find a suitable solvent or solvent system that can induce crystallization. This is often the best first approach if you suspect minor, non-isomeric impurities.
-
Flash Column Chromatography is the most robust method for purifying oils and for separating compounds with similar polarities, such as positional isomers.[5] This should be your method of choice if recrystallization fails or if you have reason to suspect the presence of isomeric impurities.
Detailed protocols for both methods are provided in the Troubleshooting & In-Depth Guides section below.
Q2: What are the most common impurities I should expect and where do they come from?
Understanding potential impurities is critical for designing an effective purification strategy. The most common species are:
-
2-(4-chlorophenyl)-2-methylpropanoic acid: This is the parent carboxylic acid, formed by the hydrolysis of the methyl ester.[6] This can occur if the reaction mixture is exposed to water for prolonged periods, especially under acidic or basic conditions during the aqueous workup.[7]
-
Isomeric Byproducts (e.g., Methyl 2-(3-chlorophenyl)-2-methylpropanoate): If the synthesis involves an electrophilic aromatic substitution like a Friedel-Crafts reaction, there is a significant risk of generating positional isomers.[4] The meta-substituted isomer is a particularly common impurity that can be difficult to remove due to its similar physical properties.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials. For instance, in an esterification reaction starting from the acid, you may have unreacted 2-(4-chlorophenyl)-2-methylpropanoic acid.
-
Solvent Residue: Incomplete removal of reaction or extraction solvents (e.g., Dichloromethane, Toluene, Methanol) is common.[1][8] These are typically removed under high vacuum.
Q3: My overall yield is very low after purification. What are the most likely causes?
Low yield is a frustrating but common problem. The primary causes can be traced to chemical loss or mechanical loss:
-
Chemical Loss via Hydrolysis: As mentioned, the ester can hydrolyze back to the carboxylic acid during a basic aqueous workup (saponification) or a harsh acidic wash.[7] If this happens, the acid may be removed into the aqueous layer, leading to a direct loss of product.
-
Incomplete Reaction: The synthesis may not have gone to completion. It is crucial to monitor the reaction by an appropriate technique (e.g., TLC, GC-MS) to ensure all starting material is consumed before beginning the workup.[6]
-
Mechanical Loss during Workup: Significant product can be lost during liquid-liquid extractions if emulsions form or if the product has some solubility in the aqueous phase. During chromatography, choosing a mobile phase that is too polar can cause the product to elute too quickly with impurities. In recrystallization, using too much solvent or washing the crystals with warm solvent will cause the product to redissolve and be lost.[9]
Q4: How can I prevent the hydrolysis of my ester during the workup and storage?
Minimizing hydrolysis is key to maximizing yield and purity.
-
During Workup: When performing an aqueous wash to remove acidic reagents, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution instead of a strong base like sodium hydroxide (NaOH).[10] Strong bases will rapidly saponify the ester. Minimize contact time with the aqueous phase.
-
Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. Any residual water can promote hydrolysis upon storage.[1]
-
Storage: Store the purified product in a tightly sealed container in a cool, dry place. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against atmospheric moisture.[6]
Section 2: Troubleshooting & In-Depth Guides
Guide 1: Purification by Recrystallization
Issue: The crude product is an oil or "oils out" during crystallization attempts, preventing the formation of pure crystals.
Scientific Rationale: Recrystallization works by dissolving an impure compound in a hot solvent and allowing it to cool slowly.[11] As the solution cools, the solubility of the desired compound decreases, and it forms crystals. The impurities, which are present in a lower concentration, remain dissolved in the solvent (mother liquor). The choice of solvent is critical: the ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[9] "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of forming a crystalline lattice.
Detailed Protocol: Two-Solvent Recrystallization
This method is often effective for compounds that are too soluble in one solvent and poorly soluble in another.
-
Solvent Selection: Identify a "soluble" solvent in which your compound dissolves readily at room temperature (e.g., Acetone, Dichloromethane) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., Hexane, Heptane, Water).[12] The two solvents must be miscible. A Hexane/Acetone or Hexane/Ethyl Acetate system is a good starting point.[13]
-
Dissolution: Place your crude oil (e.g., 5.0 g) in an Erlenmeyer flask. Add the "soluble" solvent dropwise while stirring, just until the entire sample is dissolved. Use the absolute minimum amount.
-
Induce Cloudiness: While stirring vigorously, slowly add the "poor" solvent dropwise at room temperature until the solution becomes persistently cloudy. This indicates that the solution is saturated.
-
Re-clarify: Add a few drops of the "soluble" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool to room temperature slowly and without disturbance. If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.[11]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Data Presentation: Recommended Solvent Systems
| Method | Solvent System | Typical Ratio (v/v) | Advantages | Troubleshooting Notes |
| A | Hexane / Acetone | ~5:1 to 10:1 | Good for moderately polar compounds. Solvents are easily removed. | Acetone is volatile; ensure the flask is covered during cooling. |
| B | Heptane / Ethyl Acetate | ~4:1 to 8:1 | Higher boiling point of heptane allows for slower cooling. | Ethyl acetate is prone to hydrolysis; use a freshly opened bottle. |
| C | Ethanol / Water | Varies | Good for more polar compounds. Water is an excellent anti-solvent.[12] | High potential for "oiling out." Add water very slowly to the hot ethanol solution.[13] |
Guide 2: Purification by Flash Column Chromatography
Issue: Recrystallization is ineffective, or the presence of isomeric impurities is suspected.
Scientific Rationale: Flash column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase.[15] Less polar compounds have a weaker interaction with the polar silica gel and travel down the column faster, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds can be eluted one by one.[16]
Detailed Protocol: Gradient Flash Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% Hexane).
-
Gradient: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 10% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to determine which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization: Chromatography Workflow
The following diagram illustrates the standard workflow for purification by flash column chromatography.
Caption: Workflow for Flash Column Chromatography.
Guide 3: Overall Purification Strategy
Issue: Deciding on the appropriate purification workflow based on the expected impurities.
Scientific Rationale: An efficient purification strategy addresses the most likely impurities in a logical order. Acidic impurities are best removed first via a simple liquid-liquid extraction, as this simplifies subsequent steps. The choice between recrystallization and chromatography depends on the nature of the remaining impurities (isomeric vs. non-isomeric) and the physical state of the crude product.
Visualization: Decision-Making Flowchart
This diagram provides a logical path for selecting a purification method.
Caption: Decision tree for purification strategy.
Section 3: Analytical Characterization
Confirming the purity and identity of the final product is a critical final step.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [17][18] |
| Molecular Weight | 212.67 g/mol | [17][18] |
| Appearance | Colorless to light yellow oil/liquid | [3][19] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is invaluable for confirming the structure and identifying impurities.
-
Aromatic Protons: Expect two doublets in the aromatic region (~7.0-7.4 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The presence of more complex splitting patterns may indicate isomeric impurities.
-
Methyl Ester (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.6-3.7 ppm.
-
Gem-dimethyl (-C(CH₃)₂): A sharp singlet integrating to 6 protons, typically around 1.5-1.6 ppm.
-
-
Common Impurity Signals:
-
Parent Carboxylic Acid: The most telling sign is the disappearance of the methyl ester singlet and the appearance of a broad singlet far downfield (>10 ppm) corresponding to the acidic -COOH proton.
-
Grease/Solvent: May show characteristic signals (e.g., hexane ~0.9, 1.3 ppm; silicone grease ~0.1 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This technique is excellent for assessing purity and identifying volatile impurities. A pure sample should show a single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 212 and a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M⁺).[6]
References
- Vertex AI Search Result[3]: Details on the synthesis of a related compound, noting the final product is obtained as an oil after concentr
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester (2016): Describes the use of column chromatography (silica gel, ethyl acetate in hexane) for purification of a structurally similar propanoate. Source: Molbank, URL not directly provided in snippet.
- ChemBK, methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate: Describes a related compound as a colorless or light yellow liquid. Source: ChemBK, URL: [Link]
- Google Patents, CN106349051A: Describes a preparation method involving esterification and subsequent purification by reduced pressure rectification.
- ResearchGate, A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Mentions purification of a related compound to yield a chromatographically homogeneous solid. Source: ResearchGate, URL not directly provided in snippet.
- Google Patents, WO 2014/188453 A2: Patent describing synthesis of related compounds and the need for processes that produce highly pure products.
- Quick Company, Novel Process For The Preparation Of...: Details a workup procedure involving washing the organic layer with 10% aqueous sodium bicarbonate solution. Source: Quick Company, URL not directly provided in snippet.
- PubChem, Methyl 2-(4-chlorophenoxy)-2-methylpropanoate: Public chemical database entry for a related compound. Source: PubChem, URL: [Link]
- LookChem, this compound: Provides basic chemical properties and purity information from suppliers. Source: LookChem, URL: [Link]
- Eureka, Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid: Describes a workup involving extraction with dichloromethane and drying over anhydrous sodium sulfate. Source: Eureka, URL not directly provided in snippet.
- PubChem, Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate: Public chemical database entry for a related compound. Source: PubChem, URL: [Link]
- Google Patents, CN101691331B: Describes a workup procedure involving dissolving residue in dichloromethane and water, followed by extraction.
- Google Patents, CN101585768B: Mentions that Friedel-Crafts synthesis of related esters produces a large amount of meta-isomer impurity which is difficult to separate.
- Quick Company, Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid: Discusses how isomeric impurities in a key intermediate carry through subsequent reaction steps. Source: Quick Company, URL not directly provided in snippet.
- Google Patents, WO2014188453A2: Patent application describing various synthetic transformations of related propanoate esters.
- Benchchem, Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one: Provides detailed recrystallization protocols for a similar chemical structure, suggesting ethanol, hexane/acetone, and ethanol/water systems. Source: Benchchem, URL not directly provided in snippet.
- Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents: A general guide on the principles and steps of recrystallization. Source: Mettler Toledo, URL: [Link]
- University of Rochester, Reagents & Solvents: Solvents for Recrystallization: Provides tips and common solvent systems for recrystallization. Source: University of Rochester Chemistry Department, URL: [Link]
- YouTube, Recrystallization (Prof. Dave Explains)
- YouTube, Recrystallization: Choosing Solvent & Inducing Crystallization: A video guide that includes tips for inducing crystallization, such as cooling in an ice bath. Source: YouTube, URL: [Link] scum-lX8
- MDPI, Methyl 3,3-Bis[4-(dimethylamino)
- ChemSpider Synthetic Pages, Methyl ester hydrolysis: Example of a chemical transformation relevant to potential side reactions. Source: ChemSpider, URL not directly provided in snippet.
- Benchchem, identifying common impurities in Methyl 2-methyl-2-phenylpropanoate: Discusses common impurities from synthesis and degradation, including hydrolysis, and recommends storage conditions. Source: Benchchem, URL not directly provided in snippet.
- Google Patents, EP2240464A2: Patent describing the synthesis of related phenylpropionic acid derivatives.
- Google Patents, CN101691331A: Mentions that a specific synthesis method for a related compound does not contain interposition isomers.
- PubMed, Enantiomeric Resolution of 2-arylpropionic Acid...: A review on the separation of related chiral acids, highlighting the importance of purity. Source: PubMed, URL: [Link]
- YouTube, General Chromatographic Techniques for Natural Products Purification: A webinar explaining the basics of chromatography, including solvent choice and gradient elution. Source: YouTube, URL: [Link]
- Benchchem, Preventing hydrolysis of intermediates...: Discusses the high reactivity of organometallic intermediates towards water and the byproducts formed from hydrolysis. Source: Benchchem, URL not directly provided in snippet.
- Drug Testing and Analysis, Impurity profiling of methamphetamine...: Research article identifying impurities, including transesterification products from reaction solvents. Source: Wiley Online Library, URL: [Link]
- Journal of Chromatographic Science, Alkylamine ion-pairing reagents...
- MDPI, Medium- and High-Pressure Integrated Chromatographic Strategies...
- Biotechnology Journal, Generic chromatography-based purification strategies...
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Troubleshooting common issues in Methyl 2-(4-chlorophenyl)-2-methylpropanoate synthesis
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. This resource is designed for researchers, chemists, and professionals in drug development who are actively engaged in the synthesis of this key intermediate. Here, we address common challenges encountered during its synthesis, offering in-depth, field-tested solutions and the scientific rationale behind them.
Introduction to the Synthesis
This compound is a crucial intermediate, notably in the synthesis of fenofibrate, a widely used lipid-regulating agent. Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. The most common laboratory-scale synthesis involves the esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid. This guide will focus on troubleshooting this common synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation & Completion Issues
Question 1: My reaction to synthesize this compound from the corresponding carboxylic acid and methanol appears sluggish or has stalled. What are the likely causes and how can I fix this?
Answer: A stalled or sluggish esterification reaction is a frequent issue, typically pointing to problems with catalysis, reagent purity, or reaction conditions.
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Catalyst Activity: The most common method for this esterification is a Fischer-Speier esterification, which requires a strong acid catalyst.
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Troubleshooting:
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Catalyst Choice & Amount: Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). Typically, 3-5 mol% relative to the carboxylic acid is a good starting point. If the reaction is slow, you can cautiously increase the catalyst loading.
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Catalyst Quality: Acid catalysts can degrade over time, especially if improperly stored. Use a fresh or properly stored bottle of your acid catalyst.
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Water Content: Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will push the equilibrium back towards the reactants, slowing down or preventing the reaction from reaching completion.
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Troubleshooting:
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Reagent Purity: Ensure your methanol is anhydrous. Use a freshly opened bottle of anhydrous methanol or dry it using standard laboratory procedures, such as distillation over magnesium turnings. The starting carboxylic acid should also be thoroughly dried.
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Water Removal: To drive the equilibrium towards the product, water must be removed as it is formed. This can be achieved by:
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Using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.
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Employing a large excess of methanol to act as both a reagent and a solvent, which helps to shift the equilibrium.
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Adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.
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Temperature: Like most reactions, the rate of esterification is temperature-dependent.
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Troubleshooting: Ensure the reaction is being heated to the appropriate temperature. For methanol, this is typically at reflux (around 65 °C). Use a thermometer to monitor the reaction temperature directly.
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Workflow for Troubleshooting a Stalled Reaction:
Caption: Troubleshooting workflow for a stalled esterification reaction.
Question 2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?
Answer: Byproduct formation is a common purity issue. The nature of the byproduct depends on the reaction conditions and the purity of the starting materials.
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Potential Byproducts & Causes:
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Unreacted Starting Material: As discussed in Question 1, incomplete reactions due to issues with catalyst, water, or temperature will result in the presence of the starting carboxylic acid.
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Ether Formation: Under strongly acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether. While less common at the reflux temperature of methanol, it can occur if the reaction is overheated.
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Byproducts from Impure Starting Material: If the starting 2-(4-chlorophenyl)-2-methylpropanoic acid is impure, those impurities may carry through the reaction or react to form other species.
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-
Troubleshooting & Minimization:
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Confirm Starting Material Purity: Before starting the reaction, verify the purity of your 2-(4-chlorophenyl)-2-methylpropanoic acid using techniques like NMR or melting point analysis. Recrystallize if necessary.
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Optimize Reaction Conditions:
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Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which can promote side reactions.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting material has been consumed to prevent potential degradation of the product.
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Alternative Esterification Methods: If Fischer-Speier esterification continues to produce significant byproducts, consider alternative methods that proceed under milder conditions:
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Reaction with Methyl Iodide: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone) and then add methyl iodide. This is an Sₙ2 reaction that avoids strong acids and high temperatures.
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Using Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) EDC can be used to activate the carboxylic acid for esterification under mild conditions.
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Category 2: Work-up & Purification Challenges
Question 3: During the aqueous work-up, I am having trouble with emulsion formation when neutralizing the acid catalyst. How can I resolve this?
Answer: Emulsion formation during the work-up of esterification reactions is a common problem, especially after neutralizing the acid catalyst with a basic solution like sodium bicarbonate.
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Causes of Emulsion:
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The sodium salt of the unreacted carboxylic acid can act as a surfactant, stabilizing the emulsion.
-
Vigorous shaking of the separatory funnel can increase the surface area between the organic and aqueous layers, promoting emulsion formation.
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-
Troubleshooting & Prevention:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the neutralization and extraction to occur.
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Brine Wash: After the base wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion by drawing water out of the organic layer.
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Addition of Salt: If an emulsion has already formed, add a small amount of solid sodium chloride to the separatory funnel and gently swirl.
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Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break the emulsion.
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Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
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Question 4: My final product yield is low after purification by distillation. What are the potential reasons?
Answer: Low yield after distillation can be attributed to several factors, ranging from an incomplete reaction to losses during the purification process itself.
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Incomplete Reaction: As a primary cause, ensure your reaction has gone to completion by monitoring it (TLC, GC) before beginning the work-up.
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Losses During Work-up:
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Incomplete Extraction: Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL) to maximize the recovery of your product from the aqueous layer.
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Premature Product Evaporation: The product is relatively volatile. Avoid excessive heating or prolonged exposure to high vacuum on a rotary evaporator before distillation.
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-
Distillation Issues:
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Technique: Perform a fractional distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. The boiling point of this compound is relatively high at atmospheric pressure.
-
Apparatus: Ensure your distillation apparatus is well-sealed to maintain a stable vacuum. Use appropriate joint grease. Insulating the distillation column can help to improve separation efficiency.
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Bumping: Violent boiling (bumping) can lead to the loss of product into the receiving flask before it has been properly distilled. Use a magnetic stir bar or boiling chips in the distillation flask.
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Table 1: Recommended Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Pressure | 1-10 mmHg | Lowers the boiling point to a manageable temperature, preventing decomposition. |
| Distillation Flask Temperature | Gradually increase to ~20-30 °C above the expected boiling point at the given pressure. | To ensure a steady rate of distillation without superheating. |
| Condenser Water | Cold | To ensure efficient condensation of the product vapors. |
References
- Fischer-Speier Esterification:Chemical Reviews, 1945, 36 (1), pp 1–30.
- Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Fenofibrate Synthesis:Journal of Medicinal Chemistry, 1984, 27 (12), pp 1583–1588.
Technical Support Center: Optimization and Troubleshooting for the Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. The precursor, 2-(4-chlorophenyl)-2-methylpropanoic acid, possesses a sterically hindered tertiary carboxylic acid group, which presents unique challenges for esterification. This document provides in-depth protocols, mechanistic explanations, and a comprehensive troubleshooting guide to enable efficient and high-yield synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for this esterification. The first is the classic Fischer-Speier Esterification , which involves direct reaction of the carboxylic acid with methanol under strong acid catalysis.[1][2] The second, and often more effective method for this specific substrate, is a mediated coupling reaction, most notably the Steglich Esterification , which uses a coupling agent like a carbodiimide and a nucleophilic catalyst.[3][4] A third, less common but effective route, involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol.[5][6]
Q2: My starting carboxylic acid is sterically hindered. Which synthesis method is the most suitable?
For sterically hindered substrates like 2-(4-chlorophenyl)-2-methylpropanoic acid, the Steglich Esterification is highly recommended .[3][7] Standard Fischer esterification often requires harsh conditions (high temperatures, long reaction times, and a large excess of alcohol) to overcome the steric hindrance and unfavorable equilibrium, which can lead to low yields or decomposition.[1][4] The Steglich method proceeds under much milder, neutral conditions, typically at room temperature, and is specifically designed to handle sterically demanding substrates, resulting in higher yields and purity.[4][8]
Q3: What are the critical safety precautions for the reagents involved in these syntheses?
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Strong Acids (H₂SO₄, TsOH): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Carbodiimides (DCC, EDC): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are potent allergens and skin sensitizers. Avoid inhalation and skin contact.[4]
-
4-Dimethylaminopyridine (DMAP): DMAP is highly toxic and readily absorbed through the skin.[9] It must be handled with extreme caution, using double gloves and working exclusively in a fume hood.
-
Thionyl Chloride (SOCl₂): This reagent is corrosive and reacts violently with water to release toxic HCl and SO₂ gas. All operations must be performed under anhydrous conditions in a fume hood.[5]
Q4: How can I effectively monitor the reaction's progress?
The most common method is Thin-Layer Chromatography (TLC) . Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to resolve the starting carboxylic acid from the less polar ester product. The starting material will appear as a more polar spot (lower Rf value) that streaks, while the product ester will be a well-defined, less polar spot (higher Rf). The disappearance of the starting material spot indicates reaction completion. For quantitative analysis, Gas Chromatography (GC) can also be employed.[10]
Part 2: Core Synthesis Protocols and Mechanistic Insights
Method A: Fischer-Speier Esterification (The Classical Approach)
This method relies on shifting a chemical equilibrium toward the product. For this hindered substrate, it is a battle against thermodynamics, often requiring forcing conditions.
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Underlying Principle: The reaction between a carboxylic acid and an alcohol is a reversible process catalyzed by a strong acid.[2][11] To achieve a high yield, the equilibrium must be driven to the product side. This is typically accomplished by using a large excess of the alcohol (methanol, which can also serve as the solvent) and/or by removing the water byproduct as it forms.[1]
-
Detailed Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (20-50 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq) to the stirring solution.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours, monitoring periodically by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude ester.
-
Purify by column chromatography on silica gel if necessary.
-
-
Reaction Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.[12][13] A series of proton transfers follows, leading to the elimination of water and formation of the ester.[1]
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Method B: Steglich Esterification (The Recommended Approach)
This method avoids the harsh conditions and equilibrium limitations of the Fischer esterification by activating the carboxylic acid in situ under mild, neutral conditions.
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Underlying Principle: A carbodiimide (like EDC or DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack. However, for a sterically hindered alcohol or, in this case, a hindered acid, this reaction can be slow, allowing for an undesirable side reaction where the intermediate rearranges to a stable N-acylurea.[8] The addition of a catalytic amount of DMAP intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt ("active ester"), which rapidly reacts with the alcohol and prevents the side reaction.[7][14]
-
Detailed Step-by-Step Protocol (Using EDC):
-
In a round-bottom flask, dissolve 2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq), methanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cool the stirring solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (EDC·HCl) (1.2-1.5 eq) to the mixture in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Once complete, dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic solution sequentially with dilute HCl (e.g., 0.5 M), saturated aqueous NaHCO₃, and brine. This removes the water-soluble urea byproduct and any remaining DMAP or acid.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.
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-
Reaction Mechanism: The mechanism highlights the critical role of DMAP as a superior acyl transfer catalyst.
Caption: Steglich esterification mechanism showing DMAP's catalytic role.
Parameter Optimization Summary
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Rationale & Expertise |
| Temperature | Reflux (e.g., 65 °C) | 0 °C to Room Temperature | Steglich conditions are significantly milder, preserving sensitive functional groups.[4] |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | The activated intermediate in the Steglich pathway reacts much faster. |
| Key Reagents | Strong Acid (H₂SO₄) | Coupling Agent (EDC), Catalyst (DMAP) | Steglich reagents are more specialized but overcome the high activation energy of the hindered substrate.[3] |
| Stoichiometry | Large excess of alcohol required | Near-stoichiometric amounts of alcohol | Steglich is more atom-economical as it does not rely on Le Châtelier's principle. |
| Typical Yield | Low to Moderate | High to Excellent | For this substrate, the Steglich method consistently outperforms the Fischer method. |
| Workup | Requires careful neutralization | Simple aqueous washes | The water-soluble byproduct of EDC (EDU) is easily removed.[15] |
Part 3: Troubleshooting Guide
Q: My reaction yield is consistently low. What are the likely causes and solutions?
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If using Fischer Esterification:
-
Cause: The reaction has not reached a favorable equilibrium.[1] Steric hindrance prevents the reaction from proceeding easily.
-
Solution 1: Increase the excess of methanol significantly (use it as the sole solvent).
-
Solution 2: Ensure your acid catalyst is active and used in sufficient quantity (up to 0.1 eq).
-
Solution 3: If possible, remove water as it forms using a Dean-Stark apparatus, although this is less practical with methanol due to its boiling point.
-
-
If using Steglich Esterification:
-
Cause 1: Your coupling agent (EDC or DCC) has degraded due to moisture.[15]
-
Solution 1: Use fresh, high-quality EDC or DCC. Always store carbodiimides under anhydrous conditions and allow the vial to warm to room temperature before opening to prevent condensation.
-
Cause 2: Insufficient DMAP catalyst was used, leading to the formation of the N-acylurea side product.[7][8]
-
Solution 2: Increase the DMAP loading to 0.2-0.3 eq. Ensure the DMAP is fully dissolved.
-
Cause 3: The solvent is not anhydrous. Water will consume the activated intermediate.
-
Solution 3: Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).
-
Q: I'm observing significant hydrolysis of my ester during workup. How can I prevent this?
Ester hydrolysis is the reverse of esterification and can be catalyzed by residual acid or the base used for neutralization.[16] This is a major cause of yield loss.
-
Solution 1 (Temperature Control): Perform all aqueous washes with ice-cold solutions. Lowering the temperature dramatically slows the rate of hydrolysis.[16]
-
Solution 2 (Use a Weak Base): Neutralize the acid catalyst with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃), not a strong base like sodium hydroxide (NaOH). Strong bases promote rapid, irreversible saponification.[16]
-
Solution 3 (Minimize Contact Time): Perform extractions and separations as quickly and efficiently as possible. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
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Solution 4 (Thorough Drying): After the final wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating the solvent.
Caption: Decision tree for troubleshooting ester hydrolysis during workup.
Q: How do I remove the urea byproduct from my Steglich esterification?
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If using DCC: The byproduct, dicyclohexylurea (DCU), is a waxy solid that is insoluble in most common organic solvents like DCM, ether, and ethyl acetate. It can be easily removed by filtering the reaction mixture through a pad of Celite or a sintered glass funnel after the reaction is complete.[15]
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If using EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. It is effectively removed during the standard aqueous workup procedure (washes with dilute acid and brine).[17] This is a significant advantage of using EDC over DCC, as it simplifies purification.
References
- Mechanism for Acid Catalyzed Esterification. (2023). Chemistry LibreTexts. [Link]
- 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
- Steglich Esterific
- Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Yamaguchi Esterific
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)
- Steglich Esterific
- mechanism for the esterific
- Steglich Esterific
- Fischer Esterific
- Acid to Ester - Common Conditions.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
- Steglich esterific
- Preparation method of methyl 2-(4-chloromethylphenyl)propionate. (Patent).
- Fischer Esterification | Mechanism + Easy TRICK!. (2024). The Organic Chemistry Tutor via YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Identification of impurities in Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Technical Support Center: Methyl 2-(4-chlorophenyl)-2-methylpropanoate
A Senior Application Scientist's Guide to Impurity Identification and Control
Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities associated with this compound. As a key intermediate in various synthetic pathways, ensuring its purity is paramount for the integrity of your research and the safety of downstream products. This document provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and validated analytical methodologies.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common initial questions researchers have regarding impurities in this compound.
Q1: What are the most probable impurities I should expect to find in a sample of this compound?
A1: Impurities can generally be classified into three categories: synthesis-related, degradation-related, and starting material-related.
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Synthesis-Related Impurities: The most common synthesis route for similar compounds involves a Friedel-Crafts reaction. This type of reaction is known to sometimes produce positional isomers.[1][2][3] Therefore, you should be vigilant for the presence of Methyl 2-(2-chlorophenyl)-2-methylpropanoate (ortho-isomer) and Methyl 2-(3-chlorophenyl)-2-methylpropanoate (meta-isomer). Other potential impurities include unreacted starting materials or residual reagents from the synthesis process.
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Degradation-Related Impurities: The ester functional group in the molecule is susceptible to hydrolysis. The primary degradation product is the corresponding carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid .[4] This can form in the presence of moisture, or under acidic or basic conditions.
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Starting Material & Upstream Impurities: A critical impurity to be aware of is 4-chloroaniline (PCA) .[5] While not a direct precursor in many modern syntheses of the final ester, it is a common starting material for related chloro-phenyl compounds and a known degradation product of other active pharmaceutical ingredients (APIs).[6][7] Due to its genotoxic and carcinogenic properties, regulatory bodies have stringent limits on its presence.[6] Its potential carryover from upstream processes or formation through side reactions cannot be overlooked.
Q2: My chromatogram (HPLC/GC) shows an unexpected peak. What is the first step to identify it?
A2: The first step is a systematic investigation to gather preliminary information before proceeding to more complex structural elucidation.
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Assess Peak Characteristics: Note the peak's retention time, shape, and area percentage. Is it a sharp peak or a broad one? Is it a major or minor component?
-
Blank Injection: Run a blank injection (your mobile phase or solvent) to ensure the peak is not an artifact from the solvent, system contamination, or carryover.
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Spiking Study: If you have reference standards for suspected impurities (e.g., the ortho/meta isomers or the carboxylic acid degradant), perform a spiking study. Add a small, known amount of the standard to your sample. If your unknown peak increases in area and maintains its shape, you have a tentative identification.
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Mass Spectrometry: The most powerful initial identification technique is mass spectrometry.[8][9] An LC-MS or GC-MS analysis will provide the molecular weight of the unknown compound. This information, combined with your knowledge of the synthesis and degradation pathways, can often lead to a confident identification.
Q3: Why is controlling 4-chloroaniline (PCA) so critical, and what are the best methods to detect it?
A3: 4-chloroaniline (PCA) is considered a significant safety concern due to its classification as a potential genotoxic and carcinogenic compound.[6] Its presence in pharmaceutical materials is strictly regulated. PCA can be introduced as an impurity from starting materials used in the synthesis of precursors or can be formed through degradation pathways of certain related molecules.[7][10]
For detection, a highly sensitive and specific analytical method is required.
-
HPLC with UV detection: A reversed-phase HPLC method can be developed, but achieving the required low detection limits may be challenging without optimization.
-
LC-MS/MS: This is the preferred method for trace-level quantification of genotoxic impurities.[8] It offers superior sensitivity and selectivity, allowing you to confidently detect and quantify PCA at levels that meet stringent regulatory requirements.
Part 2: Troubleshooting Guides for Common Analytical Issues
This section provides structured guidance for resolving specific problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing for the Main Analyte Peak in RP-HPLC
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Potential Cause 1: Secondary Silanol Interactions. The free silanol groups on the surface of silica-based columns can interact with polar functional groups on the analyte, causing peak tailing.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v) to mask the silanol groups. Alternatively, use a modern, end-capped column designed to minimize silanol activity.
-
-
Potential Cause 2: Column Overload. Injecting too high a concentration of the sample can saturate the column, leading to fronting or tailing.
-
Solution: Dilute your sample and re-inject. Perform a concentration-response study to find the optimal concentration range for your method.
-
-
Potential Cause 3: Mismatched Injection Solvent. If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as low as possible.
-
Issue 2: Inconsistent Retention Times
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Potential Cause 1: Fluctuating Column Temperature. Even minor changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 30 °C or 40 °C). This is a critical parameter for robust and reproducible methods.
-
-
Potential Cause 2: Mobile Phase Composition Issues. Improperly mixed mobile phase, evaporation of the more volatile component, or pH drift in buffered solutions can cause retention time shifts.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use freshly prepared buffers for each analytical run. Keep mobile phase bottles capped to prevent evaporation.
-
-
Potential Cause 3: Pump Malfunction. Inconsistent flow from the HPLC pump will lead directly to variable retention times.
-
Solution: Perform regular pump maintenance, including seal replacement and check-valve cleaning. Monitor the pump pressure during the run; excessive fluctuation is a sign of a problem.
-
Logical Flow for Troubleshooting an Unknown Peak
The following diagram outlines a systematic approach to identifying an unknown impurity detected during chromatographic analysis.
Caption: A decision-making workflow for the systematic identification of unknown impurities.
Part 3: Experimental Protocols
These protocols provide a starting point for developing robust analytical methods for impurity profiling.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the main component from its key potential impurities and degradation products.
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention for the moderately non-polar analyte and its likely impurities.
-
Acidified Mobile Phase: The 0.1% phosphoric acid helps to protonate any free silanols on the column, improving peak shape, and ensures that the carboxylic acid degradant is in its non-ionized form for better retention.
-
Gradient Elution: Necessary to elute both the more polar impurities (like the carboxylic acid) and the main analyte and less polar isomers within a reasonable run time while maintaining good resolution.
-
PDA Detector: A Photo Diode Array (PDA) detector is recommended over a simple UV detector as it allows for peak purity analysis, a key component of a stability-indicating method.[8]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the specificity of your analytical method and to identify potential degradation products that could form during the product's shelf life.[11][12] The goal is to achieve 5-20% degradation of the active substance.[11]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 Acetonitrile:Water mixture.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the working concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at shorter time points (e.g., 1, 2, 4 hours) due to the faster reaction rate, neutralize with 0.2 M HCl, and dilute for analysis. The primary expected degradant here is 2-(4-chlorophenyl)-2-methylpropanoic acid.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light. Analyze at several time points (e.g., 4, 8, 24 hours).
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve the stressed solid and analyze.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A sample protected from light should be used as a control.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method (Protocol 1). Evaluate the chromatograms for new peaks and mass balance.
Self-Validating System: The success of this protocol validates the analytical method. If new degradation peaks are formed and are well-separated from the main peak and each other, the method is demonstrated to be "stability-indicating." A good mass balance (where the sum of the main peak and all impurity peaks accounts for ~100% of the initial main peak area) provides confidence in the results.[11]
References
- Vertex AI Search Result[14]: Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)
- Vertex AI Search Result[15]: WO 2014/188453 A2 - A novel process for the preparation of Bilastine intermedi
- Vertex AI Search Result[12]: Forced Degradation Study an Essential Approach to Develop Stability Indic
- Vertex AI Search Result[7]: 4-CHLOROANILINE.
- Vertex AI Search Result[5]: 4-Chloroaniline - Impurity Reference Materials and Analytical Standards. Pharma Pure. ([Link])
- Vertex AI Search Result[9]: Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. ([Link])
- Vertex AI Search Result[8]: A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formul
- Vertex AI Search Result[13]: Development of forced degradation and stability indicating studies of drugs—A review. NIH. ([Link])
- Vertex AI Search Result[10]: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. ([Link])
- Vertex AI Search Result[1]: CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
- Vertex AI Search Result[11]: Metabolism of 4-Chloronitrobenzene by the Yeast Rhodosporidium sp. PMC - NIH. ([Link])
- Vertex AI Search Result[2]: EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Vertex AI Search Result[3]: US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pharmapure.co.uk [pharmapure.co.uk]
- 6. usp-pqmplus.org [usp-pqmplus.org]
- 7. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpharmsci.com [jpharmsci.com]
- 9. biotech-spain.com [biotech-spain.com]
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- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the degradation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. It addresses common experimental challenges through troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Section 1: Troubleshooting Guide for Degradation Studies
Researchers often encounter challenges when investigating the degradation of this compound. This section provides a systematic approach to identifying and resolving common issues, particularly those related to analytical methodology.
Issue 1: Inconsistent Retention Times in HPLC Analysis
Question: My High-Performance Liquid Chromatography (HPLC) analysis of a degradation study shows drifting or variable retention times for the parent compound and its degradants. What could be the cause, and how can I fix it?
Answer:
Variable retention times are a frequent issue in HPLC and can stem from several factors related to the mobile phase, column, or overall system.[1][2] Here’s a breakdown of potential causes and solutions:
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Composition Change | The composition of the mobile phase can change due to evaporation of the more volatile solvent, especially in a gradient elution. This alters the polarity and affects retention times.[1] | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared fresh daily.[2] 2. Degas Mobile Phase: Use an online degasser or vacuum filtration to remove dissolved gases that can form bubbles.[2] 3. Tracer Addition: To verify composition stability, a tracer like 0.1% acetone can be added to the organic solvent and monitored at 254 nm. A steady baseline indicates a constant mobile phase composition.[1] |
| Inadequate Column Equilibration | If the column is not properly equilibrated with the mobile phase before injection, retention times can shift, especially at the beginning of a run sequence.[2] | 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection.[2] |
| Column Temperature Fluctuations | Even minor changes in ambient temperature can affect retention times. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.[2] | 1. Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable temperature.[2] |
| pH Instability of Mobile Phase | For ionizable compounds, small shifts in the mobile phase pH can significantly alter retention times. A change of just 0.1 pH units can lead to a 10% shift in retention.[1] | 1. Use Buffers: Incorporate a suitable buffer into the aqueous portion of your mobile phase to maintain a constant pH. 2. Accurate pH Measurement: Ensure your pH meter is properly calibrated.[1] |
| Column Contamination or Degradation | Accumulation of strongly retained sample components or degradation of the stationary phase can lead to changes in column performance. | 1. Use a Guard Column: A guard column protects the analytical column from strongly adsorbed compounds and particulates.[3] 2. Column Flushing: Flush the column with a strong solvent to remove contaminants. If performance doesn't improve, the column may need replacement.[4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical behavior and degradation of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are expected to be hydrolysis and photodegradation.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. This process would yield 2-(4-chlorophenyl)-2-methylpropanoic acid (the active metabolite, also known as clofibric acid) and methanol.[5][6] The rate of hydrolysis is dependent on pH and temperature.
-
Photodegradation: Aromatic compounds containing chlorine, like this one, can undergo photodegradation upon exposure to ultraviolet (UV) light. This can involve cleavage of the carbon-chlorine bond or other transformations of the aromatic ring.[7] The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.
Q2: What are the expected major degradation products?
A2: The most prominent degradation product from hydrolysis is 2-(4-chlorophenyl)-2-methylpropanoic acid (clofibric acid) .[5] Under photolytic conditions, further degradation of the aromatic ring could lead to various chlorinated phenols and eventually complete mineralization.
Q3: How can I monitor the degradation of this compound and identify its degradants?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products. A reversed-phase C18 column is typically suitable.[8][9] UV detection is appropriate due to the aromatic ring in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separation and identification of degradation products.[10] LC-MS can provide the molecular weight of the degradants, which is crucial for structural elucidation.[11]
Q4: What are the key considerations for designing a forced degradation study for this compound?
A4: Forced degradation studies are essential to understand the stability of a drug substance.[6] Key conditions to investigate include:
-
Acidic and Basic Hydrolysis: Use dilute hydrochloric acid and sodium hydroxide at various temperatures (e.g., room temperature, 60°C) to assess hydrolytic stability.[6]
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide to evaluate its susceptibility to oxidation.[12]
-
Thermal Degradation: Subject the solid compound and a solution to elevated temperatures to assess thermal stability.[13][14][15][16][17]
-
Photostability: Expose the compound in solution and as a solid to UV and visible light to determine its photolytic degradation pathway.[18][19][20]
It is recommended to start with a drug concentration of about 1 mg/mL for these studies.[6]
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method to monitor the degradation of this compound.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration (e.g., 100 µg/mL).
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Primary Degradation Pathway
Caption: Hydrolytic degradation of the parent compound.
Diagram 2: Troubleshooting Workflow for HPLC Issues
Caption: Systematic approach to troubleshooting HPLC retention time variability.
References
- Phenomenex. Troubleshooting Guide. [Link]
- YMCA-Verlag. HPLC Troubleshooting Guide. [Link]
- Wikipedia. Clofibric acid. [Link]
- ResearchGate.
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- LCGC North America.
- ResearchGate. Proposed major pathway of photocatalytic transformation of 2,4-D and MCPA over TiO2 suspension. [Link]
- Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
- Semantic Scholar. Analytical Methods. [Link]
- ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- ResearchGate.
- PubMed.
- ResearchGate. Enhanced photocatalytic degradation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) by the addition of H2O2. [Link]
- PubMed Central. Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25. [Link]
- MDPI.
- Semantic Scholar.
- PubMed. Influence of clofibrate, bile-sequestering agents and probucol on high-density lipoprotein levels. [Link]
- PubMed Central. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. [Link]
- Google Patents. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
- PubMed.
- NCBI Bookshelf.
- MDPI.
- National Institutes of Health.
- The University of Texas at Austin. Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [Link]
- National Institutes of Health.
- ResearchGate. Synthesis, Characterization, Conductivity, Band Gap, and Kinetic of Thermal Degradation of Poly-4-[(2-Mercaptophenyl) Imino Methyl] Phenol. [Link]
- Google Patents.
- Zenodo.
- Journal of the Chemical Society, Perkin Transactions 2. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. [Link]
- MDPI. Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. [Link]
- ResearchGate. Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide)
- National Institutes of Health. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
- ResearchGate. Photocatalytic degradation of Methyl Violet with TiSiW12O40/TiO2. [Link]
- MDPI. Methyl Orange Photo-Degradation by TiO2 in a Pilot Unit under Different Chemical, Physical, and Hydraulic Conditions. [Link]
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- 4. eclass.uoa.gr [eclass.uoa.gr]
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- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. | Semantic Scholar [semanticscholar.org]
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- 11. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Stability Studies of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Welcome to the technical support center for stability studies of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the experimental analysis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your stability studies, offering logical steps to diagnose and resolve them. The underlying principle of a robust stability study is to ensure that the analytical method is stability-indicating and that the degradation conditions are appropriate to elicit potential degradation products without completely degrading the parent molecule.[1][2]
Issue 1: Inconsistent or Non-Reproducible Results in HPLC Analysis
You are observing significant variability in the peak area or retention time of this compound across different runs.
Sources
Technical Support Center: Recrystallization of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. As an important intermediate in pharmaceutical synthesis, achieving high chemical purity is paramount. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[1][2][3] This document provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure successful and repeatable purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on differential solubility.[4][5] The core principle is that the solubility of most solids, including our target compound, increases with temperature. The process involves dissolving the impure, crude solid in a minimum amount of a suitable hot solvent to create a saturated solution.[6] As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals form.[7] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[2] The formation of a crystal lattice is a highly selective process, which tends to exclude molecules that do not fit, resulting in a significant increase in purity.[8]
Q2: How do I select the best solvent for this specific compound?
The ideal solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at room temperature or below.[2][9]
-
Key Solvent Characteristics:
-
Temperature Coefficient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[4][9]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal via hot gravity filtration.[2]
-
Inertness: The solvent must not react with the compound.[9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9]
-
For this compound, an aromatic ester, a good starting point is to test moderately polar solvents. Mixed solvent systems, such as a "good" solvent that readily dissolves the compound and a "poor" anti-solvent that induces precipitation, are often highly effective.[10][11]
Q3: What are the advantages of using a mixed-solvent system?
A mixed-solvent system provides fine-tuned control over the recrystallization process, especially when no single solvent has the ideal solubility profile.[12] For instance, you can dissolve the compound in a minimal amount of a "good" hot solvent (e.g., acetone, ethanol) and then carefully add a "poor," miscible anti-solvent (e.g., hexane, water) until the solution becomes turbid (cloudy).[13] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a perfectly saturated solution at that temperature. This method allows for a more precise approach to achieving supersaturation upon cooling.[1]
Q4: Can I expect a 100% yield from recrystallization?
No, a 100% yield is not achievable. Some amount of the desired compound will always remain dissolved in the mother liquor, even at low temperatures, representing an inherent loss of product.[13][14] The goal is to maximize recovery while achieving the desired purity. Using the absolute minimum amount of hot solvent is critical to minimizing this loss.[6]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
-
Potential Cause A: Too Much Solvent Was Used. This is the most frequent cause. The solution is not saturated enough for crystals to form upon cooling.
-
Solution: Reheat the solution and boil off a portion of the solvent to reduce the total volume. Allow the concentrated solution to cool again. Be sure to use a boiling chip or stir bar to prevent bumping. If you have boiled off too much solvent, the product may "crash out" as an amorphous solid; in this case, add a small amount of fresh solvent to redissolve and cool again.
-
-
Potential Cause B: The Solution is Supersaturated but Lacks Nucleation Sites. Crystal growth requires an initial "seed" or nucleation point to begin.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[1][3]
-
Solution 3 (Deep Cooling): Cool the solution in an ice-water bath (or even a salt-ice bath for lower temperatures) to further decrease the compound's solubility.[12]
-
Problem 2: The Product "Oils Out" Instead of Crystallizing
-
Potential Cause: The solution became supersaturated at a temperature above the melting point of your compound. An "oil" is essentially the molten, impure compound. This is common when a compound is significantly impure (leading to melting point depression) or when cooling occurs too rapidly.
-
Solution 1 (Reheat and Add More Solvent): Warm the flask to redissolve the oil. Add a small amount of additional hot solvent (if using a mixed-solvent system, add more of the "good" solvent).[15] This increases the total solvent volume, ensuring the compound remains dissolved until the solution has cooled to a lower temperature.
-
Solution 2 (Slower Cooling): Allow the flask to cool more slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This allows more time for the ordered crystal lattice to form properly.[15]
-
Problem 3: The Purified Crystals are Colored
-
Potential Cause: Presence of highly colored, polar impurities. These impurities can be adsorbed onto the surface of the growing crystals.
-
Solution: Before the cooling step, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.[12] The charcoal has a high surface area and will adsorb the colored impurities.[6] Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.[12] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent boiling over.[12]
-
Problem 4: The Final Yield is Very Low
-
Potential Cause A: Excessive solvent was used. As discussed in Problem 1, this retains more product in the mother liquor.[14]
-
Solution: If the mother liquor has not been discarded, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.
-
-
Potential Cause B: Premature crystallization during hot filtration. If insoluble impurities were present and a hot filtration was performed, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated by rinsing with hot solvent before filtering the product solution.[11] Perform the filtration as quickly as possible.
-
-
Potential Cause C: Excessive washing of the final crystals. Washing the crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a significant portion of the product.[14]
-
Solution: Use a minimal amount of ice-cold solvent for washing. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum to pull the wash through.[14]
-
Visualized Workflows
General Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Decision Treedot
Sources
- 1. scispace.com [scispace.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. LabXchange [labxchange.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. longdom.org [longdom.org]
- 8. Home Page [chem.ualberta.ca]
- 9. Recrystallization [sites.pitt.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chromatographic Separation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Welcome to the technical support center for the analysis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights, troubleshooting protocols, and frequently asked questions (FAQs) for optimizing the chromatographic separation of this compound. Our focus is on delivering practical, field-proven advice to ensure the integrity and reproducibility of your analytical results.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to the most common issues encountered during the chromatographic analysis of this compound.
Q1: My HPLC peak for the target analyte is showing significant tailing. What's the most likely cause?
A: Peak tailing for a relatively neutral compound like this compound on a reversed-phase column is often caused by secondary interactions between the analyte and exposed silanol groups on the silica-based stationary phase.[1] Other potential causes include column overload, packing bed deformation, or extra-column dead volume.[2][3]
Q2: I'm not getting enough resolution between my target analyte and an impurity. What's the quickest way to improve this in HPLC?
A: To improve resolution, you can either increase the column's efficiency or adjust the selectivity of the separation. The fastest approach is often to adjust selectivity by changing the mobile phase composition. Try altering the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the organic/aqueous ratio.[4][5]
Q3: My retention times are shifting between injections in both HPLC and GC. What should I check first?
A: For both techniques, inconsistent retention times usually point to a lack of system equilibration or a physical issue. In HPLC, check for poor column equilibration, fluctuating mobile phase composition, or leaks.[6] In GC, the primary culprits are often inconsistent carrier gas flow/pressure, temperature fluctuations, or leaks in the inlet.[7][8]
Q4: I'm seeing ghost peaks in my GC chromatogram. Where are they coming from?
A: Ghost peaks are typically caused by contamination or carryover from a previous injection.[9] Common sources include a contaminated syringe, a dirty injector liner, septum bleed, or residue buildup at the head of the column.[7][10]
Section 2: In-Depth Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This guide provides a systematic approach to resolving common issues in the reversed-phase HPLC analysis of this compound.
Issue 1: Peak Tailing and Asymmetry
Q: I've confirmed my peak for this compound is tailing (Tailing Factor > 1.2). How do I systematically troubleshoot this?
A: Peak tailing compromises integration accuracy and can hide small impurities.[1] Use the following workflow to diagnose and resolve the issue.
Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.
Issue 2: Poor Resolution
Q: I have an impurity peak that is co-eluting or poorly resolved from my main analyte peak. How can I improve the separation?
A: Achieving good resolution is critical for accurate quantitation. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k).
Step-by-Step Protocol for Improving Resolution:
-
Optimize Retention Factor (k): The ideal range for k is between 2 and 10.[5] If your peak elutes too early (k < 2), it is susceptible to matrix interferences.
-
Action: Increase the retention by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A 10% decrease in organic modifier can increase retention by 2-3 times.[5]
-
-
Improve Selectivity (α): This is often the most effective way to separate closely eluting peaks.
-
Action 1: Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different properties and can alter the elution order of compounds.[4]
-
Action 2: Adjust Mobile Phase pH: Although the analyte is neutral, adjusting the pH (e.g., between 3 and 7) can control the ionization of residual silanols on the column, potentially altering selectivity. Always use a buffer to maintain a stable pH.[11]
-
Action 3: Change Stationary Phase: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
-
Increase Efficiency (N): Higher efficiency leads to narrower peaks, which improves resolution.
-
Action 1: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems).
-
Action 2: Lower the flow rate. This reduces band broadening and can increase efficiency, although it will increase the analysis time.
-
| Parameter Adjusted | Primary Effect | Typical Action | Consequence |
| % Organic Solvent | Retention (k), Selectivity (α) | Decrease % organic | Increases retention and analysis time; may improve resolution. |
| Organic Solvent Type | Selectivity (α) | Switch MeCN ↔ MeOH | Can change peak spacing and elution order. |
| Mobile Phase pH/Buffer | Selectivity (α) | Add buffer (pH 3-7) | Stabilizes retention, improves peak shape, can alter selectivity.[12][13] |
| Column Temperature | Retention (k), Selectivity (α) | Increase temperature | Decreases retention and mobile phase viscosity; can change selectivity. |
| Column Length/Particle Size | Efficiency (N) | Use longer column/smaller particles | Narrows peaks; increases backpressure. |
Section 3: In-Depth Troubleshooting Guide: Gas Chromatography (GC)
This compound is sufficiently volatile for GC analysis, which is often used to monitor its synthesis.[14]
Issue 1: Poor Resolution or Peak Overlap
Q: My GC peaks are broad and overlapping. How can I improve the separation?
A: Poor resolution in GC can stem from the column, the temperature program, or the carrier gas flow rate.[9][10]
Step-by-Step Protocol for Improving GC Resolution:
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas (Helium, Hydrogen, or Nitrogen) is set to its optimal linear velocity for the column in use. An incorrect flow rate can significantly decrease efficiency.
-
Adjust the Temperature Program: This is the most powerful tool for optimizing GC separations.
-
Initial Temperature: Set the initial oven temperature to be at or slightly below the boiling point of your most volatile component.
-
Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) will increase the interaction time with the stationary phase, generally improving the resolution of closely eluting compounds.[15]
-
Final Temperature: Ensure the final temperature is high enough to elute all components from the column.
-
-
Select the Right Column: If optimization fails, you may need a different column.
-
Phase: A standard, non-polar 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5ms) is a good starting point. For increased selectivity, consider a more polar phase.
-
Dimensions: A longer column provides more theoretical plates and thus better resolution. A narrower internal diameter (ID) also increases efficiency.
-
| Parameter | Starting Point | Adjustment for Better Resolution | Rationale |
| Initial Temperature | 70-100 °C | Lower the initial temperature | Improves resolution of early-eluting peaks. |
| Initial Hold Time | 1-2 min | Increase hold time | Focuses the sample at the head of the column before the ramp begins. |
| Ramp Rate | 10-20 °C/min | Decrease to 5-10 °C/min | Increases interaction with the stationary phase, enhancing separation. |
| Final Temperature | ~250 °C | Increase if late peaks are broad | Ensures all analytes are eluted effectively. |
Issue 2: Baseline Instability (Drift or Noise)
Q: My GC baseline is drifting upwards or is very noisy. What are the causes?
A: An unstable baseline can make peak integration unreliable and raise detection limits.[8]
Common Causes and Solutions:
-
Column Bleed: Occurs when the stationary phase degrades at high temperatures.
-
Contamination: Contaminants in the carrier gas, inlet, or column can cause a rising baseline.
-
Solution: Use high-purity gases with appropriate traps. Routinely replace the septum and inlet liner. Trim the first few centimeters from the column inlet to remove non-volatile residues.[7]
-
-
Leaks: A small leak in the system is a common cause of baseline noise.
-
Solution: Use an electronic leak detector to check all fittings, especially at the inlet and detector.[7]
-
Section 4: System & Sample Best Practices
Q: What routine maintenance and sample preparation steps can prevent these issues from occurring in the first place?
A: Proactive measures are key to robust chromatography.
-
Sample Preparation: Always filter your samples through a 0.22 or 0.45 µm syringe filter before HPLC injection to prevent column frit blockage.[3] Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. For GC, proper sample dilution prevents column overload.[15]
-
Mobile Phase/Gas Purity: Use HPLC-grade solvents and high-purity gases. Degas HPLC mobile phases to prevent air bubbles in the pump and detector.[6]
-
Routine Maintenance: Follow a regular maintenance schedule.
-
HPLC: Regularly replace pump seals and check valves. Flush the system with a strong organic solvent to remove contaminants.
-
GC: Replace the inlet septum and liner frequently (e.g., after 50-100 injections) to prevent leaks and sample degradation.[7]
-
References
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Restek. (2014, March 11). [7]Troubleshooting HPLC- Tailing Peaks.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC.
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- IJCRT. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Synthose. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.
Sources
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
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- 13. pharmaguru.co [pharmaguru.co]
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- 15. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
1H NMR spectrum interpretation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
An In-Depth Guide to the 1H NMR Spectrum of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of molecules is paramount. This compound, a key intermediate in various synthetic pathways, serves as an excellent case study for applying modern spectroscopic techniques. This guide provides a detailed interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparative analysis with other common spectroscopic methods. Our focus is on not just the data, but the underlying principles that inform experimental choices and interpretation, ensuring a robust and reliable structural validation.
The Predicted 1H NMR Spectrum: A Structural Blueprint
1H NMR spectroscopy is a powerful technique that provides detailed information about the number of distinct proton environments, their relative quantities, and the connectivity between neighboring protons. The structure of this compound suggests a simple yet informative spectrum.
Molecular Structure:
Based on this structure, we can predict three distinct sets of proton signals:
-
Aromatic Protons (Aryl-H): The protons on the 4-chlorophenyl ring. Due to the para-substitution, the ring has a plane of symmetry. This results in two chemically equivalent sets of protons. Protons ortho to the ester group (H-2, H-6) will be in one environment, and protons meta to the ester group (H-3, H-5) will be in another. This typically gives rise to an AA'BB' system, which often appears as two distinct doublets. The electron-withdrawing nature of the chlorine atom and the ester linkage will shift these signals downfield.[1][2]
-
Methoxy Protons (-OCH3): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their position is influenced by the deshielding effect of the adjacent oxygen atom.[3]
-
Gem-Dimethyl Protons (-C(CH3)2): The six protons of the two methyl groups attached to the quaternary carbon are also chemically equivalent due to free rotation around the C-C single bond. They are not coupled to other protons, resulting in a single, strong singlet.
Comparative Analysis of Spectroscopic Techniques
While 1H NMR is highly informative, a multi-technique approach is often necessary for unequivocal structure confirmation. Here, we compare 1H NMR with other key analytical methods for the characterization of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| 1H NMR | Number of proton types, relative ratio of protons, proton connectivity (coupling). | Provides a unique fingerprint. Clearly distinguishes and quantifies the three main proton environments (aromatic, methoxy, gem-dimethyl). | Does not directly detect non-protonated carbons (e.g., the quaternary carbon or the carbonyl carbon). |
| 13C NMR | Number of unique carbon environments, chemical environment of carbons. | Confirms the carbon backbone, including the quaternary, carbonyl, and aromatic carbons not seen in 1H NMR. | Longer acquisition times compared to 1H NMR; provides no information on proton count or connectivity. |
| IR Spectroscopy | Presence of specific functional groups. | Quickly confirms the presence of the ester carbonyl (C=O) group through a strong absorption band around 1735-1750 cm⁻¹ and the C-Cl bond.[4] | Provides limited information about the overall molecular skeleton and connectivity. Isomer differentiation can be difficult. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determines the exact molecular weight, confirming the molecular formula (C11H13ClO2). Fragmentation can help identify substructures like the chlorophenyl group. | Does not provide detailed stereochemical or isomeric information. Isomers can have very similar mass spectra. |
In practice, these techniques are complementary. 1H and 13C NMR together map out the complete C-H framework. IR confirms essential functional groups, and MS validates the molecular formula and mass.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following protocol outlines the steps for obtaining a reliable 1H NMR spectrum of this compound. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[3]
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pipette
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice due to its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.[5]
-
Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a pipette.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl3 to stabilize the magnetic field. Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
-
Data Acquisition: Set the acquisition parameters. For a standard 1H spectrum, this includes setting the number of scans (e.g., 8 or 16), the spectral width, and the relaxation delay. Acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[6]
-
Analysis: Integrate the signals to determine the relative ratios of protons in each environment. Analyze the chemical shifts and multiplicities to assign the peaks to the corresponding protons in the molecule.
Workflow for 1H NMR Analysis
The following diagram illustrates the standard workflow from sample preparation to final data analysis.
Caption: Workflow for 1H NMR spectroscopic analysis.
Predicted Data Summary
The following table summarizes the expected 1H NMR data for this compound in CDCl3. The chemical shifts are predictions based on the analysis of similar structures.[1][7]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Rationale |
| Gem-Dimethyl Protons (-C(CH3)2) | ~1.5 - 1.6 | Singlet | 6H | Six equivalent protons on a quaternary carbon, no adjacent protons for coupling. |
| Methoxy Protons (-OCH3) | ~3.6 - 3.7 | Singlet | 3H | Three equivalent protons deshielded by the adjacent ester oxygen, no coupling. |
| Aromatic Protons (Aryl-H) | ~7.2 - 7.4 | Doublet of Doublets (or two Doublets) | 4H | Para-substituted aromatic ring creating an AA'BB' system. Deshielded by the aromatic ring current and substituents. |
This comprehensive approach, combining predictive analysis with a robust experimental framework and comparison to alternative techniques, ensures a high degree of confidence in the structural assignment of this compound. It underscores the power of 1H NMR as a primary tool in the arsenal of the modern research scientist.
References
- National Institutes of Health (NIH). Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem.
- Jasperse, C. Short Summary of 1H-NMR Interpretation.
- Scribd. NMR Analysis of Esters and Aromatic Compounds | PDF.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
- ChemBK. methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate.
- Google Patents. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
- SpectraBase. 2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum.
- Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).
- YouTube. Interpreting Aromatic NMR Signals.
- ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester....
- Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.
- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Chemistry LibreTexts. 5.5: Chemical Shift.
- YouTube. Chemical Shift In NMR Spectroscopy.
- American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
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- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel compounds is paramount to ensuring purity, stability, and ultimately, therapeutic efficacy and safety. Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceuticals, requires a multi-faceted analytical approach for its comprehensive characterization. This guide provides an in-depth comparison of the primary analytical techniques utilized for this purpose, offering insights into the rationale behind experimental choices and presenting predictive data based on analogous compounds.
The Structural Elucidation Toolkit: A Comparative Overview
The structural confirmation and purity assessment of this compound rely on a suite of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, and their collective application ensures a holistic understanding of the molecule.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the carbon-hydrogen framework and the chemical environment of each atom. | Unambiguous structure determination, quantitative analysis (qNMR). | Lower sensitivity compared to mass spectrometry, requires higher sample concentration. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive, provides a molecular "fingerprint". | Limited structural information beyond functional groups, not ideal for complex mixtures. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, aiding in structural confirmation. | High sensitivity, can be coupled with chromatographic techniques for mixture analysis. | Isomeric differentiation can be challenging, fragmentation can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of the compound. | High resolution and sensitivity, applicable to a wide range of compounds, well-established validation protocols.[1] | Can be time-consuming for method development, requires appropriate standards for quantification. |
| Gas Chromatography (GC) | Separation and quantification of volatile and thermally stable compounds. | High resolution for volatile compounds, can be coupled with MS for definitive identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The protons on the chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.2-7.4 ppm). The para-substitution pattern will lead to an AA'BB' spin system, which often simplifies to two apparent doublets.[2]
-
Methyl Protons (propanoate): The six equivalent protons of the two methyl groups attached to the quaternary carbon will likely appear as a singlet at approximately δ 1.5-1.6 ppm.
-
Methyl Protons (ester): The three protons of the methyl ester group are expected to be observed as a singlet at around δ 3.6-3.7 ppm.[3]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is predicted to have a chemical shift in the range of δ 175-178 ppm.[4]
-
Aromatic Carbons: The four distinct aromatic carbons will appear in the δ 125-145 ppm region. The carbon bearing the chlorine atom will be shifted downfield.
-
Quaternary Carbon: The quaternary carbon attached to the aromatic ring and the two methyl groups is expected around δ 45-50 ppm.
-
Methyl Carbons (propanoate): The two equivalent methyl carbons are predicted to resonate at approximately δ 25-30 ppm.
-
Methyl Carbon (ester): The methyl carbon of the ester group will likely appear around δ 52-55 ppm.[4]
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency-domain spectrum. Perform phasing, baseline correction, and integration.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound.
Predicted Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735-1750 (strong)[5] |
| C-O (Ester) | Stretch | 1150-1300 (strong) |
| C=C (Aromatic) | Stretch | ~1600, ~1475 (medium) |
| C-Cl (Aryl) | Stretch | 1000-1100 (medium) |
| C-H (sp³) | Stretch | 2850-3000 (medium) |
| C-H (Aromatic) | Stretch | 3000-3100 (weak) |
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (212.67 g/mol ).
-
Loss of Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to an acylium ion ([M - 31]⁺).[6]
-
Loss of Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the quaternary carbon and the carbonyl group would result in the loss of the carbomethoxy group, giving a fragment at [M - 59]⁺.
-
Formation of Chlorotropylium Ion: Rearrangement and fragmentation of the aromatic ring could lead to the formation of a chlorotropylium ion.
-
Loss of Chlorine: While less common for para-substituted chloroarenes compared to ortho-substituted ones, some loss of the chlorine atom might be observed.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.
Chromatographic Techniques: Separation and Quantification
Chromatography is indispensable for assessing the purity of this compound and for quantifying it in various matrices. Both HPLC and GC are powerful techniques, with the choice depending on the specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power. A reversed-phase HPLC method is most suitable for a compound of this polarity.
Experimental Protocol: Reversed-Phase HPLC Method
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to separate impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 230 nm, due to the chlorophenyl chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Quantification: Create a calibration curve using standards of known concentration to quantify the analyte in the sample.[1]
Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, GC offers excellent separation efficiency.
Experimental Protocol: Gas Chromatography Method
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS). A non-polar capillary column is suitable.
-
Injector and Detector Temperatures: Typically set at 250 °C and 280 °C, respectively.
-
Oven Temperature Program: A temperature gradient program is used to ensure good separation and peak shape.
-
Carrier Gas: Helium or nitrogen.
-
Sample Preparation: Dilute the sample in a volatile organic solvent.
-
Quantification: Use an internal or external standard method for accurate quantification.
Method Validation: Ensuring Trustworthy Results
Any analytical method developed for the characterization of a pharmaceutical intermediate must be validated to ensure its reliability.[8] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Caption: A flowchart illustrating the integrated workflow for the comprehensive characterization of this compound.
Conclusion
The thorough characterization of this compound necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural proof, IR and mass spectrometry offer complementary data for functional group identification and molecular weight determination. Chromatographic methods like HPLC and GC are crucial for assessing purity and for quantitative analysis. The selection of the most appropriate technique, or combination of techniques, will depend on the specific analytical goal, whether it is routine quality control or in-depth structural elucidation. The predictive data and protocols outlined in this guide serve as a robust starting point for researchers and scientists engaged in the analysis of this important pharmaceutical intermediate.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH National Library of Medicine.
- LookChem. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239).
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate.
- PubChem. (n.d.). Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate.
- Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Analytical Biochemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
- PubChemLite. (n.d.). Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Pharmaffiliates. (n.d.). Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.
- Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications.
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A Comparative Analysis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate and Structurally Related Fibrate Compounds
This guide provides a comprehensive comparison of Methyl 2-(4-chlorophenyl)-2-methylpropanoate with a class of well-established lipid-lowering agents known as fibrates. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of physicochemical properties, mechanisms of action, and relevant experimental protocols to facilitate further research and application.
Introduction: Situating this compound in the Fibrate Landscape
This compound (CAS 57225-86-2) is a halogenated aromatic ester.[1][2] Structurally, it is the methyl ester of the active metabolite of fenofibrate, fenofibric acid, differing only by the ester group and the absence of a benzoyl group on the phenyl ring. This close structural homology places it firmly within the chemical space occupied by fibrates, a class of drugs primarily used to treat dyslipidemia, particularly hypertriglyceridemia.[3][4]
Fibrates exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[5][6] This guide will compare this compound against several prominent fibrates:
-
Clofibrate: The archetypal fibrate, now largely discontinued due to long-term adverse effects.[7]
-
Fenofibrate: A widely prescribed second-generation fibrate, administered as a prodrug that is rapidly converted to its active form, fenofibric acid.[3][8]
-
Bezafibrate: A pan-PPAR agonist, activating α, γ, and δ subtypes, which may offer a broader spectrum of metabolic benefits.[9]
-
Gemfibrozil: Another commonly used fibrate effective in lowering triglycerides.[10][11]
-
Ciprofibrate: A potent fibrate noted for its long half-life.[12]
By examining the similarities and differences between these compounds, we can infer the likely biological activity of this compound and provide a robust framework for its experimental evaluation.
Part 1: Physicochemical and Structural Comparison
The chemical structure of a compound is the primary determinant of its physical properties and its interaction with biological targets. The core structure of these compounds features a substituted phenoxy-isobutyric acid moiety. Variations in the ester group and substitutions on the phenyl ring lead to differences in properties like lipophilicity (LogP) and molecular weight, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound and Comparator Fibrates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | 57225-86-2 | C11H13ClO2 | 212.67 | 2.79[1] |
| Clofibrate (Ethyl Ester) | 637-07-0 | C12H15ClO3 | 242.70 | 3.30[13][14] |
| Fenofibrate | 49562-28-9 | C20H21ClO4 | 360.83 | 5.25 |
| Bezafibrate | 41859-67-0 | C19H20ClNO4 | 361.82 | 4.30 |
| Gemfibrozil | 25812-30-0 | C15H22O3 | 250.33 | 4.76 |
| Ciprofibrate | 52214-84-3 | C13H14Cl2O3 | 290.15 | 4.56 |
Note: LogP values are estimates and can vary based on the calculation method.
Structural Relationships
The structural backbone common to these compounds is critical for their binding to the PPARα ligand-binding pocket. The diagram below illustrates these structural similarities and key differences.
Part 2: Mechanism of Action - PPARα Activation
The primary mechanism of action for fibrates is the activation of PPARα. PPARs are ligand-activated transcription factors that, upon binding with an agonist, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.
Activation of PPARα leads to a cascade of metabolic changes:
-
Increased Lipoprotein Lipase (LPL) Synthesis: LPL is a key enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the plasma.[11][15]
-
Increased Fatty Acid Oxidation: PPARα upregulates genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.[8][[“]]
-
Reduced Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. By reducing its production, fibrates further enhance LPL activity.[15]
-
Increased Apolipoprotein A-I and A-II (ApoA-I/A-II) Synthesis: These are the primary apolipoproteins associated with high-density lipoprotein (HDL), and their increased synthesis contributes to higher HDL cholesterol levels.[17]
Given its structure, this compound is predicted to be an agonist of PPARα. Experimental validation via a transactivation assay (see Part 6) is necessary to confirm this and to quantify its potency relative to established fibrates.
Part 3: Comparative Pharmacokinetic Profiles
Pharmacokinetics (ADME) dictates a drug's concentration profile at the site of action. Fibrates are generally characterized by good oral absorption, extensive plasma protein binding, hepatic metabolism, and renal excretion. Prodrugs like fenofibrate are designed to improve oral bioavailability, being rapidly hydrolyzed to the active acid form post-absorption.[8][17]
Table 2: Comparative Pharmacokinetic Parameters of Fibrates
| Compound | Oral Absorption | Plasma Half-life (t½) | Metabolism | Primary Excretion Route |
| Clofibrate | Well absorbed | 18-22 hours (highly variable)[7] | Hydrolyzed to clofibric acid; hepatic glucuronidation[7] | Renal (95-99%)[7] |
| Fenofibrate | Increased with food (~35%)[17] | ~20 hours (as fenofibric acid) | Hydrolyzed to fenofibric acid; glucuronidation[8] | Renal (~65%)[8] |
| Bezafibrate | Rapidly & almost completely absorbed | 1-2 hours[9] | Hepatic glucuronidation[18] | Renal[18] |
| Gemfibrozil | Well absorbed | ~1.5 hours | Hepatic oxidation & glucuronidation | Renal (~70%) |
| Ciprofibrate | Well absorbed | ~80 hours | Glucuronidation | Renal |
Note: Values are approximate and can vary between individuals and study conditions.
The pharmacokinetic profile of this compound would likely involve rapid ester hydrolysis in the plasma to yield 2-(4-chlorophenyl)-2-methylpropanoic acid, which would then undergo glucuronidation and renal excretion, analogous to other fibrates. Its half-life would need to be determined experimentally.
Part 4: Toxicological and Safety Profile Comparison
While effective, fibrate therapy is associated with a distinct set of potential adverse effects. Understanding these is crucial for risk-benefit assessment in drug development.
-
Myopathy and Rhabdomyolysis: This is a class-wide concern, characterized by muscle pain, weakness, and elevated creatine phosphokinase (CPK) levels.[12][19] The risk is significantly increased when fibrates are co-administered with statins, particularly those metabolized by the same cytochrome P450 enzymes.[20]
-
Hepatotoxicity: Mild and transient elevations in liver transaminases can occur.[10][19] Regular monitoring of liver function is recommended, especially during the initial months of therapy.[21]
-
Cholelithiasis (Gallstones): Fibrates increase the cholesterol content of bile, which can lead to the formation of gallstones.[7][12] This effect was a significant factor in the declining use of clofibrate.
Table 3: Key Adverse Effects of Comparator Fibrates
| Compound | Common Side Effects | Serious Adverse Effects |
| Clofibrate | Nausea, GI discomfort[12] | Increased risk of gallstones, cardiac arrhythmias, pancreatitis[7][12] |
| Fenofibrate | GI upset, headache | Myopathy/rhabdomyolysis, abnormal liver function tests, pancreatitis |
| Bezafibrate | GI disturbances, headache, fatigue[9] | Myopathy/rhabdomyolysis, renal impairment (with high doses)[9][22] |
| Gemfibrozil | GI upset, diarrhea, constipation, fatigue[10] | Myopathy/rhabdomyolysis, cholelithiasis, mild liver enzyme elevations[10] |
| Ciprofibrate | Headache, vertigo, GI issues[23] | Myopathy/rhabdomyolysis, liver function abnormalities, alopecia[19][23] |
Any development program for this compound must include rigorous toxicological screening to assess its potential for myotoxicity, hepatotoxicity, and effects on biliary cholesterol.
Part 5: Experimental Protocols for Evaluation
To properly characterize this compound and validate its potential as a PPARα agonist, a series of standardized experiments are required. The following protocols provide a framework for synthesis, analysis, and biological activity assessment.
Protocol 1: Synthesis of this compound
This protocol is based on a known high-yield synthesis route for the target compound.[1] The rationale is a two-step methylation of the activated alpha-carbon of the starting ester.
Materials:
-
(4-chlorophenyl)-acetic acid methyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) to the THF. Slowly add a solution of (4-chlorophenyl)-acetic acid methyl ester (1 equivalent) in THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Causality: NaH is a strong, non-nucleophilic base that deprotonates the carbon alpha to the carbonyl, forming a reactive enolate.
-
First Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Second Deprotonation & Methylation: Cool the mixture to 0 °C again and add a second portion of sodium hydride (1.2 equivalents). Stir for 30 minutes. Add a second portion of methyl iodide (1.2 equivalents) and allow the reaction to stir overnight at room temperature. Causality: The second methylation requires regeneration of the enolate to form the gem-dimethyl group.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purity and Quantification Analysis by HPLC
This protocol provides a general reverse-phase HPLC method suitable for analyzing fibrate-like compounds, adapted from established methods for fenofibrate.[24][25]
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0), ratio 70:30 (v/v)
-
Standard solutions of the test compound of known concentrations
-
Methanol for sample preparation
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in methanol to a known concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (70:30)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm (or determined by UV scan)[26]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the sample solution.
-
Quantification: Determine the concentration of the sample by interpolating its peak area from the standard curve. Purity is assessed by the percentage of the main peak area relative to the total area of all peaks.
Protocol 3: In Vitro PPARα Transactivation Assay
This cell-based reporter assay is the gold standard for quantifying PPARα agonist activity.[27][28] It measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPRE.
Materials:
-
HepG2 or HEK293T cells
-
Expression plasmid for full-length human PPARα
-
Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pGL3-PPRE-luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (this compound) and positive control (e.g., GW7647 or Fenofibrate)
-
Luciferase assay reagent system
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Causality: This creates a cellular system where luciferase production is directly dependent on the activation of the introduced PPARα by a ligand.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound, positive control, or vehicle (DMSO). Incubate for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in each well using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency and cell viability. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Conclusion
This compound is a compound of significant interest due to its close structural relationship to the potent and widely used fibrate class of lipid-lowering agents. Based on this comparative analysis, it is strongly hypothesized to function as a PPARα agonist. Its simpler structure compared to fenofibrate may offer a different pharmacokinetic and metabolic profile, warranting a full experimental characterization.
The provided protocols for synthesis, analytical validation, and in vitro biological assessment offer a clear and scientifically grounded path for future investigation. By comparing its performance in these assays against established fibrates like fenofibrate and bezafibrate, researchers can accurately determine its potency, potential efficacy, and suitability as a lead compound for further development in the treatment of metabolic disorders.
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- Methyl 2-(4-chlorophenyl)
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A Comparative Guide to Methyl 2-(4-chlorophenyl)-2-methylpropanoate and Alternative Methyl Esters for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-chlorophenyl)-2-methylpropanoate belongs to a class of compounds structurally related to fibrate drugs, which are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a key nuclear receptor that regulates lipid and glucose metabolism. Its activation leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, making it a valuable target for the treatment of dyslipidemia and associated cardiovascular diseases.[1][2]
This guide will compare this compound with a structurally similar and well-established fibrate, methyl clofibrate, the methyl ester of clofibric acid. The comparison will extend to other relevant fibrates where applicable, providing a broader context for researchers in the field. We will delve into their synthesis, key performance parameters, and the experimental methodologies required for their evaluation.
Chemical Synthesis and Characterization
The synthesis of these methyl esters typically involves the formation of an ether linkage followed by esterification, or a direct alkylation of a phenolic compound. The choice of synthetic route can impact yield, purity, and the formation of byproducts.
Synthesis of this compound
A plausible synthesis route for this compound involves the reaction of 2-phenylpropionic acid with formaldehyde and hydrogen chloride to form 2-(4-chloromethylphenyl)propionic acid, followed by esterification with methanol in the presence of a catalyst like thionyl chloride.[3]
Synthesis of Methyl Clofibrate (Methyl 2-(4-chlorophenoxy)-2-methylpropanoate)
Methyl clofibrate can be synthesized by the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid) with methanol.[4] Clofibric acid itself is typically synthesized via the condensation of p-chlorophenol with acetone and chloroform.[4]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Methyl Clofibrate | Reference |
| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₃ | [5] |
| Molecular Weight | 212.67 g/mol | 228.67 g/mol | [5] |
| LogP (Predicted) | ~3.5 | ~2.9 | [5] |
| Boiling Point | Not readily available | 158-160 °C at 25 mmHg | [6] |
| Solubility | Expected to be low in water | Practically insoluble in water | [6] |
Performance Comparison: A Framework for Evaluation
To objectively compare the performance of this compound with other methyl esters, a series of standardized experiments are necessary. This section outlines the key performance indicators and provides detailed protocols for their assessment.
PPARα Activation: The Primary Mechanism of Action
The therapeutic potential of these compounds as lipid-lowering agents is primarily mediated through the activation of PPARα.[7] A quantitative comparison of their ability to activate this receptor is therefore crucial.
Experimental Protocol: PPARα Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the PPARα receptor by measuring its ability to displace a known radiolabeled ligand.[2][8]
Materials:
-
Purified human PPARα ligand-binding domain (LBD)
-
Radioligand (e.g., [³H]-GW7647)
-
Test compounds (this compound, methyl clofibrate, etc.)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% CHAPS)
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled reference compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the diluted test compounds or vehicle control.
-
Add the purified PPARα LBD to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Data Visualization: PPARα Binding Affinity
Caption: Workflow for PPARα Radioligand Binding Assay.
Physicochemical Properties: Solubility and Stability
The aqueous solubility and chemical stability of a drug candidate are critical determinants of its bioavailability and shelf-life.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[9][10]
Materials:
-
Test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid test compound to a glass vial containing a known volume of PBS.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by HPLC-UV, using a pre-established calibration curve.
Experimental Protocol: Chemical Stability Assessment
This protocol assesses the degradation of a compound in aqueous solution under stressed conditions (acidic, basic, and oxidative).[11][12]
Materials:
-
Test compounds
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV or MS detector
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., acetonitrile).
-
For each condition (acidic, basic, oxidative, and neutral control), dilute the stock solution into the respective aqueous solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by HPLC to determine the remaining percentage of the parent compound.
Data Presentation: Comparative Physicochemical Properties
Table 2: Framework for Comparing Physicochemical Data
| Parameter | This compound | Methyl Clofibrate |
| Aqueous Solubility (µg/mL at pH 7.4) | To be determined | To be determined |
| Stability (t½ in hours at pH 7.4) | To be determined | To be determined |
| Stability (t½ in hours at pH 1.2) | To be determined | To be determined |
| Stability (t½ in hours in 3% H₂O₂) | To be determined | To be determined |
In Vitro and In Vivo Efficacy
Cell-based assays and animal models provide a more comprehensive understanding of a compound's biological activity and potential therapeutic efficacy.
Experimental Protocol: Cell-Based PPARα Reporter Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPARα-responsive promoter.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene
-
Transfection reagent
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the HepG2 cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Data Visualization: Cell-Based Assay Workflow
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A Comparative Guide to the Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(4-chlorophenyl)-2-methylpropanoate, the methyl ester of clofibric acid, is a key structural motif found in the fibrate class of lipid-lowering drugs. Its synthesis is of significant interest in medicinal chemistry and process development. This guide provides an in-depth comparison of alternative synthetic routes to this important compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of various fibrate drugs, which are prescribed to manage hyperlipidemia by lowering triglyceride levels and modulating cholesterol. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for pharmaceutical development. This guide explores several key synthetic strategies, from classical methods to more modern, greener alternatives.
Route 1: The Classical Approach via Friedel-Crafts Acylation and Subsequent Rearrangement
A well-established method for the synthesis of 2-arylpropanoic acids and their esters involves the Friedel-Crafts acylation of an aromatic ring, followed by further functional group transformations. This route offers a reliable, albeit multi-step, approach to the target molecule.
Mechanistic Rationale
The core of this strategy lies in the electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts. An acyl group is introduced onto the chlorobenzene ring, followed by a rearrangement reaction to form the desired carboxylic acid, which is then esterified.
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This acylium ion is then attacked by the electron-rich chlorobenzene ring. The chlorine atom is an ortho-, para-directing group, but due to steric hindrance, the para-substituted product is predominantly formed.[1]
To convert the resulting ketone to the desired carboxylic acid, the Willgerodt-Kindler reaction is a viable option. This reaction transforms an aryl alkyl ketone into a thioamide using sulfur and an amine (like morpholine), which can then be hydrolyzed to the carboxylic acid.[3][4] The reaction involves the formation of an enamine, which undergoes thiation, followed by a series of rearrangements that effectively migrate the carbonyl group to the terminal position of the alkyl chain.[4] Finally, standard esterification yields the target molecule.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Chlorobenzene
This protocol is adapted from the synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-one.[5]
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Reagent Addition: Chlorobenzene (0.10 mol) and anhydrous dichloromethane (100 mL) are added to the flask and cooled to 0-5 °C in an ice bath. Anhydrous aluminum chloride (0.12 mol) is added portion-wise with vigorous stirring.
-
Acylation: Isobutyryl chloride (0.11 mol) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield crude 1-(4-chlorophenyl)-2-methylpropan-1-one.
Step 2: Willgerodt-Kindler Reaction
This is a general procedure for the Willgerodt-Kindler reaction.[6]
-
Reaction Mixture: The crude 1-(4-chlorophenyl)-2-methylpropan-1-one is mixed with sulfur and morpholine.
-
Heating: The mixture is heated to reflux.
-
Hydrolysis: The resulting thioamide is hydrolyzed with a strong acid or base to yield 2-(4-chlorophenyl)-2-methylpropanoic acid.
Step 3: Esterification
-
Reaction: The carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Heating: The mixture is heated to reflux for several hours.
-
Work-up: The excess methanol is removed under reduced pressure, and the residue is worked up by extraction to yield the final product.
Route 2: Synthesis via Grignard Reagent
The Grignard reaction is a powerful tool for carbon-carbon bond formation. This route involves the preparation of a Grignard reagent from a suitable aryl halide and its subsequent reaction with an appropriate electrophile.
Mechanistic Rationale
The Grignard reagent, in this case, 4-chlorophenylmagnesium bromide, is a potent nucleophile.[7][8] It is prepared by reacting 1-bromo-4-chlorobenzene with magnesium metal in an anhydrous ether solvent. The highly polar carbon-magnesium bond allows the aryl group to act as a carbanion. This nucleophile can then attack an electrophilic carbonyl carbon, such as that in diethyl carbonate or a similar reagent, to form the desired carboxylic acid derivative after an acidic workup. Subsequent esterification yields the final product. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water.[9]
Experimental Protocol
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is then added to a solution of diethyl carbonate in anhydrous diethyl ether at low temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by acidification with dilute hydrochloric acid. The product, 2-(4-chlorophenyl)-2-methylpropanoic acid, is extracted with an organic solvent.
-
Esterification: The carboxylic acid is esterified as described in Route 1 to yield the final product.
A Greener Alternative: The Role of Phase-Transfer Catalysis
In the pursuit of more sustainable synthetic methodologies, phase-transfer catalysis (PTC) emerges as a powerful technique. PTC can be incorporated into several of the aforementioned routes to improve reaction efficiency, reduce the use of hazardous solvents, and simplify work-up procedures.
Mechanistic Rationale
PTC facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it can react with the substrate. This avoids the need for harsh, anhydrous conditions and expensive aprotic polar solvents.
In the context of synthesizing this compound, PTC could be particularly beneficial in the alkylation of a precursor like 4-chlorophenylacetonitrile with methyl iodide, followed by hydrolysis and esterification. The cyanide group can be introduced via a nucleophilic substitution on 4-chlorobenzyl chloride, a reaction that is well-suited for PTC conditions.
Comparative Analysis of Synthetic Routes
| Feature | Friedel-Crafts Acylation & Willgerodt-Kindler | Grignard Reaction | Darzens Condensation | Phase-Transfer Catalysis (Potential) |
| Starting Materials | Chlorobenzene, isobutyryl chloride | 1-bromo-4-chlorobenzene | 4-chloroacetophenone, methyl 2-chloropropionate | Varies depending on the adapted route |
| Number of Steps | 3 | 3 | 2 (with a potentially complex rearrangement) | Can potentially streamline existing routes |
| Reagent Sensitivity | Moisture-sensitive Lewis acid | Highly moisture-sensitive Grignard reagent | Strong base required | Generally more robust and less sensitive to moisture |
| Yield | Moderate to good | Good | Variable, dependent on rearrangement | Can improve yields of existing reactions |
| Scalability | Well-established for industrial scale | Can be challenging to scale due to exothermic nature and strict anhydrous conditions | Moderate | Often highly scalable |
| Safety Concerns | Use of corrosive Lewis acids and HCl gas evolution | Highly reactive and pyrophoric reagents | Use of strong bases | Generally safer due to milder conditions |
| Green Chemistry Aspects | Use of stoichiometric Lewis acids and chlorinated solvents | Use of ether solvents | Use of strong bases | Reduced solvent use, milder conditions, potential for aqueous media |
Conclusion
The synthesis of this compound can be achieved through several distinct synthetic pathways. The classical Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement is a robust and well-documented method. The Grignard route offers a powerful C-C bond-forming strategy but requires stringent reaction conditions. The Darzens condensation presents a more convergent approach, although the final rearrangement step may pose a challenge.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and a commitment to green chemistry principles. The integration of techniques like phase-transfer catalysis into these classical routes represents a promising avenue for developing more sustainable and efficient syntheses of this important pharmaceutical intermediate. Further research into optimizing these greener alternatives is warranted to meet the growing demand for environmentally responsible pharmaceutical manufacturing.
References
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- Oreate AI.
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- JoVE.
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- PMC - NIH. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- ResearchGate. (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. 2023-03-25. [Link]
- Organic Reactions. The Willgerodt Reaction. [Link]
- Unacademy. What Is Willgerodt-Kindler Reaction?. [Link]
- Vedantu. Explain Friedel-Craft alkylation of chlorobenzene.
- MSU chemistry. Willgerodt‐Kindler Reac1on. 2009-01-30. [Link]
- Semantic Scholar. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. 2009-07-27. [Link]
- Molbank. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. 2025-10-15. [Link]
- UCLA Chemistry and Biochemistry.
- Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
- Grignard Reaction. [Link]
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- Sciencemadness.org. Darzen Condensation Difficulties - any tips?. 2006-10-29. [Link]
- Google Patents.
- Quick Company. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]
- the darzens glycidic ester condens
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- SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]
- Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. 2005-01-30. [Link]
- Sciencemadness Discussion Board. Grignard with 4-chlorophenylmagnesium bromide. 2014-01-16. [Link]
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A Comparative Guide to the Synthesis of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: An Evaluation of Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a significant building block in the synthesis of various pharmaceutical agents, presents a case study in the strategic selection of synthetic routes. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, supported by established chemical principles and available experimental data. We will explore two principal pathways: the direct esterification of its corresponding carboxylic acid and a Friedel-Crafts-based approach.
Introduction to this compound
This compound, also known as the methyl ester of clofibric acid, is a crucial intermediate in organic synthesis. Its structural motif is found in a number of pharmacologically active molecules. The selection of an optimal synthetic route is a critical decision in the drug development pipeline, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint. This guide aims to provide the necessary technical insights to make an informed decision based on the specific needs of your laboratory or production facility.
Method 1: Fischer-Speier Esterification of 2-(4-chlorophenyl)-2-methylpropanoic Acid
The Fischer-Speier esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4][5][6] This approach is predicated on the availability of the precursor carboxylic acid, 2-(4-chlorophenyl)-2-methylpropanoic acid.
Causality of Experimental Choices
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used. The acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][2][4] The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-methylpropanoic Acid
A common route to the precursor carboxylic acid involves a Grignard reaction.
Step 1a: Grignard Reagent Formation and Carboxylation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the Grignard reagent has formed (typically indicated by the disappearance of the magnesium), cool the reaction mixture in an ice bath.
-
Slowly add crushed dry ice (solid carbon dioxide, an excess) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with hydrochloric acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-chlorophenyl)-2-methylpropanoic acid.
Experimental Protocol: Fischer-Speier Esterification
Step 1b: Esterification
-
To a solution of 2-(4-chlorophenyl)-2-methylpropanoic acid (1.0 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation: Fischer Esterification
| Parameter | Value/Observation | Source/Analogy |
| Precursor Yield | Typically 70-85% for Grignard carboxylation | General knowledge of Grignard reactions |
| Esterification Yield | 85-95% | Analogous esterifications |
| Purity | High, after purification | General outcome of the method |
| Reaction Time | 6-8 hours (for esterification) | Typical for Fischer esterification |
| Temperature | Reflux temperature of methanol | Standard procedure |
| Catalyst | Strong acid (e.g., H₂SO₄) | [1][2][4] |
Diagram of the Fischer Esterification Pathway
Caption: Synthetic pathway via Fischer Esterification.
Method 2: Friedel-Crafts Acylation Approach
An alternative strategy involves the Friedel-Crafts acylation of a suitable aromatic substrate. This method is a powerful tool for forming carbon-carbon bonds to an aromatic ring.
Causality of Experimental Choices
The Friedel-Crafts reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride. This electrophile then attacks the electron-rich aromatic ring. In the context of synthesizing this compound, a plausible route involves the acylation of chlorobenzene. However, a more direct approach found in the patent literature involves the reaction of methyl 2-methyl-2-phenylpropanoate with an acylating agent in the presence of a Lewis acid. This suggests a modification of the aromatic ring that is already part of an ester.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on procedures for analogous compounds found in the patent literature.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-methyl-2-phenylpropanoate (1.0 equivalent) in anhydrous DCM to the stirred suspension.
-
To this mixture, add chloroacetyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 10-12 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or vacuum distillation.
Data Presentation: Friedel-Crafts Acylation
| Parameter | Value/Observation | Source/Analogy |
| Yield | 60-75% (reported for similar reactions) | Patent literature for related compounds |
| Purity | Moderate to high, requires careful purification | Potential for isomeric byproducts |
| Reaction Time | 12-16 hours | Typical for Friedel-Crafts reactions |
| Temperature | 0 °C to room temperature | Standard procedure |
| Catalyst | Lewis Acid (e.g., AlCl₃) | [2] |
Diagram of the Friedel-Crafts Acylation Pathway
Caption: Synthetic pathway via Friedel-Crafts Acylation.
Comparison and Scientific Integrity
| Feature | Fischer-Speier Esterification | Friedel-Crafts Acylation |
| Starting Materials | 2-(4-chlorophenyl)-2-methylpropanoic acid, methanol | Methyl 2-methyl-2-phenylpropanoate, chloroacetyl chloride |
| Reagent Availability | Precursor acid may need to be synthesized. Methanol is readily available. | Starting ester and acyl chloride are commercially available. |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale due to the exothermic nature and handling of AlCl₃. |
| Yield | Generally high for the esterification step. Overall yield depends on precursor synthesis. | Moderate to good, but can be variable. |
| Purity & Byproducts | High purity is often achievable. The main byproduct is water. | Risk of isomeric byproducts and poly-acylation, requiring careful purification. |
| Safety & Environmental | Use of strong acid requires caution. Methanol is toxic. | AlCl₃ is corrosive and reacts violently with water. Chlorinated solvents are often used. |
| Versatility | Applicable to a wide range of carboxylic acids and alcohols. | Highly versatile for aromatic ketones, but regioselectivity can be an issue. |
Trustworthiness and Self-Validation:
For both methods, the progress of the reaction should be monitored by a reliable analytical technique such as TLC or GC-MS. The identity and purity of the final product must be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. For the Fischer esterification, the complete consumption of the starting carboxylic acid is a key indicator of reaction completion. In the Friedel-Crafts acylation, the formation of the desired para-substituted product should be confirmed, and the absence or minimal presence of ortho and meta isomers should be verified.
Conclusion
The choice between Fischer-Speier esterification and a Friedel-Crafts approach for the synthesis of this compound depends on several factors.
-
For laboratory-scale synthesis where the precursor carboxylic acid is available or can be readily synthesized, the Fischer-Speier esterification offers a high-yielding, clean, and straightforward method. The purification of the final product is often simpler.
-
The Friedel-Crafts acylation route may be more direct if starting from commercially available materials like methyl 2-methyl-2-phenylpropanoate. However, it requires more stringent control of reaction conditions to manage exothermicity and minimize byproduct formation. The handling of large quantities of aluminum chloride and the potential for isomeric impurities are significant considerations for scalability.
Ultimately, the optimal method will be determined by the specific constraints and priorities of the research or production environment, including cost, available equipment, and desired purity of the final compound.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258. [Link]
- Olah, G. A. Friedel-Crafts and Related Reactions; John Wiley & Sons, 1963. [Link]
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]
- Wade, L. G. Organic Chemistry, 9th ed.; Pearson, 2017. [Link]
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005. [Link]
- Novartis AG. Process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. WO 2014/188453 A2, November 27, 2014.
- Zhejiang Huahai Pharmaceutical Co., Ltd. Method for synthesizing 2-[4-(4-chlorobutyryl)
- Chemistry Steps.
- Wikipedia.
- Organic Chemistry Portal.
- Master Organic Chemistry.
- OperaChem. Fischer Esterification-Typical Procedures. [Link] (accessed Jan 7, 2026).
- PraxiLabs. Fischer Esterification Experiment Virtual Lab. [Link] (accessed Jan 7, 2026).
- MIT OpenCourseWare. Fischer Esterification Lab Manual. [Link] (accessed Jan 7, 2026).
- University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link] (accessed Jan 7, 2026).
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Verifying the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Methyl 2-(4-chlorophenyl)-2-methylpropanoate
For Immediate Release
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its function and safety. For a compound like Methyl 2-(4-chlorophenyl)-2-methylpropanoate, with its potential applications in various fields, confirming the connectivity of the 4-chlorophenyl ring, the quaternary carbon, and the methyl ester group is of paramount importance. Any deviation from the expected structure, such as isomeric impurities, could lead to significant alterations in biological activity or material performance.
A Multi-Pronged Approach to Structural Verification
A definitive structural confirmation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The primary spectroscopic methods employed for the characterization of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Expected ¹H NMR Spectral Features for this compound:
Based on the structure, we can predict the following signals in the ¹H NMR spectrum:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | Doublet | 2H | Aromatic protons (ortho to Cl) | Deshielded by the electron-withdrawing chlorine atom and the aromatic ring current. |
| ~7.2 | Doublet | 2H | Aromatic protons (meta to Cl) | Shielded relative to the ortho protons. |
| ~3.6 | Singlet | 3H | Methoxy protons (-OCH₃) | Protons on the methyl ester group, appearing as a singlet due to the absence of adjacent protons. |
| ~1.6 | Singlet | 6H | Methyl protons (-C(CH₃)₂) | Two equivalent methyl groups on the quaternary carbon, resulting in a single, integrated signal for six protons. |
Expected ¹³C NMR Spectral Features:
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (Ester carbonyl) | The carbonyl carbon is significantly deshielded. |
| ~145 | Quaternary aromatic carbon (-C-Ar) | The carbon atom of the benzene ring attached to the propanoate moiety. |
| ~133 | Aromatic carbon (-C-Cl) | The carbon atom bearing the chlorine atom. |
| ~128 | Aromatic CH | Aromatic carbons ortho to the propanoate group. |
| ~128 | Aromatic CH | Aromatic carbons meta to the propanoate group. |
| ~52 | Methoxy carbon (-OCH₃) | The carbon of the methyl ester. |
| ~46 | Quaternary carbon (-C(CH₃)₂) | The central quaternary carbon. |
| ~25 | Methyl carbons (-C(CH₃)₂) | The two equivalent methyl carbons. |
Alternative NMR Techniques for Deeper Insight:
For complex structures or in cases of signal overlap, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded carbon and proton atoms, providing unambiguous assignments.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Key Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2950-3000 | C-H stretch | Aliphatic (sp³) |
| ~1735 | C=O stretch | Ester |
| ~1600, 1490 | C=C stretch | Aromatic ring |
| ~1250-1100 | C-O stretch | Ester |
| ~1100-1000 | C-Cl stretch | Aryl chloride |
The strong absorption band around 1735 cm⁻¹ is a key diagnostic peak for the presence of the ester carbonyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃ClO₂), the expected molecular weight is approximately 212.67 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragments would include:
-
Molecular Ion (M⁺): A peak at m/z ≈ 212/214 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl).
-
Loss of the methoxy group (-OCH₃): A fragment at m/z ≈ 181/183.
-
Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z ≈ 153/155.
-
The 4-chlorophenyl-dimethylmethyl cation: A stable tertiary carbocation fragment.
The presence of the characteristic isotopic pattern for chlorine (a 3:1 ratio for the M⁺ and M+2 peaks) would be a strong indicator of a chlorine-containing compound.
Comparative Analysis with Alternative Structures
To illustrate the power of these techniques, let's consider a potential isomer, Methyl 2-(4-chlorophenoxy)-2-methylpropanoate .
| Feature | This compound | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
| ¹H NMR | Direct attachment of the phenyl ring to the quaternary carbon. Aromatic signals would show coupling patterns consistent with a 1,4-disubstituted benzene ring. | An ether linkage (-O-) between the phenyl ring and the propanoate moiety. This would likely shift the aromatic proton signals further downfield due to the electron-withdrawing effect of the oxygen. |
| ¹³C NMR | A quaternary carbon signal around 46 ppm. | The quaternary carbon would be shifted downfield due to the attachment of the electronegative oxygen atom. |
| IR | C-O stretching of the ester around 1250-1100 cm⁻¹. | An additional C-O-C (ether) stretching band would be present. |
| MS | Fragmentation would likely involve the loss of the ester group. | Fragmentation might show a characteristic cleavage of the ether bond. |
This comparative analysis demonstrates how subtle differences in structure lead to distinct and measurable differences in spectroscopic data, allowing for unambiguous identification.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: Typical spectral width of 0 to 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion: A Unified Approach to Structural Certainty
The definitive confirmation of the structure of this compound, or any novel compound, is not achieved by a single experiment but by the careful and integrated analysis of data from a suite of spectroscopic techniques. By comparing predicted spectral features with experimental data, and by considering potential isomeric alternatives, researchers can establish the molecular architecture with a high degree of confidence. This rigorous approach to structural elucidation is fundamental to ensuring the quality, efficacy, and safety of chemical entities in all areas of scientific research and development.
References
While specific experimental data for this compound is not widely published, the principles of spectroscopic interpretation are well-established in the following authoritative sources:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
Diagrams
Caption: Molecular Structure and Analytical Workflow.
Caption: Key Spectroscopic Signatures.
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-(4-chlorophenyl)-2-methylpropanoate
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. An impurity, even in trace amounts, can lead to erroneous biological data, failed experiments, and significant delays in the development pipeline.[1][2] This guide provides an in-depth comparison of analytical techniques for the purity assessment of Methyl 2-(4-chlorophenyl)-2-methylpropanoate, a key intermediate in various synthetic pathways.
The importance of a robust purity assessment strategy cannot be overstated. It ensures the integrity of biological assays and adherence to stringent regulatory standards.[2][3] This involves not just quantifying the main compound but also identifying and characterizing any impurities.[4]
Synthesis and Potential Impurities
A common route to this compound involves the Friedel-Crafts acylation of a suitable aromatic precursor. For instance, reacting methyl 2-methyl-2-phenylpropanoate with an acylating agent like 4-chlorobutyryl chloride in the presence of a Lewis acid can yield the target compound.[5][6] Another approach involves the esterification of the corresponding carboxylic acid.[7]
Regardless of the synthetic path, a range of impurities can arise, including:
-
Starting materials: Unreacted precursors.
-
Reagents: Residual acids, bases, or catalysts.
-
Byproducts: Isomers (e.g., meta- or ortho-substituted products), and products from side reactions.[6]
-
Degradation products: Compounds formed during workup or storage.[8]
-
Residual solvents: Solvents used in the reaction or purification steps.
A comprehensive purity analysis requires a multi-pronged, or orthogonal, approach, utilizing several analytical techniques that offer complementary information.
Orthogonal Analytical Approaches for Purity Determination
No single analytical method can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] For a moderately polar compound like this compound, reverse-phase HPLC is typically the method of choice.
Strengths:
-
High resolution for separating closely related impurities.
-
Excellent quantitative accuracy and precision.
-
Applicable to a wide range of non-volatile and thermally sensitive compounds.
Limitations:
-
May not detect highly volatile or non-UV-active impurities.
-
Requires a reference standard for absolute quantification.
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 230 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare the synthesized sample at the same concentration.
-
-
Analysis:
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are reported as a percentage of the main peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in a gaseous mobile phase passing through a solid or liquid stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information, aiding in identification.[14][15]
Strengths:
-
Excellent for separating and identifying volatile organic compounds, including residual solvents.[2]
-
High sensitivity and selectivity, especially when using selected ion monitoring (SIM).[16]
-
Mass spectral data provides structural information about impurities.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some compounds to increase their volatility.[15]
Experimental Protocol: GC-MS for Residual Solvent and Volatile Impurity Analysis
-
System Preparation:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable high-purity solvent (e.g., dichloromethane) to a final concentration of ~10 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
-
Data Interpretation:
-
Identify peaks corresponding to residual solvents and other volatile impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[17][18][19] For purity assessment, ¹H NMR is particularly powerful.
Strengths:
-
Provides unambiguous structural confirmation of the main compound.[20][21]
-
Can detect and help identify structurally related impurities.
-
Quantitative NMR (qNMR) can be used for absolute purity determination without the need for a specific reference standard for each impurity.[22][23][24][25]
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Complex spectra can be difficult to interpret if multiple impurities are present.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a known purity (e.g., maleic acid) for quantitative analysis (qNMR).[23]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
For qNMR, ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.[26]
-
-
Data Interpretation:
Comparative Analysis of Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitation of non-volatile impurities | High resolution, excellent quantitation, widely applicable.[27][28] | May miss volatile or non-UV active impurities. |
| GC-MS | Identification and quantitation of volatile impurities and residual solvents | High sensitivity, provides structural information.[29][30] | Not suitable for non-volatile compounds. |
| ¹H NMR | Structural confirmation, identification of structural isomers, absolute quantitation (qNMR) | Provides structural information, universal detection for protons.[1][26][31] | Lower sensitivity, can be complex to interpret. |
Integrated Workflow for Comprehensive Purity Assessment
A robust purity assessment workflow should be logical and sequential, with each step informing the next.
Caption: Integrated workflow for purity assessment.
This workflow ensures that the synthesized compound is structurally correct before proceeding to more detailed quantitative analysis. The combination of HPLC and GC-MS provides a comprehensive profile of both volatile and non-volatile impurities. Finally, qNMR can be employed for an absolute purity assignment, which is crucial for applications requiring high accuracy, such as the preparation of analytical standards or in late-stage drug development. All analytical procedures should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[32][33][34][35]
Conclusion
The purity assessment of synthesized this compound is a critical process that requires a multi-faceted analytical approach. By combining the strengths of HPLC, GC-MS, and NMR spectroscopy, researchers can be confident in the quality of their material. This orthogonal approach not only provides a reliable purity value but also offers a comprehensive understanding of the impurity profile, which is essential for producing high-quality, reproducible scientific data.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- <621> CHROMATOGRAPHY.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
- Understanding the Latest Revisions to USP <621> | Agilent.
- Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
- Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications.
- Are You Sure You Understand USP <621>? | LCGC International.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd.
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central.
- Small Molecule Identification and Purity Testing - Medistri SA.
- CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents.
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
- What methods are used to test the purity of organic compounds? - TutorChase.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate.
- Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company.
- NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Identity and Purity - Small Molecules - Pacific BioLabs.
- WO 2014/188453 A2 - Googleapis.com.
- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin.
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - SciELO.
- A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed.
- CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate.
- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare.
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - Restek Resource Hub.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- Qualitative and Quantitative Determination of Methyl Esters, Free Fatty Acids, Mono-, Di-, and Triacylglycerols Via HPLC Coupled with a Flame Ionization Detector - ResearchGate.
- HPLC of Fatty Acid Methyl Ester (FAME) and Triglyceride in Biodiesel and Diesel.
- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International.
- GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 - Agilent.
- CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl] - Google Patents.
- presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol.
- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate.
- impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES.
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A Comparative Guide to Catalytic Efficiency in Methyl 2-(4-chlorophenyl)-2-methylpropanoate Synthesis
Introduction
Methyl 2-(4-chlorophenyl)-2-methylpropanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to fibrate class drugs used in the treatment of hyperlipidemia. The efficiency of its synthesis is of paramount importance in drug development and manufacturing, directly impacting yield, purity, cost, and environmental footprint. The core challenge in its production lies in the esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid, a sterically hindered tertiary carboxylic acid. This guide provides an in-depth comparative analysis of two distinct catalytic methodologies for this synthesis: the classical Fischer-Speier Esterification and a modern Phase-Transfer Catalysis (PTC) approach. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step.
Pillar 1: The Challenge of Steric Hindrance
The primary obstacle in the esterification of 2-(4-chlorophenyl)-2-methylpropanoic acid is the steric bulk around the carboxyl group. The presence of two methyl groups on the alpha-carbon shields the carbonyl carbon from nucleophilic attack by methanol. This steric hindrance significantly slows down the reaction rate and can lead to incomplete conversion under standard conditions.[1] Consequently, the choice of an effective catalytic system is critical to overcoming this hurdle and achieving high process efficiency.
Comparative Analysis of Catalytic Systems
This guide evaluates two prominent catalytic systems, a conventional Brønsted acid-catalyzed method and a phase-transfer catalysis method, providing a side-by-side comparison of their performance based on established chemical principles and experimental data from analogous systems.
Method A: Fischer-Speier Esterification with p-Toluenesulfonic Acid (p-TSA)
Fischer-Speier esterification is a cornerstone of organic synthesis, relying on a strong acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[2] For sterically hindered substrates, catalysts like p-toluenesulfonic acid (p-TSA) are often employed under conditions that drive the reaction equilibrium toward the product.
Causality Behind Experimental Choices:
-
Catalyst: p-TSA is a strong organic acid that is solid, easy to handle, and highly effective at protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol.[3][4]
-
Solvent and Reagent: Using a large excess of methanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, shifting the reaction equilibrium to favor ester formation in accordance with Le Châtelier's principle.[1][5]
-
Water Removal: The reaction produces water as a byproduct. As the reaction is reversible, the presence of water can lead to the hydrolysis of the ester back to the starting materials.[6] The use of a Dean-Stark apparatus with a refluxing non-polar solvent like toluene is a classic and effective technique to azeotropically remove water as it is formed, thereby driving the reaction to completion.[2]
Visualizing the Workflow: Fischer Esterification
Caption: Experimental workflow for Fischer-Speier Esterification.
Method B: Phase-Transfer Catalysis (PTC) with Tetrabutylammonium Bromide (TBAB)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[7] For esterification, PTC can offer a milder, more efficient alternative to the high temperatures and strongly acidic conditions of the Fischer method.[8]
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst.[9][10] The mechanism involves the in-situ formation of a tetrabutylammonium carboxylate salt. The bulky, lipophilic tetrabutylammonium cation (Q⁺) is able to transport the carboxylate anion (RCOO⁻) from the solid or aqueous phase into the organic phase where it can react with the alcohol.[8][11] This approach avoids the need for a strong acid and can proceed under milder conditions.
-
Base: A mild base, such as potassium carbonate (K₂CO₃), is used to deprotonate the carboxylic acid, forming the carboxylate salt required for the PTC cycle.
-
Reaction Conditions: The reaction can often be run at lower temperatures than Fischer esterification, reducing the risk of side reactions and decomposition. The two-phase system (solid-liquid or liquid-liquid) is characteristic of PTC reactions.
Visualizing the Workflow: Phase-Transfer Catalysis
Caption: Experimental workflow for Phase-Transfer Catalyzed Esterification.
Quantitative Performance Comparison
The following table summarizes the expected performance of each catalytic system based on typical outcomes for analogous reactions reported in the literature.
| Parameter | Method A: Fischer Esterification (p-TSA) | Method B: Phase-Transfer Catalysis (TBAB) | Rationale & Supporting Insights |
| Catalyst Loading | 5-10 mol% | 5-10 mol% | Both methods typically require catalytic amounts. |
| Temperature | 80-110 °C (Reflux) | 60-80 °C | PTC generally allows for milder reaction temperatures, reducing energy consumption and potential side reactions.[8] |
| Reaction Time | 6-24 hours | 4-12 hours | PTC can offer faster reaction rates by effectively bringing reactants together, overcoming phase barriers.[11] |
| Yield | 75-85% | 85-95% | The irreversible removal of water in the Fischer method is effective, but PTC often provides higher yields due to more favorable kinetics and milder conditions.[7][8] |
| Byproducts | Water, potential dehydration products | Water, inorganic salts | Fischer esterification at high temperatures can lead to dehydration of the alcohol (if not methanol) or other side reactions.[1] PTC work-up involves removing inorganic salts. |
| Work-up Complexity | Neutralization wash, separation | Filtration, aqueous wash | Both require standard work-up procedures, though PTC may require filtration of the solid base/salts. |
| Green Chemistry | Moderate (high energy, organic solvent) | Good (lower energy, potential for recyclable catalyst) | PTC is often considered a greener approach due to its efficiency and milder conditions.[7][10] |
Detailed Experimental Protocols
These protocols are designed as self-validating systems, with clear steps for reaction monitoring and purification.
Protocol 1: Fischer Esterification using p-TSA and Dean-Stark Trap
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add 2-(4-chlorophenyl)-2-methylpropanoic acid (19.87 g, 0.1 mol), methanol (80 mL, ~2 mol), toluene (40 mL), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol).
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene and methanol will form an azeotrope that condenses and collects in the Dean-Stark trap. As water is formed, it will separate and collect in the bottom of the trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 8-16 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-TSA, followed by a wash with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel or by vacuum distillation to yield the pure methyl ester.
Protocol 2: Phase-Transfer Catalyzed Esterification using TBAB
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-chlorophenyl)-2-methylpropanoic acid (19.87 g, 0.1 mol).
-
Charging Reactants: Add toluene (100 mL), methanol (8.1 mL, 0.2 mol), finely ground anhydrous potassium carbonate (20.7 g, 0.15 mol), and tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol).
-
Reaction: Heat the mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filtered solids with a small amount of toluene.
-
Isolation: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL) to remove any residual salts and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation to obtain the pure this compound.
Mechanistic Insights
Understanding the catalytic cycle is key to optimizing reaction conditions.
Mechanism: Fischer Esterification
The p-TSA catalyst acts as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by methanol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation regenerates the acid catalyst and yields the ester.[4][6]
Caption: Catalytic cycle of Fischer-Speier Esterification.
Mechanism: Phase-Transfer Catalysis
In the PTC mechanism, the base (K₂CO₃) deprotonates the carboxylic acid to form a carboxylate salt (RCOO⁻K⁺). The phase-transfer catalyst, TBAB (Q⁺Br⁻), exchanges its bromide anion for the carboxylate anion at the interface. The resulting lipophilic ion pair, [Q⁺ RCOO⁻], migrates into the organic phase. Here, the "naked" and highly reactive carboxylate anion reacts with methanol (often activated by interaction with the catalyst or base) to form the ester. The catalyst, now paired with the methoxide or hydroxide byproduct, returns to the interface to begin another cycle.[8][11]
Caption: Catalytic cycle of Phase-Transfer Catalyzed Esterification.
Conclusion and Recommendation
Both Fischer-Speier esterification and phase-transfer catalysis are viable methods for the synthesis of this compound.
-
Fischer-Speier Esterification is a robust, well-understood, and cost-effective method suitable for large-scale production where the capital investment in equipment for high-temperature reflux and azeotropic distillation is already in place. Its primary drawbacks are the harsh conditions, longer reaction times, and potentially lower yields due to the challenges of driving the equilibrium to completion with a sterically hindered substrate.
-
Phase-Transfer Catalysis represents a more modern and efficient approach. It offers the distinct advantages of milder reaction conditions, shorter reaction times, and typically higher yields.[7] For process development and applications where efficiency, purity, and greener methodology are prioritized, PTC is the superior method. The operational simplicity and reduced energy footprint make it an attractive option for both laboratory-scale synthesis and industrial manufacturing.
For professionals in drug development, where optimization of yield and purity is critical, an initial investment in developing a Phase-Transfer Catalysis protocol is highly recommended.
References
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- Wang, M. L., & Yang, H. M. (2004). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, 43(20), 6391-6396.
- Wang, J., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Molecules, 24(20), 3716.
- Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 259-262.
- CORE (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- Climent, M. J., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem, 10(21), 4975-4983.
- Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 259-262.
- D'Oca, M. G. M., et al. (2006). Solvent free esterification reactions using Lewis acids in solid phase catalysis. Catalysis Communications, 7(11), 882-885.
- Dalal Institute (n.d.). Phase Transfer Catalysis.
- J&K Scientific LLC (2025). Fischer Esterification.
- Liu, K., & Yao, W. (2014). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 19(9), 13538-13548.
- Wikipedia (n.d.). Fischer–Speier esterification.
- Zhang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(39), 27354-27362.
- PTC Organics, Inc. (n.d.). PTC Esterification Using Mesylate.
- Moodle (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Reusch, W. (2013). Fischer Esterification. Master Organic Chemistry.
- Saha, R., & Ranu, B. C. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Catalysts, 10(12), 1475.
- Zhang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(39), 27354–27362.
- Wikipedia (n.d.). Tetrabutylammonium bromide.
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- Organic Chemistry Portal (n.d.). Fischer Esterification.
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- MDPI (n.d.). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel.
- ResearchGate (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.
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- Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
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- Reddit (2023). Sulphuric acid in esterification.
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- Royal Society of Chemistry (n.d.). Heterogeneous esterification of fatty acids with methanol catalyzed by Lewis acidic organozirconium complexes....
- Google Patents (n.d.). Esterification process.
- Khan Academy (n.d.). Fischer esterification.
- Chemistry Stack Exchange (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester.
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- Lidsen (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid....
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Safety Operating Guide
Navigating the Disposal of Methyl 2-(4-chlorophenyl)-2-methylpropanoate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors of progress. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical, yet often overlooked phase: disposal. Improper disposal of chemical waste, such as Methyl 2-(4-chlorophenyl)-2-methylpropanoate, not only constitutes a breach of regulatory compliance but also poses a significant threat to environmental and public health. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring that your commitment to scientific integrity extends to the responsible management of its byproducts.
Part 1: Immediate Safety and Hazard Recognition
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound, a chlorinated aromatic ester, presents a multi-faceted risk profile that demands meticulous handling and the consistent use of appropriate Personal Protective Equipment (PPE).
Hazard Profile
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Skin Irritation : Causes skin irritation upon contact.
-
Eye Irritation : Causes serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation.
As a chlorinated organic compound, it is also crucial to recognize its potential for environmental persistence. Halogenated organic compounds are regulated by the Environmental Protection Agency (EPA) due to their potential to bioaccumulate and cause long-term ecological damage.
Essential Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound in any capacity, including disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[2] |
Part 2: Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a systematic process that prioritizes safety, regulatory compliance, and environmental stewardship. The following workflow provides a clear, actionable path for laboratory personnel.
Caption: Disposal workflow for this compound.
Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is proper segregation. Due to its chlorinated nature, this compound must never be mixed with non-halogenated organic waste.
Protocol:
-
Designate a Waste Container: Procure a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."
-
Transfer Waste: Carefully transfer the this compound waste into the designated container.
-
Avoid Contamination: Do not dispose of any other chemical waste, particularly non-halogenated solvents, in this container.
Container Management and Storage
Proper management of the waste container is essential to maintain a safe laboratory environment.
Protocol:
-
Labeling: The container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The specific chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area. The container should be placed in secondary containment to mitigate the impact of any potential leaks.
-
Closure: Always keep the waste container securely closed, except when adding waste.
Final Disposal via Licensed Professionals
The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies have the infrastructure and expertise to manage and dispose of hazardous materials in compliance with all federal and state regulations.
Protocol:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup.
-
Complete the Hazardous Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final destination.[4][5] As of recent EPA regulations, the use of the electronic e-Manifest system is mandatory for most generators.[6][7][8] Your EHS department will guide you through this process.
Part 3: Advanced Topic: Chemical Pretreatment via Alkaline Hydrolysis
For laboratories with the appropriate expertise and safety infrastructure, chemical pretreatment through alkaline hydrolysis can be considered to break down the ester linkage of this compound. This process converts the ester into a carboxylate salt and an alcohol, which may be less hazardous. This procedure should only be undertaken by trained personnel in a controlled laboratory setting.
The Chemistry of Alkaline Hydrolysis
The hydrolysis of an ester in the presence of a strong base, such as sodium hydroxide, is an irreversible reaction that yields an alcohol and the salt of a carboxylic acid.[9][10][11]
Reaction: this compound + Sodium Hydroxide → Sodium 2-(4-chlorophenyl)-2-methylpropanoate + Methanol
Laboratory-Scale Hydrolysis Protocol
This protocol is provided for informational purposes and should be adapted and validated by qualified chemists.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water
-
A suitable reaction vessel (e.g., round-bottom flask)
-
Stirring mechanism (e.g., magnetic stir bar and stir plate)
-
Heating mantle
-
pH indicator strips or a pH meter
Procedure:
-
Safety First: Don all appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves. Perform the entire procedure in a certified chemical fume hood.
-
Prepare the Hydrolysis Solution: Prepare a 2M solution of sodium hydroxide in water.
-
Reaction Setup: In the reaction vessel, add the this compound waste.
-
Initiate the Reaction: Slowly and with constant stirring, add the 2M sodium hydroxide solution to the reaction vessel. An excess of the sodium hydroxide solution is typically used to ensure complete hydrolysis.
-
Heating and Monitoring: Gently heat the mixture to a moderate temperature (e.g., 50-60°C) and continue to stir. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Neutralization (Post-Hydrolysis): After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sodium hydroxide by slowly adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 8. This step should be performed with extreme caution as it is an exothermic reaction.
-
Disposal of Hydrolyzed Waste: The resulting neutralized aqueous solution, containing the carboxylate salt and methanol, should be collected as aqueous hazardous waste and disposed of through a licensed hazardous waste disposal company.
Caption: Workflow for the chemical pretreatment of this compound via alkaline hydrolysis.
Part 4: Spill Management
In the event of a spill of this compound, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills (less than 100 mL) in a Fume Hood
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand, or cat litter) to dike the spill and prevent it from spreading.[12]
-
Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood
-
Evacuate the Area: Immediately evacuate all personnel from the laboratory.
-
Isolate the Area: Close the laboratory doors and post a warning sign.
-
Contact Emergency Services: Notify your institution's emergency response team or EHS department. Do not attempt to clean up a large spill yourself.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the guidelines outlined in this document, researchers can ensure that their pursuit of scientific advancement does not come at the cost of a compromised environment or the well-being of their colleagues.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Navigating the complexities of drug development requires a foundational commitment to safety, especially when handling novel chemical entities. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-(4-chlorophenyl)-2-methylpropanoate (CAS No. 57225-86-2), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you, our fellow scientists, with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Identification: The Foundation of Safety
Understanding the intrinsic hazards of a compound is the critical first step in developing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.[1][2][3] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale for Precaution |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] | Ingestion can lead to adverse health effects. Strict hygiene and containment are necessary. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][5] | Direct contact can cause inflammation, redness, and discomfort. Dermal protection is mandatory. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][5] | Splashes or aerosol exposure can result in significant eye damage. Eye protection is non-negotiable. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][5] | Inhalation of dust or aerosols can irritate the respiratory tract. Respiratory protection and proper ventilation are key. |
These classifications are the primary drivers for the PPE and handling protocols outlined below. The "Warning" signal word associated with this compound underscores the need for diligent adherence to safety measures.[2]
Core Protective Measures: Your Personal Defense System
Based on the identified risks, a multi-layered PPE strategy is required. The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedure being performed, whether it's weighing the solid compound, preparing solutions, or running reactions.
Eye and Face Protection: The First Line of Defense
Requirement: At a minimum, safety glasses with side-shields that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU) must be worn at all times in the laboratory.[1][6]
Expert Insight: Given the Category 2A eye irritation hazard, any operation with a risk of splashing—such as transferring solutions or sonicating samples—mandates an upgrade to a full face shield worn over safety glasses.[1][3] This provides a broader barrier of protection against unforeseen events.
Skin and Hand Protection: Preventing Dermal Exposure
Requirement: Handle with chemical-resistant gloves.[6] Nitrile gloves are a suitable starting point for incidental contact.
Procedural Causality: Because this compound is a known skin irritant (Category 2), preventing any direct contact is paramount. Gloves must be inspected for tears or pinholes before each use.[1][4] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][3] After handling, always wash your hands thoroughly with soap and water.[4][7] For tasks involving significant potential for contact or immersion, consider heavier-duty gloves or double-gloving.
Body Protection: Wear a standard laboratory coat. For larger-scale operations or situations with a high risk of splashes, impervious clothing or a chemical-resistant apron is recommended.[2][6]
Respiratory Protection: Safeguarding Against Inhalation
Requirement: All handling of the solid material or any procedure that could generate aerosols or dust must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
Expert Insight: The classification of "May cause respiratory irritation" (H335) is a critical directive.[1][3][5] If a fume hood is not available or if ventilation is inadequate, respiratory protection is mandatory. For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient.[4] For higher-level protection or when handling solutions that may form mists, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P99/P100 filters should be used.[4]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling is a workflow, not just a set of equipment. The following diagram and procedures outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling & Disposal Workflow.
Emergency Procedures
Even with the best precautions, accidents can happen. Immediate and correct action is vital.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1][4]
-
Skin Contact: Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[4][6] If skin irritation occurs, seek medical attention.[5]
-
Inhalation: Move the person into fresh air.[4] If breathing is difficult or if they feel unwell, call a poison center or doctor.[5]
-
Spills: Evacuate the area.[1] Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material like sand or vermiculite.[7] Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[1][3] Do not let the product enter drains.[1][3]
Waste Disposal
All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.
-
Segregation: Keep solid and liquid waste streams separate.
-
Containment: Place waste in suitable, sealed, and clearly labeled containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[9][10] Do not dispose of it in standard laboratory trash or down the drain.[1][5]
By integrating this expert-level understanding of the hazards with meticulous procedural discipline, you can ensure the safe and successful use of this compound in your research endeavors. Trust in the process, verify your controls, and always prioritize safety.
References
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- Apollo Scientific. (2022, June 22). Safety Data Sheet: Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
